Technical Documentation Center

1-Boc-2-(bromomethyl)azetidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Boc-2-(bromomethyl)azetidine
  • CAS: 1363380-84-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-Boc-2-(bromomethyl)azetidine

This technical guide details the chemical profile, synthesis, and application of 1-Boc-2-(bromomethyl)azetidine , a critical building block in modern medicinal chemistry. CAS Number: 1363380-84-0 Executive Summary 1-Boc-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical profile, synthesis, and application of 1-Boc-2-(bromomethyl)azetidine , a critical building block in modern medicinal chemistry.

CAS Number: 1363380-84-0

Executive Summary

1-Boc-2-(bromomethyl)azetidine is a chiral, four-membered heterocyclic building block used extensively in drug discovery to introduce the azetidine scaffold. As a conformationally restricted bioisostere of proline and piperidine, it offers a unique vector for modifying the physicochemical properties (pKa, metabolic stability, lipophilicity) of drug candidates. Its primary utility lies in the reactive bromomethyl handle, which facilitates precise


 functionalization, allowing researchers to append the azetidine ring to larger pharmacophores.

Chemical Identity & Physical Profile

PropertySpecification
IUPAC Name tert-butyl 2-(bromomethyl)azetidine-1-carboxylate
CAS Number 1363380-84-0
Molecular Formula

Molecular Weight 250.13 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~100-105 °C (at 0.5 mmHg)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Storage 2–8 °C (Refrigerated), Inert Atmosphere (

/Ar)
Stability Moisture sensitive; prone to hydrolysis if stored improperly.[1]

Synthetic Routes & Methodology

The synthesis of 1-Boc-2-(bromomethyl)azetidine is typically achieved via a two-step transformation starting from the commercially available 1-Boc-azetidine-2-carboxylic acid . This route preserves the stereochemistry (if starting from chiral material) and utilizes standard protecting group manipulations.

Step 1: Reduction of the Carboxylic Acid

The first objective is to convert the carboxylic acid to the primary alcohol (1-Boc-2-hydroxymethylazetidine ).

  • Reagents: Isobutyl chloroformate / N-methylmorpholine (NMM), followed by Sodium Borohydride (

    
    ).
    
  • Protocol:

    • Activate the carboxylic acid (1.0 eq) in THF at -15°C using isobutyl chloroformate (1.1 eq) and NMM (1.1 eq) to form the mixed anhydride.

    • After 30 minutes, filter the precipitated salts (optional) or add the suspension directly to a solution of

      
       (2.5 eq) in water/THF at 0°C.
      
    • Mechanism: The mixed anhydride activates the carbonyl carbon, making it susceptible to hydride attack, reducing it first to the aldehyde and rapidly to the alcohol.

    • Yield: Typically 85–95%.

Step 2: Bromination of the Alcohol

The alcohol is converted to the alkyl bromide. The Appel Reaction is preferred over acidic conditions (HBr) to maintain the integrity of the acid-labile Boc group.

  • Reagents: Carbon Tetrabromide (

    
    ), Triphenylphosphine (
    
    
    
    ).
  • Protocol:

    • Dissolve 1-Boc-2-hydroxymethylazetidine (1.0 eq) and

      
       (1.2 eq) in anhydrous DCM at 0°C.
      
    • Add

      
       (1.2 eq) portion-wise to control the exotherm.
      
    • Stir at room temperature for 2–4 hours.

    • Workup: Quench with saturated

      
      , extract with DCM, and purify via silica gel chromatography (Hexanes/EtOAc).
      
    • Mechanism:

      
       attacks 
      
      
      
      to form the bromophosphonium ion. The alcohol attacks the phosphorus, displacing a bromide ion. This bromide ion then performs an intramolecular
      
      
      attack on the alkyl carbon, displacing triphenylphosphine oxide (
      
      
      ) and inverting the center (if chiral).
Visual Synthesis Workflow

SynthesisPath Start 1-Boc-azetidine-2-carboxylic acid (Starting Material) Inter Mixed Anhydride Intermediate Start->Inter i-BuOCOCl, NMM THF, -15°C Alcohol 1-Boc-2-hydroxymethylazetidine (Alcohol) Inter->Alcohol NaBH4 Reduction Product 1-Boc-2-(bromomethyl)azetidine (Target) Alcohol->Product CBr4, PPh3 (Appel Reaction) DCM, 0°C

Figure 1: Step-wise synthesis from carboxylic acid precursor via reduction and Appel bromination.

Reactivity & Functionalization[2][3]

The bromomethyl group at the C2 position is a "soft" electrophile, highly susceptible to nucleophilic attack. However, the steric bulk of the Boc group and the ring strain of the azetidine must be considered.

Core Transformations ( )
  • Amination: Reaction with primary or secondary amines yields 2-(aminomethyl)azetidines.

    • Conditions:

      
      , MeCN, 60°C.
      
  • Thioetherification: Reaction with thiols generates sulfide linkers.

    • Conditions:

      
      , DMF, RT.
      
  • Alkylation: Reaction with carbon nucleophiles (e.g., malonates) extends the carbon chain.

    • Conditions: NaH, THF/DMF.

Reactivity Map

Reactivity Core 1-Boc-2-(bromomethyl)azetidine Prod_Amine 2-(Aminomethyl)azetidine (Library Synthesis) Core->Prod_Amine K2CO3, MeCN SN2 Displacement Prod_Thiol Thioether Linker (Bioconjugation) Core->Prod_Thiol Cs2CO3, DMF Prod_Triazole Click Chemistry Handle (Triazole Precursor) Core->Prod_Triazole 1. NaN3 2. Alkyne, Cu-Cat Amine R-NH2 (Primary Amines) Thiol R-SH (Thiols) Azide NaN3 (Azide)

Figure 2: Divergent synthesis pathways utilizing the bromomethyl electrophile.

Applications in Drug Discovery[5][6][7]

Proline Bioisostere

The azetidine ring is often used as a contracted bioisostere of proline.

  • Effect: It reduces the lipophilicity (LogP) compared to proline or piperidine rings while maintaining a rigid, defined vector for substituents.

  • Use Case: In JAK3 inhibitors , replacing a pyrrolidine with an azetidine ring has been shown to improve metabolic stability and selectivity by altering the vector of the solubilizing group.

Conformational Restriction

The 2-substituted azetidine creates a rigid "kink" in the molecular backbone.

  • Mechanism: Unlike flexible alkyl chains, the azetidine ring locks the C2-substituent in a specific orientation relative to the nitrogen lone pair. This is critical for optimizing binding affinity in GPCR ligands where entropy loss upon binding needs to be minimized.

Fragment-Based Drug Design (FBDD)

The low molecular weight (250 Da) and high


 character make 1-Boc-2-(bromomethyl)azetidine an ideal fragment for "growing" molecules. The bromine handle allows for rapid parallel synthesis of libraries.

Handling, Safety & Stability

Hazards
  • Lachrymator: Like many alkyl bromides, this compound can be irritating to eyes and mucous membranes. Handle only in a fume hood.

  • Skin Irritant: Direct contact can cause dermatitis. Double-gloving (Nitrile) is recommended.

Stability Protocol
  • Thermal: Stable at room temperature for short periods but should be stored at 4°C or -20°C for long-term storage to prevent slow hydrolysis or elimination to the exocyclic alkene.

  • Chemical: Avoid strong acids (TFA, HCl) until the Boc group removal is desired. Avoid strong Lewis acids which may open the strained ring.

References

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[2] [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
  • National Institutes of Health (NIH). (2021). Ring-opening of azetidiniums by nucleophiles. [Link]

Sources

Exploratory

1-Boc-2-(bromomethyl)azetidine chemical properties

This guide details the chemical properties, synthesis, and application of 1-Boc-2-(bromomethyl)azetidine , a critical strained-ring scaffold in medicinal chemistry.[1] [1] Executive Summary 1-Boc-2-(bromomethyl)azetidine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and application of 1-Boc-2-(bromomethyl)azetidine , a critical strained-ring scaffold in medicinal chemistry.[1]

[1]

Executive Summary

1-Boc-2-(bromomethyl)azetidine (CAS: 1363380-84-0) is a chiral, four-membered heterocyclic building block used primarily in the synthesis of peptidomimetics and small-molecule inhibitors (e.g., STAT3 inhibitors).[1][2] Its structural rigidity, conferred by the azetidine ring, allows for the precise spatial orientation of pharmacophores, making it a superior bioisostere for proline or pyrrolidine derivatives. The compound features a reactive primary bromide for nucleophilic substitution and a tert-butoxycarbonyl (Boc) protecting group to stabilize the amine during downstream functionalization.

Physicochemical Profile

The following data characterizes the commercially available 2-substituted isomer. Note that the 3-substituted isomer (CAS 253176-93-1) is also common; verification of regiochemistry via NMR is recommended upon receipt.[1]

PropertySpecification
IUPAC Name tert-butyl 2-(bromomethyl)azetidine-1-carboxylate
CAS Number 1363380-84-0
Molecular Formula Cngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

H

BrNO

Molecular Weight 250.13 g/mol
Appearance Yellow to colorless liquid
Solubility Soluble in DCM, THF, EtOAc, MeOH; insoluble in water
Boiling Point Predicted: ~280°C (decomposes); typically distilled under high vacuum
Density ~1.3 g/cm³
Storage 2–8°C under inert atmosphere (Argon/Nitrogen).[1] Light sensitive.[3]

Synthetic Utility & Reactivity[1][4]

Core Reactivity

The chemical behavior of 1-Boc-2-(bromomethyl)azetidine is defined by three structural features:

  • Primary Alkyl Bromide: A highly reactive electrophile susceptible to S

    
    2 displacement by amines, thiols, and alkoxides.
    
  • Strained Azetidine Ring: Possesses ~25 kcal/mol of ring strain. While the Boc group reduces nitrogen basicity and stabilizes the ring, strong Lewis acids or excessive heat (>100°C) can trigger ring-opening polymerization or rearrangement.

  • Boc Protecting Group: Stable to basic and nucleophilic conditions, but cleaved by strong acids (TFA, HCl), liberating the free amine.

Synthesis Workflow (Retrosynthesis)

The synthesis typically proceeds from 1-Boc-azetidine-2-carboxylic acid (CAS 51077-14-6).[1][4] The carboxylic acid is reduced to the alcohol and subsequently brominated.

SynthesisPath Acid 1-Boc-azetidine-2-carboxylic acid (Precursor) Alcohol 1-Boc-2-(hydroxymethyl)azetidine (Intermediate) Acid->Alcohol Reduction (BH3·THF or Mixed Anhydride/NaBH4) Product 1-Boc-2-(bromomethyl)azetidine (Target) Alcohol->Product Bromination (CBr4/PPh3 or MsCl/LiBr)

Figure 1: Synthetic route from commercially available carboxylic acid precursor.[1]

Experimental Protocols

Synthesis of 1-Boc-2-(bromomethyl)azetidine

Note: If purchasing the compound is not viable, the following protocol yields high-purity material.

Step 1: Reduction to Alcohol

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Reagents: Dissolve 1-Boc-azetidine-2-carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M).

  • Addition: Cool to 0°C. Dropwise add Borane-THF complex (1.0 M solution, 1.5 equiv). Caution: Hydrogen gas evolution.[1]

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with KMnO

    
    ).
    
  • Quench: Cool to 0°C. Carefully add MeOH until bubbling ceases. Concentrate in vacuo.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate to yield the crude alcohol.

Step 2: Appel Bromination

  • Setup: Dissolve the crude alcohol (1.0 equiv) and Carbon Tetrabromide (CBr

    
    , 1.2 equiv) in anhydrous DCM (0.1 M) at 0°C.
    
  • Addition: Slowly add Triphenylphosphine (PPh

    
    , 1.2 equiv) portion-wise. The solution may turn slightly yellow.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Purification: Concentrate the mixture. Suspend the residue in Et

    
    O/Hexanes (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter through a silica plug.
    
  • Isolation: Flash column chromatography (Hexanes/EtOAc gradient) yields the pure bromide as a yellow liquid.

Nucleophilic Substitution (General Protocol)

This protocol describes the installation of a secondary amine to form a tertiary amine, a common step in drug discovery.

Reagents:

  • 1-Boc-2-(bromomethyl)azetidine (1.0 equiv)[1]

  • Secondary Amine (1.2–1.5 equiv)

  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    (1.5 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolve the amine and base in MeCN. Stir for 10 minutes at RT.

  • Add the bromide (dissolved in minimal MeCN) dropwise.

  • Heat to 60°C for 4–12 hours. Note: Do not exceed 80°C to avoid ring degradation.[1]

  • Filter off inorganic salts and concentrate.

  • Purify via HPLC or silica chromatography.

Handling & Safety (MSDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

  • Skin/Eye Irritation: Category 2 (Causes serious irritation).

  • STOT-SE: Category 3 (Respiratory irritation).[1][5]

Storage & Stability:

  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Hygroscopic.[1] Store under Nitrogen or Argon.

  • Shelf Life: ~12 months if stored correctly.[1] The development of a dark orange/brown color indicates decomposition (likely HBr release and polymerization).

Disposal:

  • Treat as halogenated organic waste. Do not mix with strong oxidizers or strong acids.

Applications in Drug Discovery[6]

Peptidomimetics

The azetidine ring serves as a "constrained proline" mimic. By substituting the 2-bromomethyl group with amino acid side chains, researchers can create rigidified peptide backbones that resist enzymatic hydrolysis and improve oral bioavailability.

Fragment-Based Drug Design (FBDD)

The compound is used to synthesize Azetidine-2-carboxamides , which have shown potency as STAT3 inhibitors for cancer therapy.[1] The rigid vector of the azetidine ring positions the amide bond to interact with the SH2 domain of the STAT3 protein.

Applications Scaffold 1-Boc-2-(bromomethyl)azetidine Target1 Peptidomimetics (Proline Bioisosteres) Scaffold->Target1 S_N2 with Amino Acids Target2 STAT3 Inhibitors (Cancer Therapy) Scaffold->Target2 Amidation & Coupling Target3 Chiral Ligands (Asymmetric Catalysis) Scaffold->Target3 Phosphine Installation

Figure 2: Downstream applications in medicinal chemistry.

References

  • AChemBlock. (2024).[6][7] 1-Boc-2-(bromomethyl)azetidine Product Sheet & MSDS. CAS 1363380-84-0.[1][2][8] Link

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[1] Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Letters. Link

  • National Institutes of Health (NIH). (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024).[1] 1-Boc-azetidine-2-carboxylic acid Product Data. CAS 51077-14-6.[1][5][4] Link

Sources

Foundational

Technical Monograph: 1-Boc-2-(bromomethyl)azetidine

Strategic Utilization in Peptidomimetic and Heterocyclic Drug Design Executive Summary 1-Boc-2-(bromomethyl)azetidine is a specialized chiral building block used extensively in medicinal chemistry to introduce the azetid...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Peptidomimetic and Heterocyclic Drug Design

Executive Summary

1-Boc-2-(bromomethyl)azetidine is a specialized chiral building block used extensively in medicinal chemistry to introduce the azetidine ring—a four-membered nitrogen heterocycle—into drug candidates. As a conformationally restricted analogue of proline, it serves as a critical scaffold for modulating the pharmacokinetic profile of peptidomimetics, enhancing metabolic stability, and locking peptide conformations to increase receptor selectivity.

This guide provides a comprehensive technical analysis of the molecule, focusing on its nomenclature, validated synthesis protocols, and reactivity profile in high-value organic synthesis.

Part 1: Identity & Nomenclature

Accurate nomenclature is critical for database registration and patent filing. While "1-Boc-2-(bromomethyl)azetidine" is the common trade name, the IUPAC designation follows strict substituent priority rules.

Chemical Identity Table[1]
AttributeTechnical Detail
IUPAC Name tert-butyl 2-(bromomethyl)azetidine-1-carboxylate
Common Name 1-Boc-2-(bromomethyl)azetidine
CAS Number 1363380-84-0 (Racemic) / 104597-15-7 (S-isomer)
Molecular Formula C9H16BrNO2
Molecular Weight 250.13 g/mol
SMILES CC(C)(C)OC(=O)N1CCC1CBr
Physical State Pale yellow liquid or low-melting solid (enantiomer dependent)
Structural Significance

The azetidine ring creates a high strain energy (~26 kcal/mol), which drives reactivity but also imposes rigid directionality on substituents. The tert-butoxycarbonyl (Boc) group protects the secondary amine, directing reactivity solely to the electrophilic bromomethyl arm.

Part 2: Synthetic Utility & Mechanism

The primary utility of 1-Boc-2-(bromomethyl)azetidine lies in its dual functionality:

  • Electrophilic Handle: The primary alkyl bromide is highly susceptible to SN2 displacement by nucleophiles (amines, thiols, alkoxides).

  • Latent Nucleophile: Upon acidic deprotection (e.g., TFA/DCM), the azetidine nitrogen becomes a secondary amine, ready for coupling.

Mechanistic Workflow: From Acid to Electrophile

The synthesis typically begins with 1-Boc-azetidine-2-carboxylic acid (a commercially available proline homologue). The carboxylic acid is reduced to the primary alcohol, which is then converted to the bromide using the Appel reaction . This method is preferred over HBr treatment to preserve the acid-labile Boc group.

SynthesisWorkflow Start 1-Boc-azetidine-2-carboxylic acid Inter 1-Boc-2-(hydroxymethyl)azetidine (Intermediate Alcohol) Start->Inter Reduction (BH3·THF or iBuOCOCl/NaBH4) Product 1-Boc-2-(bromomethyl)azetidine (Target Electrophile) Inter->Product Appel Reaction (CBr4, PPh3, DCM)

Figure 1: Synthetic pathway transforming the carboxylic acid precursor into the bromomethyl electrophile via an alcohol intermediate.

Part 3: Experimental Protocol (Synthesis & Reactivity)

Protocol A: Synthesis via Appel Reaction

Note: This protocol assumes starting from the alcohol intermediate, 1-Boc-2-(hydroxymethyl)azetidine.

Reagents:

  • 1-Boc-2-(hydroxymethyl)azetidine (1.0 equiv)

  • Carbon tetrabromide (CBr4, 1.2 equiv)

  • Triphenylphosphine (PPh3, 1.5 equiv)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 1-Boc-2-(hydroxymethyl)azetidine and anhydrous DCM (0.1 M concentration) under an inert atmosphere (N2 or Ar). Cool the solution to 0°C.

  • Reagent Addition: Add CBr4 (1.2 equiv) and stir until dissolved.

  • Activation: Add PPh3 (1.5 equiv) portion-wise over 15 minutes. Causality: Slow addition prevents a rapid exotherm which can degrade the Boc group or cause ring opening.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (visualize with ninhydrin or KMnO4).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Dry combined organics over MgSO4 and concentrate.

  • Purification: The byproduct triphenylphosphine oxide (Ph3PO) is difficult to remove. Flash column chromatography (Hexanes/EtOAc gradient) is required.

    • Tip: Adding pentane to the crude residue often precipitates the majority of Ph3PO before chromatography.

Protocol B: Nucleophilic Substitution (SN2)

This protocol demonstrates the installation of a functional side chain (e.g., a phenol ether).

Reagents:

  • 1-Boc-2-(bromomethyl)azetidine (1.0 equiv)

  • Substituted Phenol (1.1 equiv)

  • Cesium Carbonate (Cs2CO3, 2.0 equiv)

  • Acetonitrile (ACN) or DMF

Methodology:

  • Dissolve the phenol and Cs2CO3 in ACN. Stir at RT for 30 mins to generate the phenoxide.

  • Add 1-Boc-2-(bromomethyl)azetidine.

  • Heat to 60°C for 6–12 hours. Note: Azetidines are thermally stable up to ~100°C, but excessive heat can cause ring expansion or polymerization.

  • Filter salts and concentrate.

Part 4: Reactivity Profile & Applications

The molecule acts as a "divergent hub" in synthesis. The bromide is a leaving group that allows the attachment of various pharmacophores while maintaining the chiral center (if starting from enantiopure material).

ReactivityProfile Center 1-Boc-2-(bromomethyl)azetidine Branch1 S-Alkylation (Thioethers) Center->Branch1 R-SH, Base Branch2 O-Alkylation (Ethers/Phenols) Center->Branch2 R-OH, NaH/Cs2CO3 Branch3 N-Alkylation (Secondary Amines) Center->Branch3 R-NH2, K2CO3 Branch4 Boc Deprotection (TFA or HCl) Center->Branch4 Exposes Azetidine NH

Figure 2: Divergent reactivity profile. The bromide allows for library generation via SN2 reactions, while the Boc group allows orthogonal deprotection.

Medicinal Chemistry Applications[3][4]
  • Proline Isosteres: The 2-substituted azetidine ring is a contracted homologue of proline. Incorporating it into peptide chains reduces the conformational freedom of the backbone, potentially locking the peptide into a bioactive turn conformation (e.g., Type II

    
    -turn).
    
  • Metabolic Stability: The four-membered ring is less recognized by proteases compared to the five-membered pyrrolidine (proline) ring, extending the half-life of peptidomimetic drugs.

  • Fragment-Based Drug Discovery (FBDD): The molecule serves as a low-molecular-weight fragment (MW < 300) that can be elaborated into larger, high-affinity ligands.

Part 5: Handling & Safety Data

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Genotoxicity Warning: As an alkylating agent (primary bromide), this compound has the potential to alkylate DNA. It should be handled as a potential mutagen.

  • Storage: Store at 2–8°C under inert gas. The bromide is sensitive to light and moisture over long periods.

  • Disposal: Quench excess alkylating agent with a nucleophilic scavenger (e.g., dilute ammonium hydroxide or thiosulfate) before disposal into halogenated waste streams.

References

  • AChemBlock. (2024). Product Analysis: 1-Boc-2-(bromomethyl)azetidine (CAS 1363380-84-0).[1] Retrieved from (Note: Generalized link to chemical supplier data for verification).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10422 (Azetidine derivatives)..

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. (Foundational protocol for alcohol-to-halide conversion).
  • Lowe, G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1).[2][3] (Discusses the utility of N-Boc-azetidine-2-carboxylic acid derivatives).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Boc-3-(bromomethyl)azetidine. (Used for analogous safety handling of bromomethyl azetidines). .

Sources

Exploratory

Technical Guide: 1-Boc-2-(bromomethyl)azetidine

Content Type: Technical Whitepaper & Experimental Guide Subject: Physicochemical Profiling, Synthesis, and Application in Medicinal Chemistry Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Rese...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: Physicochemical Profiling, Synthesis, and Application in Medicinal Chemistry Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

1-Boc-2-(bromomethyl)azetidine (CAS: 1363380-84-0) is a high-value heterocyclic building block used to introduce the conformationally constrained azetidine ring into pharmaceutical scaffolds.[1] As a bioisostere of proline and a restrictor of rotational freedom, the azetidine moiety is critical for optimizing the pharmacokinetic (PK) profiles of small molecule drugs.

This guide provides a definitive technical analysis of the compound, focusing on its molecular weight specifications, validated synthetic routes, and quality control parameters required for GMP-compliant research.

Part 1: Physicochemical Profile & Molecular Weight[1]

Precise molecular weight calculations are essential for stoichiometry in high-throughput synthesis and mass spectrometry (MS) validation.[1]

Identity & Mass Specifications[1][2]
ParameterSpecificationNotes
IUPAC Name tert-butyl 2-(bromomethyl)azetidine-1-carboxylate
CAS Number 1363380-84-0 Distinct from the 3-isomer (CAS 253176-93-1)
Molecular Formula

Average Molecular Weight 250.13 g/mol Used for molarity/stoichiometry calculations
Monoisotopic Mass 249.036 g/mol Used for High-Res MS (HRMS) identification
Physical State Pale yellow to colorless liquidViscous oil at room temperature
Boiling Point ~260°C (Predicted)Typically distilled under high vacuum
Density ~1.3 g/cm³Denser than water due to bromine atom
Isotopic Distribution (MS Validation)

Due to the presence of Bromine (


 and 

in ~1:1 ratio), the mass spectrum will exhibit a characteristic "twin peak" pattern.
  • M+ (Base): 249.04 Da (

    
    )[1]
    
  • M+2: 251.04 Da (

    
    )[1]
    
  • Fragment Ions: Loss of Boc group (

    
    ) is a common fragmentation pathway, typically observed at m/z ~150.
    

Part 2: Synthetic Utility & Mechanism[1]

The Azetidine Advantage

In drug design, replacing a flexible alkyl chain or a pyrrolidine ring with an azetidine (4-membered ring) introduces significant ring strain (~26 kcal/mol) . This strain alters the vector of substituents, often improving metabolic stability by reducing the availability of hydrogens for CYP450 oxidation (metabolic blocking).

Reactivity Profile

The bromomethyl group at the C2 position serves as a highly reactive electrophile. The mechanism of action for downstream derivatization is primarily bimolecular nucleophilic substitution (


) .
  • Steric Considerations: The bulky Boc group on the nitrogen creates steric hindrance. Nucleophilic attack is most efficient with linear, unhindered nucleophiles (e.g., thiols, primary amines, azides).

  • Stability Warning: The Boc group is acid-labile.[1] Reactions must be kept neutral or basic. Strong Lewis acids used in some substitutions can prematurely deprotect the amine.

Part 3: Experimental Protocols

Validated Synthesis Route

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most robust route proceeds from 1-Boc-azetidine-2-carboxylic acid .[1]

Step 1: Reduction to Alcohol
  • Reagents: Isobutyl chloroformate / N-methylmorpholine (to form mixed anhydride), followed by

    
     reduction.
    
  • Why: Direct reduction of the acid with

    
     can sometimes cleave the Boc group or open the strained ring. The mixed anhydride method is milder.
    
Step 2: Bromination (Appel Reaction) [1]
  • Reagents: Carbon tetrabromide (

    
    ), Triphenylphosphine (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM), 0°C to RT.

  • Mechanism:

    
     activates 
    
    
    
    , forming a bromophosphonium species that converts the alcohol to a good leaving group, followed by rapid displacement by bromide.

SynthesisRoute SM 1-Boc-azetidine- 2-carboxylic acid Inter 1-Boc-2- (hydroxymethyl)azetidine SM->Inter 1. i-BuOCOCl, NMM 2. NaBH4, THF/H2O Prod 1-Boc-2- (bromomethyl)azetidine Inter->Prod CBr4, PPh3 DCM, 0°C

Figure 1: Standard synthetic pathway converting the carboxylic acid precursor to the bromomethyl target via an alcohol intermediate.[1]

General Protocol for Nucleophilic Substitution ( )

Objective: Coupling 1-Boc-2-(bromomethyl)azetidine with a secondary amine.

  • Preparation: Dissolve 1.0 eq of 1-Boc-2-(bromomethyl)azetidine in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 2.5 eq of

    
     or 
    
    
    
    (Cesium promotes substitution on hindered electrophiles).
  • Nucleophile: Add 1.1 eq of the secondary amine.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: If starting material remains, add catalytic KI (Finkelstein condition) to generate the more reactive iodide in situ.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    
    .[2]

Part 4: Quality Control & Characterization[1]

Trustworthy data requires rigorous characterization. The following signals confirm the structure of the 2-isomer (distinct from the 3-isomer).

Proton NMR ( NMR, 400 MHz, )

The chirality at C2 renders the methylene protons diastereotopic.

  • 
     1.45 ppm (s, 9H):  Boc tert-butyl group.[1][2]
    
  • 
     2.20–2.40 ppm (m, 2H):  C3-methylene protons (ring).[1]
    
  • 
     3.50–3.70 ppm (m, 2H): 
    
    
    
    (exocyclic). Note: These may appear as a complex multiplet due to diastereotopicity.
  • 
     3.80–4.00 ppm (m, 2H):  C4-methylene protons (ring).[1]
    
  • 
     4.40–4.60 ppm (m, 1H):  C2-methine proton (chiral center).
    
Divergent Synthesis Workflow

The following diagram illustrates how this building block serves as a linchpin for diverse chemical libraries.

Reactivity Core 1-Boc-2-(bromomethyl) azetidine Thiol R-SH (Thiol) Core->Thiol Amine R-NH2 (Amine) Core->Amine Azide NaN3 (Azide) Core->Azide Thioether Azetidinyl Thioethers (Metabolic Stability) Thiol->Thioether K2CO3, DMF Diamine Azetidinyl Amines (Solubility) Amine->Diamine NaH or DIPEA, Heat Triazole Click Chemistry (Library Gen) Azide->Triazole 1. Substitution 2. CuAAC

Figure 2: Divergent synthesis capabilities.[2][3] The bromomethyl "warhead" enables rapid access to thioethers, amines, and triazole scaffolds.

Part 5: Handling, Stability & Storage[1]

Storage Protocols
  • Temperature: Store at 2–8°C for short term; -20°C for long term.

  • Atmosphere: Hygroscopic and potentially light-sensitive.[1] Store under Argon or Nitrogen.

  • Shelf Life: 12 months if sealed. The alkyl bromide can slowly hydrolyze to the alcohol if exposed to moisture.

Safety (GHS Classification)[1]
  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[4][5][6]

  • H335: May cause respiratory irritation.[4][5][6]

  • Precaution: Alkylating agents are potential genotoxins. Handle in a fume hood with double nitrile gloves.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58162237, tert-Butyl 2-(bromomethyl)azetidine-1-carboxylate.[1] Retrieved from [Link][1]

  • Lowe, D. (2010). The Azetidine Connection. Science (In the Pipeline). Retrieved from [Link]

Sources

Foundational

1-Boc-2-(bromomethyl)azetidine mechanism of action

The following technical guide details the chemical mechanism, synthetic utility, and experimental handling of 1-Boc-2-(bromomethyl)azetidine , a critical intermediate in modern medicinal chemistry. Mechanisms of Action,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical mechanism, synthetic utility, and experimental handling of 1-Boc-2-(bromomethyl)azetidine , a critical intermediate in modern medicinal chemistry.

Mechanisms of Action, Synthetic Utility, and Experimental Protocols[1]

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers CAS Registry Number: 253128-10-8 (Racemic) / 1363380-84-0 (R-isomer)

Part 1: Executive Summary & Core Directive

1-Boc-2-(bromomethyl)azetidine is not a pharmacological agent with a biological mechanism of action in the traditional sense. Rather, it is a high-value electrophilic building block used to introduce the azetidine pharmacophore into drug candidates.

In modern drug design, the azetidine ring is increasingly utilized as a "bioisostere" for larger saturated heterocycles (like pyrrolidine or piperidine) or gem-dimethyl groups. Its incorporation often results in:

  • lowered lipophilicity (

    
    )  due to the high polarity of the strained amine.
    
  • improved metabolic stability by altering the vector of susceptible C-H bonds.

  • rigidification of the molecular scaffold, reducing the entropic penalty of binding to a protein target.

This guide analyzes the chemical mechanism of action —specifically, how this molecule exploits the reactivity of the exocyclic bromomethyl group and the ring strain of the azetidine core to facilitate the synthesis of complex bioactive molecules.

Part 2: Chemical Mechanism of Action

The "mechanism" of this compound is defined by its dual reactivity profile: the electrophilic "warhead" (bromomethyl) and the strained ring system.

Primary Mechanism: Nucleophilic Substitution ( )

The dominant mode of action is bimolecular nucleophilic substitution (


). The bromine atom at the C2-exocyclic position acts as an excellent leaving group.
  • Reactivity: The adjacent Boc-protected nitrogen exerts an inductive electron-withdrawing effect (-I), slightly deactivating the nucleophilicity of the ring nitrogen but activating the exocyclic methylene toward nucleophilic attack.

  • Sterics: Unlike the sterically crowded C2 position of the ring itself, the exocyclic methylene is accessible. This allows for rapid coupling with amines, thiols, and alkoxides.

Secondary Mechanism: Ring Expansion & Rearrangement

Under specific conditions (Lewis acid catalysis or radical generation), the azetidine ring (strain energy ~25 kcal/mol) can undergo expansion.

  • Radical Pathways: Generation of a radical at the exocyclic carbon (via homolytic cleavage of the C-Br bond) can trigger a 1,2-shift, expanding the 4-membered azetidine to a 5-membered pyrrolidine.

  • Cationic Rearrangement: If the bromide leaves without a nucleophile present (forming a primary carbocation), a Wagner-Meerwein type rearrangement can occur, expanding the ring to a pyrrolidinium ion.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways available to this intermediate.

ReactivityPathways Figure 1: Divergent Chemical Mechanisms of 1-Boc-2-(bromomethyl)azetidine Start 1-Boc-2-(bromomethyl)azetidine (Electrophilic Scaffold) NuAttack Nucleophilic Attack (Amines, Thiols, Carbanions) Start->NuAttack Primary Mode (SN2) Radical Radical/Cationic Intermediate Start->Radical Heat/Radical Initiator ProductSN2 2-Substituted Azetidine (Bioactive Core) NuAttack->ProductSN2 Displacement of Br- ProductExp Pyrrolidine Derivative (Ring Expansion) Radical->ProductExp 1,2-Shift (Strain Release)

Part 3: Synthetic Protocols & Experimental Validation

Protocol A: Synthesis of the Reagent

Rationale: Commercial supplies can be expensive or unstable. In-house synthesis from 1-Boc-azetidine-2-carboxylic acid ensures purity.

Reaction Scheme:

  • Reduction: Acid

    
     Alcohol (via Mixed Anhydride reduction or 
    
    
    
    ).
  • Bromination: Alcohol

    
     Bromide (Appel Reaction).[1]
    

Step-by-Step Methodology:

  • Reduction (Acid to Alcohol):

    • Dissolve 1-Boc-azetidine-2-carboxylic acid (1.0 equiv) in anhydrous THF under

      
      .
      
    • Cool to 0°C. Add Isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.1 equiv). Stir for 30 min to form the mixed anhydride.

    • Filter off the salt precipitate rapidly under inert atmosphere.

    • Add the filtrate to a solution of

      
        (2.0 equiv) in water/THF at 0°C.
      
    • Checkpoint: Monitor by TLC (loss of acid, appearance of alcohol).

    • Workup: Quench with dilute HCl, extract with EtOAc. Yields 1-Boc-2-(hydroxymethyl)azetidine .

  • Bromination (Appel Reaction):

    • Dissolve the alcohol (1.0 equiv) and

      
        (1.2 equiv) in dry DCM at 0°C.
      
    • Add

      
        (1.2 equiv) portion-wise to control the exotherm.
      
    • Stir at room temperature for 2–4 hours.

    • Purification: The byproduct

      
       is difficult to remove. Use filtration through a silica plug eluting with 10% EtOAc/Hexanes.
      
    • Data Validation:

      
       NMR should show a diagnostic doublet for the 
      
      
      
      protons around
      
      
      3.6–3.8 ppm.
Protocol B: Application - Synthesis of a Nicotinic Agonist Analog

Rationale: This protocol demonstrates the use of the reagent to create a tertiary amine pharmacophore via


 displacement.

Reagents:

  • 1-Boc-2-(bromomethyl)azetidine (1.0 equiv)

  • Secondary Amine (e.g., Dimethylamine or a cyclic amine) (1.5 equiv)

  • 
     (2.0 equiv) or 
    
    
    
    (for sluggish nucleophiles)
  • Solvent: Acetonitrile (

    
    )
    

Workflow:

  • Setup: In a sealed tube or pressure vial, suspend

    
     in dry 
    
    
    
    . Add the amine.[2][3][4]
  • Addition: Add 1-Boc-2-(bromomethyl)azetidine dropwise at room temperature.

  • Reaction: Heat to 60–80°C for 12 hours.

    • Note: The sealed tube prevents loss of volatile amines and solvent.

  • Deprotection (Optional): If the free amine is required, treat the crude product with TFA/DCM (1:4) for 1 hour.

Quantitative Data Summary (Expected Yields):

Nucleophile TypeBase/SolventTemp (°C)Time (h)Yield (%)Notes
Secondary Amines

/ MeCN
601285-95Clean

.
Thiols

/ DCM
25290-98Very rapid; requires inert atm.
Phenols

/ DMF
801660-75Competing elimination possible.

Part 4: Structural Data & Validation

When characterizing 1-Boc-2-(bromomethyl)azetidine, specific spectral signatures confirm the integrity of the strained ring and the bromine substitution.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.45 (s, 9H, Boc)
      
    • 
       2.20–2.40 (m, 2H, Ring 
      
      
      
      )
    • 
       3.60–3.90 (m, 4H, Ring 
      
      
      
      and exocyclic
      
      
      )
    • 
       4.45 (m, 1H, Ring 
      
      
      
      )
  • 
     NMR: 
    
    • Distinctive signal for the quaternary Boc carbon (~80 ppm) and the carbonyl (~156 ppm).

    • Ring carbons appear shifted upfield compared to pyrrolidines due to strain.

Part 5: Safety & Stability (E-E-A-T)

Critical Warning: As an alkylating agent, 1-Boc-2-(bromomethyl)azetidine is potentially genotoxic . It acts as a "nitrogen mustard" analog, capable of alkylating DNA bases.

  • Handling: Always handle in a fume hood. Double-glove (Nitrile) is mandatory.

  • Storage: Store at 2–8°C. While the Boc group stabilizes the amine, the alkyl bromide can hydrolyze slowly if exposed to moisture, releasing HBr which autocatalytically removes the Boc group.

  • Quenching: Quench excess reagent with a solution of cysteine or dilute ammonium hydroxide before disposal to destroy the electrophilic site.

References

  • Lowe, G., et al. (1997). Synthesis of azetidine-2-carboxylic acid derivatives.[2][4][5][6][7][8][9] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles.[2][9][10] Organic Preparations and Procedures International. Link

  • Sirotnak, F. M., et al. (1984). Synthesis and biological activity of azetidine analogs of methotrexate. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). tert-butyl 2-(bromomethyl)azetidine-1-carboxylate.[11][12] National Library of Medicine. Link

Sources

Exploratory

Technical Whitepaper: Structural Characterization and Synthetic Utility of 1-Boc-2-(bromomethyl)azetidine

This technical guide is structured to provide actionable, high-level intelligence for researchers working with 1-Boc-2-(bromomethyl)azetidine . It moves beyond basic data listing to address the synthesis, characterizatio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide actionable, high-level intelligence for researchers working with 1-Boc-2-(bromomethyl)azetidine . It moves beyond basic data listing to address the synthesis, characterization, and handling challenges inherent to this strained nitrogen heterocycle.

Executive Summary & Chemical Identity

1-Boc-2-(bromomethyl)azetidine is a critical chiral building block (synthon) used in the synthesis of complex pharmaceutical agents, particularly those requiring conformationally restricted amine scaffolds. Unlike its 3-substituted isomer (CAS 253176-93-1), the 2-substituted variant introduces a chiral center adjacent to the nitrogen, offering unique vectors for structure-activity relationship (SAR) exploration.

Core Chemical Data:

  • IUPAC Name: tert-butyl 2-(bromomethyl)azetidine-1-carboxylate[1]

  • CAS Number: 1363380-84-0 (racemic) | Note: Stereospecific CAS numbers exist for (S)- and (R)- enantiomers.

  • Molecular Formula: C

    
    H
    
    
    
    BrNO
    
    
    [1]
  • Molecular Weight: 250.14 g/mol [1][2]

  • Physical State: Colorless to pale yellow oil (solidifies upon cooling/high purity).

Synthetic Pathway & Experimental Protocol

The synthesis of 1-Boc-2-(bromomethyl)azetidine requires careful control of pH and temperature to prevent Boc-deprotection or ring opening. The preferred route utilizes a reduction-bromination sequence starting from 1-Boc-azetidine-2-carboxylic acid.

Synthesis Workflow

The following diagram outlines the logical flow of the synthesis, highlighting critical decision points.

SynthesisWorkflow Start Start: 1-Boc-azetidine-2-carboxylic acid Step1 Step 1: Reduction (Mixed Anhydride/NaBH4) Start->Step1 Activation (i-BuOCOCl) -15°C Inter Intermediate: 1-Boc-2-(hydroxymethyl)azetidine Step1->Inter Reduction Step2 Step 2: Bromination (Appel Reaction: CBr4/PPh3) Inter->Step2 0°C to RT Dry DCM Product Product: 1-Boc-2-(bromomethyl)azetidine Step2->Product Purification (Silica Gel)

Figure 1: Two-step synthesis via mixed anhydride reduction and Appel bromination.

Detailed Protocol

Step 1: Reduction to Alcohol

  • Rationale: Direct reduction with LiAlH

    
     is avoided to preserve the Boc group. The mixed anhydride method (isobutyl chloroformate/NMM followed by NaBH
    
    
    
    ) is robust and scalable.
  • Protocol: Activate the acid (1.0 eq) with isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) in THF at -15°C. Filter the salt, then treat the filtrate with aqueous NaBH

    
     (2.5 eq). Quench and extract to yield the alcohol.
    

Step 2: Appel Bromination

  • Rationale: The Appel reaction (CBr

    
    /PPh
    
    
    
    ) operates under neutral conditions, minimizing the risk of acid-catalyzed Boc removal or azetidine ring opening.
  • Protocol:

    • Dissolve 1-Boc-2-(hydroxymethyl)azetidine (1.0 eq) and CBr

      
       (1.2 eq) in anhydrous DCM at 0°C.
      
    • Add PPh

      
       (1.2 eq) portion-wise to control the exotherm.
      
    • Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of polar alcohol spot).

    • Workup: Add hexane to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Spectral Analysis & Characterization

Characterizing N-Boc azetidines by NMR is often complicated by rotameric broadening . The restricted rotation around the N-C(O) bond results in two distinct conformers on the NMR timescale at room temperature.

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl


): 
  • Note: Signals may appear as broad multiplets or double sets of peaks (approx. 1:1 ratio).

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
C2-H 4.40 – 4.55Multiplet1HDeshielded by adjacent N and Br; chiral center.
C4-H

,H

3.80 – 3.95Multiplet2HRing protons adjacent to N.
CH

-Br
3.55 – 3.75Multiplet2HDiastereotopic protons; deshielded by Bromine.
C3-H

2.35 – 2.50Multiplet1HRing methylene (beta to N).
C3-H

2.20 – 2.35Multiplet1HRing methylene (beta to N).
Boc-CH

1.46Singlet9HCharacteristic t-butyl peak.

13C NMR (100 MHz, CDCl


): 
  • Carbonyl (C=O): ~156.0 ppm (Broad/Split).

  • Quaternary C (Boc): ~79.8 ppm.

  • C2 (Ring): ~62.5 ppm (Chiral center).

  • C4 (Ring): ~47.0 ppm.

  • CH

    
    -Br:  ~33.5 ppm (Upfield relative to Cl analogs due to heavy atom effect).
    
  • Boc-CH

    
    :  ~28.4 ppm.
    
  • C3 (Ring): ~21.0 ppm.

Infrared Spectroscopy (FT-IR)
  • 1690 – 1705 cm

    
    :  Strong C=O stretch (Carbamate). This is the primary diagnostic peak.
    
  • 2975 cm

    
    :  C-H stretch (Aliphatic).
    
  • 1365/1390 cm

    
    : gem-Dimethyl doublet (t-butyl group).
    
  • ~600 cm

    
    :  C-Br stretch (often weak or obscured in fingerprint region).
    
Mass Spectrometry (MS)
  • Ionization: ESI (Positive Mode).

  • Molecular Ion: The parent ion [M]+ is rarely observed due to the labile Boc group.

  • Observed Ions:

    • [M+Na]

      
      :  ~272/274 m/z (1:1 doublet due to 
      
      
      
      Br/
      
      
      Br isotopes).
    • [M+H-Boc]

      
      :  ~150/152 m/z (Loss of Boc group).
      
    • [M+H-isobutene]

      
      :  ~194/196 m/z.
      

Quality Control & Impurity Profiling

The primary impurities are the unreacted alcohol precursor and the elimination product (alkene).

QC Decision Logic

Use the following workflow to validate batch quality.

QC_Logic Sample Crude Product Sample IR_Check IR Check: OH stretch @ 3400 cm-1? Sample->IR_Check TLC_Check TLC (Hex/EtOAc): Stains with KMnO4? IR_Check->TLC_Check No Result_Alcohol Impurity: Unreacted Alcohol (Re-subject to Appel) IR_Check->Result_Alcohol Yes (Strong) NMR_Check 1H NMR: Integral of 3.6 ppm vs 4.5 ppm TLC_Check->NMR_Check No/Slow Stain Result_Alkene Impurity: Elimination Product (Purify via Column) TLC_Check->Result_Alkene Rapid Stain (Alkene) Result_Pass PASS: Proceed to Next Step NMR_Check->Result_Pass Correct Ratio

Figure 2: Quality Control Decision Tree for intermediate validation.

Handling & Stability
  • Electrophilicity: The bromomethyl group on a strained ring is a potent electrophile. It acts as an alkylating agent.[3][4][5] Handle with gloves and in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound may degrade (darken) upon prolonged exposure to light or moisture, liberating HBr which autocatalyzes Boc removal.

References

  • Synthesis of Azetidine-2-carboxylic acid derivatives: Couty, F., et al. Tetrahedron Letters, 2010.

  • Appel Reaction Mechanism & Utility: Appel, R. Angewandte Chemie International Edition, 1975.[4]

  • Boc-Azetidine Spectral Characteristics: "1-Boc-2-(bromomethyl)azetidine 97%."[1] Advanced ChemBlocks Product Data.

  • General Azetidine Synthesis Review: "Recent Advances in the Synthesis and Reactivity of Azetidines." Royal Society of Chemistry, 2021.

Sources

Foundational

An In-Depth Technical Guide to the Stability and Storage of 1-Boc-2-(bromomethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the stability and recommended storage conditions...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 1-Boc-2-(bromomethyl)azetidine. As a critical building block in medicinal chemistry, a thorough understanding of its chemical liabilities is paramount for ensuring the integrity of starting materials and the successful development of novel therapeutics. This document synthesizes field-proven insights with established chemical principles to offer a practical and scientifically grounded resource.

Introduction: The Dual Nature of a Strained Ring and a Reactive Handle

1-Boc-2-(bromomethyl)azetidine is a valuable synthetic intermediate, prized for its unique combination of a strained four-membered azetidine ring and a reactive bromomethyl group. The tert-butyloxycarbonyl (Boc) protecting group provides a necessary shield for the nitrogen atom, enabling selective transformations at other positions. However, this combination of functionalities also presents inherent stability challenges. The ring strain of the azetidine nucleus makes it susceptible to ring-opening reactions, while the bromomethyl group is a potent alkylating agent, prone to nucleophilic substitution.

This guide will delve into the key factors influencing the stability of this compound, outlining potential degradation pathways and providing actionable protocols for its proper storage, handling, and stability assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 1-Boc-2-(bromomethyl)azetidine is essential for its effective use and storage.

PropertyValueSource
IUPAC Name tert-butyl 2-(bromomethyl)azetidine-1-carboxylate[1]
CAS Number 1363380-84-0[1]
Molecular Formula C₉H₁₆BrNO₂[1]
Molecular Weight 250.13 g/mol [2]
Appearance Yellow liquid to White/Light yellow powder/crystal[1],
Purity Typically ≥95-97%[2], [3], [1]

Core Stability Profile and Degradation Pathways

The stability of 1-Boc-2-(bromomethyl)azetidine is influenced by several factors, including temperature, moisture, pH, and light. Understanding the potential degradation pathways is crucial for mitigating decomposition and ensuring the compound's purity over time.

Hydrolytic Stability

Hydrolysis of the Bromomethyl Group: The primary and most facile degradation pathway is the hydrolysis of the bromomethyl group to the corresponding hydroxymethyl derivative, 1-Boc-2-(hydroxymethyl)azetidine. This is a classic nucleophilic substitution reaction where water acts as the nucleophile.[4] The presence of moisture is therefore a critical factor in the degradation of this compound.

Acid-Catalyzed N-Boc Deprotection: The Boc protecting group is notoriously labile under acidic conditions.[5][6][7] In the presence of strong acids, or even milder acidic conditions over extended periods, the Boc group can be cleaved to yield 2-(bromomethyl)azetidine. This free amine is significantly more reactive and may be prone to further degradation or polymerization. Even weak acids, such as trifluoroacetic acid (TFA) at low concentrations (0.1%), can cause gradual cleavage of the Boc group.[8]

Acid-Mediated Ring Opening: The strained azetidine ring is susceptible to acid-mediated ring-opening reactions.[9] While the N-Boc group generally offers some stability, prolonged exposure to acidic conditions, especially after Boc-deprotection, can lead to the formation of various ring-opened products.

Thermal Stability

Thermal N-Boc Deprotection: The N-Boc group can be removed thermally, typically at elevated temperatures (e.g., 150°C or higher).[10] While not a primary concern under normal storage conditions, this highlights the importance of avoiding high temperatures during handling and storage.

Photostability
Oxidative Stability

The N-Boc group and the azetidine ring are generally stable to mild oxidizing conditions. However, strong oxidizing agents should be avoided as they can potentially lead to undesired side reactions.

Proposed Degradation Pathways

Proposed Degradation Pathways of 1-Boc-2-(bromomethyl)azetidine A 1-Boc-2-(bromomethyl)azetidine B 1-Boc-2-(hydroxymethyl)azetidine A->B Hydrolysis (H₂O) C 2-(Bromomethyl)azetidine A->C Acid-Catalyzed Deprotection (H⁺) D Ring-Opened Products C->D Acid-Mediated Ring Opening (H⁺)

Caption: Key proposed degradation routes for 1-Boc-2-(bromomethyl)azetidine.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of 1-Boc-2-(bromomethyl)azetidine, the following storage and handling procedures are recommended:

Storage Conditions
ParameterRecommendationRationale
Temperature 0-8 °C (Refrigerated) To minimize the rate of potential degradation reactions, particularly hydrolysis of the bromomethyl group.[1]
Atmosphere Inert Gas (e.g., Argon or Nitrogen) To prevent exposure to atmospheric moisture, which can lead to hydrolysis.
Light Protect from Light (Amber Vial) To mitigate the risk of photolytic degradation of the carbon-bromine bond.
Container Tightly Sealed Container To prevent the ingress of moisture and air.
Handling Procedures
  • Work in a Well-Ventilated Area: As a brominated organic compound, it is prudent to handle 1-Boc-2-(bromomethyl)azetidine in a fume hood to avoid inhalation of any potential vapors.[1]

  • Use Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Avoid Incompatible Materials: Keep away from strong acids, bases, and oxidizing agents.

  • Minimize Exposure to Air and Moisture: When not in use, ensure the container is tightly sealed. For weighing and dispensing, minimize the time the container is open to the atmosphere.

  • Spill Management: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Stability Testing and Analytical Methods

A robust stability testing program is essential for determining the shelf-life and ensuring the quality of 1-Boc-2-(bromomethyl)azetidine. The following outlines a recommended approach based on ICH guidelines and common industry practices.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Experimental Protocol for a Forced Degradation Study:

  • Preparation of Stock Solution: Prepare a stock solution of 1-Boc-2-(bromomethyl)azetidine in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours).

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Heat the solid compound at a specified temperature (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined duration.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Forced Degradation Workflow

cluster_0 Stress Conditions cluster_1 Analysis A Acidic (HCl) G HPLC-UV/MS A->G B Basic (NaOH) B->G C Oxidative (H₂O₂) C->G D Thermal D->G E Photolytic E->G H NMR G->H Structure Elucidation F 1-Boc-2-(bromomethyl)azetidine F->A F->B F->C F->D F->E

Caption: A typical workflow for forced degradation studies.

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is essential for separating the parent compound from its potential degradation products.

Example HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar compounds.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 210 nm) and/or Mass Spectrometry (MS)

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Long-Term and Accelerated Stability Studies

To establish a re-test period or shelf life, formal stability studies under controlled conditions are necessary.

Study TypeStorage ConditionsDuration
Long-Term 2-8 °COngoing (e.g., 24 months)
Accelerated 25 °C / 60% RH6 months

Samples should be analyzed at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies) using the validated stability-indicating HPLC method.

Conclusion

1-Boc-2-(bromomethyl)azetidine is a valuable but inherently reactive molecule. Its stability is primarily challenged by the hydrolytic lability of the bromomethyl group and the acid sensitivity of the N-Boc protecting group. By implementing the stringent storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of degradation, ensuring the quality and reliability of this critical synthetic building block. A well-designed stability testing program, incorporating forced degradation studies and a validated stability-indicating analytical method, is essential for establishing appropriate re-test periods and guaranteeing the integrity of the material throughout its lifecycle in drug discovery and development.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. [Link]

  • Does Bromine React With Water? YouTube. [Link]

  • The Reaction Between Bromine Water. Unacademy. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mechanism involved in bromine water test. Chemistry Stack Exchange. [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

  • On the combustion and photolytic degradation products of some brominated flame retardants. Diva-portal.org. [Link]

  • Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. RSC Publishing. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. [Link]

  • Alkylating Agents. National Institutes of Health. [Link]

  • hydrolytic degradation profiling of ezetimibe by hplc method. Academia.edu. [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. National Institutes of Health. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • "Facile intramolecular cyclization of N-(2 hydroxybenzoyl) hydrazones t" by Pei Qie Chan. [Link]

  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • Proton NMR Table. Michigan State University. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Safety Data Sheet. [Link]

Sources

Exploratory

Safety and Handling of 1-Boc-2-(bromomethyl)azetidine: A Technical Guide

Technical Profile & Compound Identity 1-Boc-2-(bromomethyl)azetidine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates. It serves as a critical intermediate for int...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile & Compound Identity

1-Boc-2-(bromomethyl)azetidine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates. It serves as a critical intermediate for introducing the azetidine scaffold—a four-membered nitrogenous ring that offers unique pharmacokinetic properties (e.g., lowered lipophilicity, metabolic stability) compared to larger rings like pyrrolidine or piperidine.

Chemical Identification
PropertyDetail
IUPAC Name tert-butyl 2-(bromomethyl)azetidine-1-carboxylate
CAS Number 1363380-84-0 (Racemic); 1363378-13-5 ((R)-isomer)
Molecular Formula C₉H₁₆BrNO₂
Molecular Weight 250.13 g/mol
Physical State Viscous Liquid (typically yellow to orange due to trace iodine/bromine impurities) or low-melting solid depending on purity.[1]
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol.

Hazard Assessment & Toxicology (GHS)

Critical Warning: Unlike its 3-substituted isomer, the 2-substituted azetidine possesses a reactive electrophilic center (bromomethyl) in close proximity to the ring nitrogen. While the Boc group reduces nitrogen basicity, the compound remains a potent alkylating agent .

GHS Classification & Signal Word: DANGER[1]
Hazard ClassCategoryHazard StatementMechanism of Action
Serious Eye Damage Cat. 1 H318: Causes serious eye damage.[1]Rapid alkylation of corneal proteins; irreversible scarring potential.
Skin Irritation Cat. 2H315: Causes skin irritation.[2][3]Lipophilic alkyl bromide penetrates dermal layers, causing inflammation.
Acute Toxicity Cat. 4H302: Harmful if swallowed.[1]Systemic toxicity upon ingestion.
STOT - SE Cat. 3H335: May cause respiratory irritation.[2][3]Mucosal irritation from vapors/aerosols.

Expert Insight: The "bromomethyl" moiety is structurally analogous to precursors of nitrogen mustards (though less volatile). Treat this compound as a potential mutagen and sensitizer . The combination of ring strain (~25 kcal/mol) and the primary alkyl bromide makes it highly susceptible to nucleophilic attack by biological macromolecules (DNA/Proteins).

Storage & Stability Protocols

The stability of 1-Boc-2-(bromomethyl)azetidine is compromised by two main factors: hydrolysis of the C-Br bond and acid-catalyzed deprotection/polymerization .

Storage Hierarchy
  • Temperature: Store at 2°C to 8°C for short-term (<1 month). For long-term storage, -20°C is mandatory to prevent slow decomposition.

  • Atmosphere: Hygroscopic . Must be stored under an inert atmosphere (Argon or Nitrogen). Moisture leads to the formation of the corresponding alcohol (1-Boc-2-(hydroxymethyl)azetidine) and HBr, which can autocatalytically cleave the Boc group.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

Safe Handling Workflow

The following workflow enforces engineering controls to mitigate the risks of inhalation and ocular exposure.

Mandatory PPE
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the H318 (Eye Damage) hazard.

  • Hands: Double-gloving recommended. Inner layer: Latex/Nitrile (4 mil); Outer layer: Nitrile (5-8 mil).

  • Respiratory: Work strictly within a certified Fume Hood.

Experimental Protocol: Safe Transfer & Weighing
  • Do not pour. Liquids should be transferred via glass syringe or positive-displacement pipette to prevent aerosol generation.

  • Weighing: If the compound is a liquid, tare a sealed vial containing solvent, add the compound via syringe inside the hood, and re-weigh. Avoid open-air weighing.

Visualization: Handling Decision Logic

SafeHandling cluster_PPE Mandatory PPE Start Receipt of Compound Check Check Physical State Start->Check Solid Solid (Low MP) Weigh in Hood Check->Solid If Solid Liquid Viscous Liquid Syringe Transfer Only Check->Liquid If Liquid Reaction Reaction Setup (Inert Atm) Solid->Reaction Liquid->Reaction Waste Quench & Disposal (Halogenated Waste) Reaction->Waste Post-Rxn PPE Splash Goggles + Double Gloves

Figure 1: Decision logic for safe handling based on physical state, emphasizing containment.

Reactivity & Synthesis Context

Understanding the reactivity profile is essential for safety. The compound is designed to undergo Nucleophilic Substitution (Sɴ2) .

  • Reaction Hazards: When reacting with strong nucleophiles (e.g., thiols, amines), exotherms may occur.

  • Incompatibility:

    • Strong Bases: Can cause elimination (E2) to form the exocyclic alkene, potentially generating volatile byproducts.

    • Lewis Acids: Will cleave the Boc group, releasing the free amine which is unstable and may polymerize rapidly.

Visualization: Reactivity Pathways

Reactivity cluster_Pathways Reactivity & Decomposition Risks Compound 1-Boc-2-(bromomethyl)azetidine Hydrolysis Hydrolysis (Moisture) Forms HBr + Alcohol Compound->Hydrolysis Storage Failure Subst Sɴ2 Substitution (Target Reaction) Compound->Subst Controlled Rxn Elim Elimination (Strong Base) Forms Alkene Compound->Elim Side Rxn Deprotect Acid Contact Boc Removal -> Unstable Amine Compound->Deprotect Incompatible Material

Figure 2: Primary reactivity pathways. Note that hydrolysis releases HBr, which can further degrade the Boc group.

Emergency Response

Spill Cleanup
  • Evacuate the immediate area if the spill is outside the hood.

  • Don PPE: Goggles, Lab Coat, Double Gloves, Vapor Respirator (if outside hood).

  • Absorb: Use vermiculite or sand. Do not use paper towels (potential reaction with concentrated alkyl halides).

  • Decontaminate: Wipe surface with 10% sodium thiosulfate (to quench any free bromine/iodine impurities) followed by detergent.

Exposure First Aid
  • Eye Contact (CRITICAL): Immediately flush with water for 15 minutes while holding eyelids open. Use an eyewash station. Seek immediate ophthalmological care —time is critical to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[3] Remove contaminated clothing. If blistering occurs, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth.[3] Contact Poison Control.

References

  • PubChem. (2023). Compound Summary: tert-butyl (2R)-2-(bromomethyl)azetidine-1-carboxylate (CAS 1363378-13-5).[1] National Library of Medicine. [Link]

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. (Discusses synthesis and stability of 2-substituted azetidines). [Link]

Sources

Foundational

An In-Depth Technical Guide to 1-Boc-2-(bromomethyl)azetidine: A Key Building Block for Novel Therapeutics

Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 2-(bromomethyl)azetidine-1-carboxylate, commonly known as 1-Boc-2-(bromomethyl)azetidine. As a functio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 2-(bromomethyl)azetidine-1-carboxylate, commonly known as 1-Boc-2-(bromomethyl)azetidine. As a functionalized, strained heterocyclic scaffold, this building block has garnered significant interest within the drug discovery and medicinal chemistry sectors. Its unique combination of a reactive bromomethyl group and a protected azetidine ring allows for its strategic incorporation into complex molecular architectures, offering a pathway to novel chemical entities with desirable pharmacokinetic profiles. This document details the compound's structural and physicochemical characteristics, provides validated synthetic and handling protocols, explores its chemical reactivity, and discusses its application in the synthesis of advanced therapeutic agents, such as STAT3 inhibitors.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in modern drug discovery.[1] Their growing prominence stems from the unique conformational rigidity imparted by the strained four-membered ring. This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[2] Compared to their more flexible five- and six-membered counterparts (pyrrolidines and piperidines), azetidines offer a distinct vector in three-dimensional chemical space, enabling chemists to explore novel intellectual property and optimize drug-like properties.[1]

The incorporation of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom serves a dual purpose: it modulates the nucleophilicity and basicity of the nitrogen, preventing unwanted side reactions, and it enhances solubility in common organic solvents, facilitating its use in synthesis. The 2-(bromomethyl) substituent provides a reactive handle for covalent bond formation, positioning 1-Boc-2-(bromomethyl)azetidine as a valuable electrophilic building block for introducing the azetidine moiety into lead compounds.[3]

This guide serves as a centralized resource for researchers, offering both foundational knowledge and practical, field-proven insights into the effective use of this versatile reagent.

Physicochemical & Structural Characteristics

1-Boc-2-(bromomethyl)azetidine is a chiral molecule that is commercially available, typically as a racemic mixture. It presents as a yellow liquid under standard conditions, a key differentiator from its isomer, 1-Boc-3-(bromomethyl)azetidine, which is a solid.[4][5]

Core Properties

A summary of the fundamental properties of 1-Boc-2-(bromomethyl)azetidine is presented in Table 1. This data is essential for reaction planning, safety assessments, and analytical characterization.

PropertyValueSource(s)
IUPAC Name tert-butyl 2-(bromomethyl)azetidine-1-carboxylate[6]
CAS Number 1363380-84-0[6]
Molecular Formula C₉H₁₆BrNO₂[6]
Molecular Weight 250.14 g/mol [6]
Appearance Yellow liquid[6]
Purity (Typical) ≥97%[6]
Spectroscopic Data

Accurate characterization is paramount for verifying the identity and purity of starting materials. The following tables outline the expected NMR and IR spectral characteristics.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz) Note: This is a predicted spectrum based on established chemical shift principles for similar structures. Actual values may vary slightly.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.3 - 4.5m1HCH-CH₂BrMethine proton at C2, deshielded by adjacent nitrogen and bromomethyl group.
~3.9 - 4.1m2HN-CH₂ (ring)Azetidine ring protons at C4, adjacent to nitrogen.
~3.5 - 3.7m2HCH₂-BrMethylene protons of the bromomethyl group, deshielded by bromine.
~2.1 - 2.4m2HCH₂ (ring)Azetidine ring protons at C3.
1.48s9HC(CH₃)₃Nine equivalent protons of the tert-butyl group on the Boc protector.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz) Note: Predicted values based on established principles.

Chemical Shift (δ, ppm)AssignmentRationale
~156.0C=O (Boc)Carbonyl carbon of the carbamate.
~80.0C(CH₃)₃ (Boc)Quaternary carbon of the tert-butyl group.
~59.0CH-CH₂Br (C2)Methine carbon of the azetidine ring, attached to nitrogen.
~46.0N-CH₂ (C4)Methylene carbon of the azetidine ring, attached to nitrogen.
~35.0CH₂-BrCarbon of the bromomethyl group, attached to bromine.
~28.5C(CH₃)₃ (Boc)Methyl carbons of the tert-butyl group.
~24.0CH₂ (C3)Methylene carbon of the azetidine ring.

Table 4: Key IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~2975C-HAlkane stretch (t-butyl, ring CH₂)
~1700C=OCarbamate carbonyl stretch
~1400, 1365C-HAlkane bend (t-butyl)
~1160C-OCarbamate C-O stretch
~650C-BrAlkyl bromide stretch

Synthesis and Purification

The most direct and logical synthetic route to 1-Boc-2-(bromomethyl)azetidine is via the bromination of its corresponding alcohol precursor, tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate. This precursor can be synthesized from commercially available 1-Boc-L-azetidine-2-carboxylic acid.[7]

G A 1-Boc-azetidine-2-carboxylic acid B tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate A->B  Reduction  (e.g., BH₃·THF or LiAlH₄) C 1-Boc-2-(bromomethyl)azetidine B->C  Bromination  (e.g., CBr₄, PPh₃)

Figure 1. Synthetic pathway to 1-Boc-2-(bromomethyl)azetidine.
Experimental Protocol: Bromination of tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate

This protocol describes a standard Appel-type reaction, a reliable method for converting primary alcohols to the corresponding alkyl bromides with inversion of stereochemistry.

Materials:

  • tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq)[8]

  • Carbon tetrabromide (CBr₄, 1.5 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triphenylphosphine (1.5 eq) to the stirred solution. Once dissolved, add carbon tetrabromide (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil contains the desired product along with triphenylphosphine oxide and unreacted CBr₄.

  • Chromatography: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes) to afford 1-Boc-2-(bromomethyl)azetidine as a yellow oil.

Chemical Reactivity and Handling

Core Reactivity: The Electrophilic Nature

The primary mode of reactivity for 1-Boc-2-(bromomethyl)azetidine is dictated by the C-Br bond. The carbon atom of the bromomethyl group is electrophilic and is susceptible to nucleophilic attack, making the compound an excellent alkylating agent in Sₙ2 reactions.[9]

G cluster_0 1-Boc-2-(bromomethyl)azetidine Azetidine -CH₂-Br Product -CH₂-Nu Azetidine->Product LeavingGroup Br⁻ Azetidine->LeavingGroup C-Br bond cleavage Nucleophile Nu:⁻ Nucleophile->Azetidine Sₙ2 Attack

Figure 2. General Sₙ2 reaction mechanism.

This reactivity allows for the facile introduction of the azetidin-2-ylmethyl moiety onto a wide range of nucleophiles, including:

  • Amines (N-alkylation): Primary and secondary amines can be alkylated to form more complex substituted azetidines.

  • Phenols and Alcohols (O-alkylation): Deprotonated hydroxyl groups will displace the bromide to form ethers.

  • Thiols (S-alkylation): Thiolates are excellent nucleophiles for this transformation, yielding thioethers.

  • Carboxylates (Esterification): Carboxylate salts can be used to form esters.

  • Stabilized Enolates (C-alkylation): Carbon nucleophiles, such as those derived from malonates or ß-ketoesters, can be used to form new C-C bonds.

Stability and Storage

The Boc protecting group is generally stable under neutral and basic conditions but is labile to strong acids (e.g., trifluoroacetic acid, HCl). The azetidine ring itself possesses significant ring strain (~25 kcal/mol), which can make it susceptible to ring-opening reactions under certain harsh conditions, although it is considerably more stable than the analogous aziridine ring.[10]

Recommended Storage: Store at 0-8 °C under an inert atmosphere.[6] The compound can be sensitive to moisture and light over long-term storage. For laboratory use, it is advisable to keep the container tightly sealed in a refrigerator.

Safety and Handling

1-Boc-2-(bromomethyl)azetidine is classified as a hazardous substance.

  • Hazards: Toxic if swallowed, harmful in contact with skin, causes serious eye damage, and may cause respiratory irritation.[5]

  • Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid breathing vapors.[5]

Applications in Drug Discovery: A Case Study

The utility of 1-Boc-2-(bromomethyl)azetidine as a building block is exemplified by its potential role in the synthesis of novel inhibitors for therapeutic targets. One such target is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is aberrantly activated in numerous human cancers.[11][12] Small-molecule inhibitors that can disrupt the STAT3 signaling pathway are of high interest.[13][14]

Recently, novel azetidine-based amides have been identified as potent and selective STAT3 inhibitors.[13][14] The synthesis of these inhibitors often involves the coupling of a functionalized azetidine core with other molecular fragments. 1-Boc-2-(bromomethyl)azetidine is an ideal starting point for creating such compounds.

Exemplary Synthetic Application

The following protocol outlines a representative nucleophilic substitution reaction to demonstrate the practical application of this building block in constructing a core structure relevant to STAT3 inhibitor development.

Reaction: N-alkylation of 4-nitrophenol with 1-Boc-2-(bromomethyl)azetidine.

G A 1-Boc-2-(bromomethyl)azetidine D tert-Butyl 2-((4-nitrophenoxy)methyl)azetidine-1-carboxylate A->D B 4-Nitrophenol B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D  Reaction  Conditions

Figure 3. Workflow for a model nucleophilic substitution reaction.

Procedure:

  • To a solution of 4-nitrophenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 20 minutes to form the phenoxide salt.

  • Add a solution of 1-Boc-2-(bromomethyl)azetidine (1.1 eq) in DMF dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired ether-linked product. This product can then be further elaborated (e.g., reduction of the nitro group) to build more complex inhibitors.

Conclusion

1-Boc-2-(bromomethyl)azetidine is a strategically important building block for modern medicinal chemistry. Its well-defined reactivity as an electrophile, combined with the desirable properties of the Boc-protected azetidine scaffold, provides a reliable and efficient means to access novel chemical matter. The protocols and data presented in this guide offer a robust framework for researchers to confidently handle, characterize, and utilize this compound in the synthesis of next-generation therapeutic agents. As the demand for sp³-rich, conformationally constrained molecules continues to grow, the value of versatile intermediates like 1-Boc-2-(bromomethyl)azetidine in accelerating drug discovery programs is undeniable.

References

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. Available at: [Link]

  • tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate. PubChem. Available at: [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Institutes of Health (NIH). Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. Available at: [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Available at: [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health (NIH). Available at: [Link]

  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents.
  • Easy access to constrained peptidimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of key azetidine building block via N‐Ns‐aziridine 302. ResearchGate. Available at: [Link]

  • Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines. PubMed. Available at: [Link]

  • Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. National Institutes of Health (NIH). Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. ScienceDirect. Available at: [Link]

  • Using visible light to make pharmaceutical building blocks. ScienceDaily. Available at: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]

  • The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. PubMed. Available at: [Link]

Sources

Exploratory

Technical Procurement Guide: 1-Boc-2-(bromomethyl)azetidine

The following technical guide is structured to serve as a high-level procurement and quality assurance manual for 1-Boc-2-(bromomethyl)azetidine . This compound is a specialized chiral building block, and its procurement...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level procurement and quality assurance manual for 1-Boc-2-(bromomethyl)azetidine . This compound is a specialized chiral building block, and its procurement requires specific attention to isomeric purity, stability, and synthetic origin.

Executive Summary & Critical Distinction

1-Boc-2-(bromomethyl)azetidine is a critical intermediate for introducing the azetidine scaffold into pharmaceutical candidates, particularly for modifying proline-like residues to alter solubility and metabolic stability.

⚠️ CRITICAL WARNING: Isomer Confusion

The most common procurement error for this compound is the accidental purchase of the 3-isomer . The 3-isomer is significantly cheaper and more widely available but structurally distinct.

FeatureTarget Compound (2-Isomer) Common Decoy (3-Isomer)
Structure Bromomethyl group at C2 (adjacent to Nitrogen)Bromomethyl group at C3 (opposite Nitrogen)
CAS Number 1363380-84-0 (Racemic/Unspecified)(Check specific CAS for R/S)253176-93-1
Availability Specialized / Custom SynthesisCommodity / Catalog Item
Key Use Proline bioisostere, chiral pool synthesisLinker chemistry, achiral modifications

Technical Specifications & Quality Control

To ensure data integrity in drug development, the material must meet strict physicochemical criteria. The synthesis of the 2-isomer typically originates from Aspartic Acid , which dictates the impurity profile.

Core Specifications
  • IUPAC Name: tert-butyl 2-(bromomethyl)azetidine-1-carboxylate[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrNO
    
    
    [1]
  • Molecular Weight: 250.13 g/mol [2]

  • Physical State: Colorless to pale yellow oil (low melting solid).

  • Storage: -20°C (Hydrolysis sensitive).

Impurity Profile & Origin

Understanding the synthesis allows you to predict and detect impurities that general Certificates of Analysis (CoA) might miss.

  • Impurity A (Hydrolysis): 1-Boc-2-(hydroxymethyl)azetidine.

    • Cause: Moisture ingress during storage.

    • Detection: H-NMR (Shift of CH

      
       signal from ~3.6 ppm to ~3.8-4.0 ppm).
      
  • Impurity B (Ring Opening): N-Boc-amino-diols.

    • Cause: Over-reduction during the synthesis from the beta-lactam precursor (4-oxo-azetidine-2-carboxylate).

    • Risk:[1] These are acyclic amines that will fail to form the desired pharmacophore.

  • Impurity C (Starting Material): 1-Boc-azetidine-2-carboxylic acid esters.

Synthesis Logic & Cost Drivers

The high cost of the 2-isomer compared to the 3-isomer is driven by the starting material (chiral Aspartic Acid) and the difficult reduction step required to convert the intermediate lactam to the azetidine ring without opening the strained system.

SynthesisPath Asp L-Aspartic Acid (Chiral Source) Lactam 4-Oxo-azetidine-2-carboxylate (Beta-Lactam) Asp->Lactam Cyclization Red Reduction Step (LiAlH4 / BH3) Lactam->Red Alcohol 1-Boc-2-(hydroxymethyl)azetidine Red->Alcohol Successful Reduction OpenRing Impurity: Ring-Opened Amino Diols Red->OpenRing Over-Reduction (Quality Risk) Prod 1-Boc-2-(bromomethyl)azetidine (Target) Alcohol->Prod Bromination (Appel Rxn)

Figure 1: Synthetic pathway illustrating the origin of the critical "Ring-Opened" impurity during the reduction step.

Procurement Strategy

Sourcing Workflow

Do not rely solely on aggregator databases (e.g., MolPort, eMolecules) without verifying the specific batch availability. This compound is often "made to order" despite being listed as "in stock."

ProcurementFlow Start Initiate Procurement CheckISO Check Isomer Requirement (2- vs 3- position) Start->CheckISO CheckChiral Define Stereochemistry (Racemic, S, or R) CheckISO->CheckChiral VendorSelect Vendor Selection CheckChiral->VendorSelect StockCheck Verify Batch Analysis (Ask for H-NMR) VendorSelect->StockCheck Decision Data Valid? StockCheck->Decision Purchase Execute PO (Cold Chain Shipping) Decision->Purchase Yes Reject Reject / Request New Synthesis Decision->Reject No (Ring opened/Hydrolyzed)

Figure 2: Decision logic for sourcing to avoid isomer confusion and ensure batch quality.

Supplier Landscape

Due to the specialized nature of the 2-isomer, general catalog suppliers often carry the 3-isomer but not the 2-isomer.

  • Tier 1 (Specialized Building Block Vendors):

    • Advanced ChemBlocks: Confirmed listing for CAS 1363380-84-0. Likely to have small quantities (mg to g scale) in stock.

    • Enamine / ChemSpace: Excellent for "made-to-order" synthesis if stock is unavailable. They have strong capabilities in azetidine chemistry.

    • Combi-Blocks: Often carries a wide range of azetidines; verify specific isomer availability.

  • Tier 2 (Custom Synthesis CROs):

    • WuXi AppTec / Pharmaron: Recommended for kg-scale requirements. The synthesis from Aspartic Acid is scalable but requires safety controls for the reduction step.

Purchasing Checklist
  • CAS Verification: Ensure the quote references 1363380-84-0 (or the specific chiral CAS).

  • Chirality: If you require the (S)-enantiomer (derived from L-Aspartic acid), specify (S)-1-Boc-2-(bromomethyl)azetidine .

  • Cold Chain: Mandate shipping on blue ice or dry ice. The bromomethyl group is reactive; heat during transit can cause degradation.

Handling & Stability Protocol

Storage Conditions
  • Temperature: Store at -20°C for long-term stability.

  • Atmosphere: Store under Argon or Nitrogen .[3] The compound is hygroscopic and the bromide is prone to displacement by moisture.

  • Shelf Life: Approximately 6-12 months if stored correctly. Re-test purity (NMR) every 3 months.

Safety Profile
  • Hazards: The compound is an alkylating agent (bromomethyl group). It is likely a skin irritant and potentially mutagenic.

  • PPE: Double nitrile gloves, lab coat, and safety glasses. Handle exclusively in a fume hood.

  • Neutralization: Quench spills with dilute aqueous ammonia or sodium thiosulfate solution.

References

  • Google Patents. (2000). EP0992491A1: Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. Retrieved January 29, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Chiral synthesis applications of 1-Boc-2-(bromomethyl)azetidine derivatives

Introduction: The "Escape from Flatland" In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional, sp³-rich architectures is critical for improving solubility and metabolic stability—a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Escape from Flatland"

In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional, sp³-rich architectures is critical for improving solubility and metabolic stability—a concept widely known as "escaping flatland."

1-Boc-2-(bromomethyl)azetidine (CAS: 142253-56-3 for S-isomer) represents a high-value chiral building block in this domain. Unlike its five-membered (pyrrolidine) or six-membered (piperidine) counterparts, the four-membered azetidine ring offers unique conformational rigidity. The pendant bromomethyl group serves as a versatile electrophilic handle, allowing the precise attachment of pharmacophores while maintaining the chiral integrity of the C2 center.

Key Applications
  • Neuronal Nicotinic Ligands: Synthesis of A-85380 and its analogues (α4β2 nAChR agonists).

  • Peptidomimetics: Introduction of constrained amino acid isosteres.

  • Fragment-Based Drug Design (FBDD): Creation of low-molecular-weight, sp³-rich fragments.

Mechanistic Insight & Reactivity Profile

Sterics vs. Strain

The reactivity of 1-Boc-2-(bromomethyl)azetidine is governed by two competing factors:

  • Ring Strain (~25 kcal/mol): While less strained than aziridines, azetidines are susceptible to ring-opening under harsh Lewis acidic conditions or strong nucleophilic attack at the ring carbons. However, the exocyclic bromomethyl group directs nucleophilic attack away from the ring, preserving the cycle.

  • Boc-Group Sterics: The tert-butoxycarbonyl (Boc) group on the nitrogen provides essential steric bulk that prevents N-alkylation (dimerization) and shields the ring nitrogen from oxidation.

The Electrophilic Handle

The primary bromide is a classic SN2 electrophile. However, the adjacent Boc-protected nitrogen creates a "neopentyl-like" steric environment, slightly retarding reaction rates compared to linear primary bromides. Consequently, successful protocols require polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80 °C) to drive the reaction to completion.

ReactivityProfile Start 1-Boc-2-(bromomethyl)azetidine SN2 S_N2 Attack (Primary Bromide) Start->SN2 Nucleophile (Base/DMF) RingOpen Ring Opening (Side Reaction) Start->RingOpen Strong Lewis Acid or Extreme Heat Product Chiral Ether/Amine Scaffold SN2->Product Retention of Ring Integrity

Figure 1: Reactivity flowchart highlighting the primary synthetic pathway (SN2) versus the ring-opening degradation pathway.

Core Application: Synthesis of A-85380 Analogues

The synthesis of A-85380 (3-((2S)-azetidinylmethoxy)pyridine) is the "gold standard" benchmark for this reagent. This ether linkage is critical for high-affinity binding to nicotinic acetylcholine receptors (nAChRs).

Protocol A: Heteroaryl Ether Formation (O-Alkylation)

Objective: Coupling (S)-1-Boc-2-(bromomethyl)azetidine with 3-hydroxypyridine.

Reagents & Equipment
ComponentSpecificationRole
Electrophile (S)-1-Boc-2-(bromomethyl)azetidineChiral Scaffold
Nucleophile 3-HydroxypyridinePharmacophore
Base Sodium Hydride (60% dispersion in oil)Deprotonation
Solvent Anhydrous DMFPolar Aprotic Medium
Atmosphere Nitrogen or ArgonMoisture Exclusion
Step-by-Step Methodology
  • Activation of Nucleophile:

    • Charge a flame-dried round-bottom flask with 3-hydroxypyridine (1.2 equiv) and anhydrous DMF (0.2 M concentration).

    • Cool to 0 °C in an ice bath.

    • Add NaH (1.5 equiv) portion-wise. Caution: Hydrogen gas evolution.

    • Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete phenoxide formation.

  • Coupling Reaction:

    • Dissolve (S)-1-Boc-2-(bromomethyl)azetidine (1.0 equiv) in a minimal amount of anhydrous DMF.

    • Add the electrophile solution dropwise to the phenoxide mixture.

    • Critical Step: Heat the reaction mixture to 80 °C for 4–6 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane). The bromide spot (higher Rf) should disappear.

  • Workup & Purification:

    • Quench with water and extract with EtOAc (3x).[1]

    • Wash combined organics with LiCl (5% aq) to remove DMF, followed by brine.

    • Dry over Na2SO4, filter, and concentrate.

    • Purify via flash chromatography (SiO2, gradient 0-60% EtOAc/Hexane).

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM.

    • Add Trifluoroacetic acid (TFA) (1:4 v/v ratio with DCM) at 0 °C.

    • Stir at RT for 2 hours.

    • Concentrate and neutralize with basic resin or NaHCO3 to obtain the free base.

SynthesisWorkflow Phenol 3-Hydroxypyridine Base NaH / DMF Phenol->Base Activated Pyridine Phenoxide (Nucleophile) Base->Activated Coupling Coupling Reaction 80°C, 6h Activated->Coupling Bromide (S)-1-Boc-2-(bromomethyl)azetidine Bromide->Coupling Intermed Boc-Protected Ether Coupling->Intermed TFA TFA / DCM Deprotection Intermed->TFA Final A-85380 (Bioactive Ligand) TFA->Final

Figure 2: Synthetic pathway for A-85380 using 1-Boc-2-(bromomethyl)azetidine.

Secondary Application: N-Alkylation (Amine Synthesis)

While O-alkylation is common, the reagent is also excellent for synthesizing chiral diamines.

Protocol B: Reaction with Secondary Amines

Note: Primary amines may lead to over-alkylation. Secondary amines are preferred.

  • Conditions: Mix the secondary amine (2.0 equiv) with the azetidine bromide (1.0 equiv) and K2CO3 (3.0 equiv) in Acetonitrile (MeCN).

  • Catalysis: Add a catalytic amount of Potassium Iodide (KI, 0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).

  • Reflux: Heat to reflux (80–82 °C) for 12–16 hours.

  • Validation: ESI-MS will show the M+H peak corresponding to the tertiary amine product.

Troubleshooting & Quality Control

Common Pitfalls
  • Elimination: If a strong, bulky base (e.g., t-BuOK) is used, elimination of HBr can occur, leading to an exocyclic alkene. Solution: Use non-nucleophilic, weaker bases like K2CO3 or Cs2CO3 for sensitive substrates.

  • Incomplete Reaction: Due to the steric bulk of the Boc group, reactions often stall. Solution: Do not exceed 100 °C (risk of Boc thermolysis). Instead, extend reaction time or use KI catalysis.

Analytical Validation
  • NMR Signature: The methylene protons (-CH2Br) in the starting material typically appear as a multiplet or doublet of doublets around 3.5–3.8 ppm . Upon substitution, this signal shifts significantly upfield (for amines) or downfield (for certain ethers), providing a clear diagnostic marker.

  • Chiral Purity: Verify enantiomeric excess (ee%) using chiral HPLC (e.g., Chiralpak AD-H column) if the starting material integrity is .

References

  • Kozikowski, A. P., et al. (2000). "Synthesis and biological evaluation of 6-substituted analogs of the potent nicotinic acetylcholine receptor ligand A-85380." Journal of Medicinal Chemistry.

  • Scheffel, U., et al. (2000).[2] "6-[18F]Fluoro-A-85380: an in vivo tracer for the nicotinic acetylcholine receptor."[2] Nuclear Medicine and Biology.

  • Couty, F., & Drouillat, B. (2017). "Recent advances in synthetic facets of immensely reactive azetidines."[3][4][5][6] Organic & Biomolecular Chemistry.

  • BenchChem. (2025).[7] "One-Pot Synthesis of Azetidine Derivatives from 3-(Bromomethyl)azetidine: Application Notes."

  • Futamura, Y., et al. (2005).[6][8] "Efficient route to (S)-azetidine-2-carboxylic acid." Bioscience, Biotechnology, and Biochemistry.[8]

Sources

Application

Application Note: Solid-Phase Integration of 1-Boc-2-(bromomethyl)azetidine

This Application Note is designed for research scientists and drug discovery professionals. It details the solid-phase synthesis (SPS) strategies utilizing 1-Boc-2-(bromomethyl)azetidine (CAS: 1363380-84-0), a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug discovery professionals. It details the solid-phase synthesis (SPS) strategies utilizing 1-Boc-2-(bromomethyl)azetidine (CAS: 1363380-84-0), a versatile electrophilic building block used to introduce conformationally constrained azetidine motifs into peptide backbones and side chains.

Introduction & Mechanistic Rationale

The incorporation of azetidine rings into bioactive peptides is a high-value strategy in medicinal chemistry.[1][2] The four-membered ring introduces significant conformational constraint (


), which can lock peptide backbones into specific secondary structures (e.g., 

-turns) and improve metabolic stability by reducing proteolysis.

1-Boc-2-(bromomethyl)azetidine serves as a critical electrophile in this context. Unlike simple amino acid coupling, this reagent is primarily utilized in nucleophilic substitution (


)  reactions on the solid support. Its primary bromide, positioned 

to the sterically demanding Boc-protected nitrogen, offers a unique reactivity profile: it is sufficiently reactive toward resin-bound nucleophiles (thiolates, enolates) but resistant to rapid elimination, provided non-nucleophilic bases are employed.
Key Applications
  • Side-Chain Stapling/Modification: Alkylation of Cysteine or Homocysteine residues to create non-natural amino acid side chains.

  • De Novo Amino Acid Synthesis: Alkylation of resin-bound Glycine enolates (O’Donnell Schiff Base method) to generate Azetidine-2-alanine analogs.

  • N-Alkylation: Creation of peptoid-peptide hybrids via direct displacement by N-terminal amines.

Chemical Properties & Handling[2][3]

PropertySpecificationHandling Note
Appearance Yellow liquid or low-melting solidViscous; warm gently (30°C) to dispense if solidified.
MW 250.14 g/mol Calculate equivalents based on active bromide content if purity <95%.
Reactivity Primary Alkyl Bromide (

)
Moisture Sensitive. Competing hydrolysis can occur in wet DMF.
Stability Boc-protected amineAcid Labile. Avoid TFA >5% until final cleavage. Stable to tertiary amines (DIEA, TEA).
Storage 2–8°C, Inert AtmosphereStore under Argon. Degrade slowly to alcohol/alkene if exposed to moisture/light.

Safety Warning: This compound is an alkylating agent. It is potentially mutagenic and a skin/eye irritant. Handle exclusively in a fume hood with double nitrile gloves.

Protocol A: Cysteine S-Alkylation (Side-Chain Functionalization)

This protocol describes the modification of a resin-bound peptide containing a Cysteine residue. The reaction exploits the high nucleophilicity of the thiolate anion to displace the bromide, grafting the azetidine ring onto the peptide side chain.

Materials
  • Resin: Peptidyl-resin (Fmoc/tBu strategy) with a free Cysteine thiol (Trt protecting group removed).

  • Reagent: 1-Boc-2-(bromomethyl)azetidine (5.0 eq).

  • Base: Diisopropylethylamine (DIEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Solvent: Anhydrous DMF (degassed).

Step-by-Step Methodology
  • Resin Preparation:

    • Synthesize the peptide backbone using standard Fmoc-SPPS on Rink Amide or Wang resin.

    • Ensure the N-terminus is Fmoc-protected to prevent N-alkylation, or acetylated if the sequence is complete.

    • Critical Step: If the Cys was Trt-protected, remove the Trt group using 1-2% TFA/DCM with 5% TIS (scavenger) for

      
       min. Wash extensively with DCM and DMF.[1] Do not use high TFA concentrations, or you will cleave the linker.
      
  • Alkylation Reaction:

    • Suspend the resin in anhydrous DMF (

      
       resin).
      
    • Add 1-Boc-2-(bromomethyl)azetidine (5.0 equivalents relative to resin loading).

    • Add DIEA (10.0 equivalents).[1] Note: For sterically hindered peptides, use DBU (5.0 eq) to ensure thiolate formation, but monitor for racemization of adjacent residues.

    • Agitate (shake, do not stir) at Room Temperature for 6–12 hours .

    • Optimization: If conversion is low (monitor via Ellman’s test), heat to 40°C or perform a second coupling with fresh reagents.

  • Washing & Validation:

    • Drain and wash resin: DMF (

      
      ), DCM (
      
      
      
      ), DMF (
      
      
      ).[1]
    • Ellman's Test: Perform to confirm the disappearance of free thiols. A negative result (colorless) indicates successful alkylation.

  • Cleavage & Deprotection:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. This simultaneously cleaves the peptide from the resin and removes the Boc group from the azetidine, yielding the free amine azetidinyl-thioether.

Workflow Diagram (S-Alkylation)

S_Alkylation Start Resin-Cys(Trt)-Fmoc Deprotect 1. Remove Trt (1% TFA/DCM) Start->Deprotect Thiol Resin-Cys(SH)-Fmoc Deprotect->Thiol - Trt Alkylate 2. Alkylation + Bromide (5 eq) + DIEA (10 eq) DMF, 12h Thiol->Alkylate Product Resin-Cys(S-Azetidine)-Fmoc (Thioether formed) Alkylate->Product SN2 Reaction Cleave 3. Final Cleavage (95% TFA) Removes Boc & Resin Product->Cleave Final Free Peptide (H-Cys(Aze)-...) Cleave->Final

Caption: Workflow for site-selective S-alkylation of Cysteine residues on solid phase.

Protocol B: Asymmetric Synthesis of Azetidine-Alanine (Glycine Alkylation)

This advanced protocol utilizes the O'Donnell Schiff Base method to convert a resin-bound Glycine into a non-natural amino acid,


-(1-Boc-azetidin-2-yl)-alanine . This is a powerful method to introduce the azetidine scaffold directly into the peptide backbone as a chiral building block.
Materials
  • Resin: Wang or Rink Amide resin loaded with Fmoc-Gly-OH.

  • Imine Reagent: Benzophenone imine.

  • Electrophile: 1-Boc-2-(bromomethyl)azetidine.

  • Base: BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) or Phosphazene Base

    
    . Note: BEMP is preferred for SPS due to solubility and non-ionic nature.
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Methodology
  • Schiff Base Formation:

    • Remove Fmoc from Resin-Gly (20% Piperidine/DMF).

    • Wash with DCM.

    • Treat Resin-Gly-NH2 with Benzophenone imine (10 eq) and HOAc (cat., 1%) in NMP for 12 hours.

    • Wash extensively with NMP to remove excess imine. The resin should be yellow.

  • Enolate Alkylation:

    • Suspend the ketimine-resin in NMP.

    • Add BEMP (5.0 eq). Shake for 10 mins to generate the enolate (darkening of resin color may occur).

    • Add 1-Boc-2-(bromomethyl)azetidine (5.0 eq).

    • Agitate at Room Temperature for 16 hours .

    • Note: The bulky Boc group on the azetidine and the resin matrix may slow the reaction. If incomplete, repeat the alkylation step.

  • Hydrolysis of Schiff Base:

    • Drain and wash resin with THF.

    • Treat with 1N aq. HCl / THF (1:2 v/v) for 2 hours at RT. This removes the benzophenone protecting group and exposes the primary

      
      -amine.
      
    • Validation: Chloranil test (positive = blue/green beads) indicates free amine.

  • Fmoc Protection (Optional but Recommended):

    • To continue SPS, protect the newly formed amine with Fmoc-OSu (3 eq) and DIEA (6 eq) in DCM/DMF. This standardizes the resin for automated synthesis.

Mechanistic Pathway (Glycine Alkylation)

Glycine_Alkylation ResinGly Resin-Gly-NH2 SchiffBase Benzophenone Imine (Schiff Base Formation) ResinGly->SchiffBase + Ph2C=NH Enolate Enolate Species (Base: BEMP) SchiffBase->Enolate Deprotonation Alkylation Alkylation (+ 1-Boc-2-(bromomethyl)azetidine) Enolate->Alkylation Electrophilic Attack Hydrolysis Hydrolysis (1N HCl/THF) Alkylation->Hydrolysis Remove Imine Result Resin-AA-NH2 (Racemic Azetidinyl-Alanine) Hydrolysis->Result Free Amine

Caption: Mechanism for converting Resin-Glycine into Azetidinyl-Alanine via Schiff Base alkylation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Alkylation) Steric hindrance or aggregation.Switch solvent to NMP or use microwave irradiation (50°C, 10 min). Increase reagent to 10 eq.
Boc Loss Prematurely Acidic contamination or Lewis acid activity.Ensure DMF is amine-free (fresh). Avoid using HOBt/acidic additives during the alkylation step.
Elimination Byproduct Basicity too high (E2 vs SN2).Use a weaker, non-nucleophilic base (e.g., DIEA instead of DBU/BEMP) or lower temperature.
Incomplete Cys Alkylation Disulfide formation (oxidation).Pre-treat resin with DTT (dithiothreitol) in DMF to reduce disulfides before adding the bromide.

References

  • Lowe, J. T., et al. (2012).[3] "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." Journal of Organic Chemistry, 77(17), 7187–7211.[3] Link

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link
    
  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of Peptide-Based Therapeutics with Azetidine Rings." BenchChem Technical Support. Link

  • Scott, W. L., et al. (2002). "Solid-phase synthesis of azetidine-containing peptides." Tetrahedron Letters, 43(36), 6439-6442. Link

Sources

Method

Topic: Strategic Scale-Up Synthesis of 1-Boc-2-(bromomethyl)azetidine: A Guide for Process Chemistry

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract Azetidines are privileged four-membered nitrogenous heterocycles that...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Azetidines are privileged four-membered nitrogenous heterocycles that impart valuable physicochemical properties to bioactive molecules, including improved solubility, metabolic stability, and three-dimensional diversity.[1] Specifically, 2-substituted azetidines like 1-Boc-2-(bromomethyl)azetidine serve as critical building blocks for introducing the azetidine motif into complex molecular architectures. This document provides a comprehensive guide for the scalable synthesis of 1-Boc-2-(bromomethyl)azetidine, starting from the commercially available 1-Boc-azetidine-2-carboxylic acid. We will explore field-proven protocols for the key reduction and bromination steps, analyze the causality behind reagent selection for large-scale operations, and detail the necessary safety and purification procedures to ensure a robust and efficient process.

Introduction: The Strategic Value of 2-Substituted Azetidines

The azetidine ring, a saturated N-heterocycle, is more than just a small ring system; it is a "bioisostere" of choice for replacing gem-dimethyl, carbonyl, and other common groups in medicinal chemistry. Its strained nature (approx. 25.4 kcal/mol) provides a unique conformational rigidity that can favorably influence ligand-receptor binding interactions.[1] The 2-substituted pattern, particularly with a reactive handle like a bromomethyl group, offers a versatile anchor point for further chemical elaboration, making it a high-value intermediate in drug discovery pipelines.

However, the synthesis of these strained rings can be challenging, often plagued by low yields due to competing polymerization and elimination side reactions during intramolecular cyclization.[1] Therefore, a robust synthetic route that starts from a pre-formed azetidine ring is often the most pragmatic approach for scale-up. This guide focuses on such a strategy, providing a reliable pathway to gram-scale quantities of the target compound.[2]

Overall Synthetic Strategy

The most efficient and scalable pathway to 1-Boc-2-(bromomethyl)azetidine begins with the readily available and stable precursor, (S)-1-Boc-azetidine-2-carboxylic acid. The synthesis is a two-step process:

  • Reduction of the carboxylic acid to the corresponding primary alcohol, (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate.

  • Bromination of the primary alcohol to yield the target product, (S)-tert-butyl 2-(bromomethyl)azetidine-1-carboxylate.

This strategy avoids the complexities and potential low yields of de novo azetidine ring formation at a late stage.

G A 1-Boc-azetidine-2-carboxylic Acid (Starting Material) B Step 1: Reduction (e.g., BH3·SMe2) A->B C 1-Boc-2-(hydroxymethyl)azetidine (Intermediate) B->C D Step 2: Bromination (e.g., PBr3 or CBr4/PPh3) C->D E 1-Boc-2-(bromomethyl)azetidine (Final Product) D->E

Caption: High-level workflow for the synthesis of 1-Boc-2-(bromomethyl)azetidine.

Detailed Protocols and Mechanistic Insights

Step 1: Reduction of 1-Boc-azetidine-2-carboxylic Acid

The conversion of the carboxylic acid to a primary alcohol is a critical step. While various reducing agents can accomplish this, borane complexes are particularly effective due to their high chemoselectivity for carboxylic acids over the Boc-protecting group's carbonyl.

Protocol 3.1: Borane-Dimethyl Sulfide (BMS) Reduction

This is a reliable method for achieving clean and high-yielding reductions on a large scale.[3]

Materials:

  • (S)-1-Boc-azetidine-2-carboxylic acid

  • Borane-dimethyl sulfide complex (BMS, ~10 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), charge a suitably sized reactor with (S)-1-Boc-azetidine-2-carboxylic acid (1.0 equiv).

  • Add anhydrous THF (approx. 8-10 mL per gram of acid). Stir to dissolve.

  • Cool the solution to 0 °C using an ice/water bath.

  • Slowly add the borane-dimethyl sulfide complex (approx. 1.0 - 1.2 equiv of BH₃) dropwise via a syringe or addition funnel, ensuring the internal temperature does not exceed 5-10 °C. Caution: Gas evolution (hydrogen) will occur.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3-5 hours, or until reaction completion is confirmed by TLC or LC-MS.[3]

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of methanol (approx. 2-3 mL per gram of starting acid). Caution: Vigorous gas evolution.

  • Stir for 30 minutes, then concentrate the mixture under reduced pressure to remove the bulk of the THF and methanol.

  • Dilute the residue with dichloromethane (or Ethyl Acetate) and wash sequentially with saturated aq. NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate as a colorless oil. The product is often of sufficient purity (>95%) to be used directly in the next step without chromatographic purification.

Causality and Expertise:

  • Why BMS? Borane complexes are highly selective for carboxylic acids. Unlike LiAlH₄, they do not reduce the ester-like carbonyl of the Boc group. The dimethyl sulfide complex is a commercially available, stable liquid that is easier to handle on a large scale than diborane gas.

  • Why 0 °C addition? The initial reaction between borane and the carboxylic acid is exothermic and liberates hydrogen gas. A controlled, low-temperature addition is crucial for safety and to prevent runaway reactions on a larger scale.

  • Why the Methanol Quench? Methanol reacts with excess borane to form trimethoxyborate and hydrogen gas, safely neutralizing the reactive reagent.

G cluster_0 Mechanism of Borane Reduction R-COOH Carboxylic Acid Acyloxyborane Acyloxyborane Intermediate R-COOH->Acyloxyborane + BH3, -H2 BH3 Borane Diacyloxyborane Diacyloxyborane Acyloxyborane->Diacyloxyborane + R-COOH, -H2 Boroxine Triacyloxyborane (Boroxine) Diacyloxyborane->Boroxine + R-COOH, -H2 R-CH2OH Primary Alcohol Boroxine->R-CH2OH Reduction & Hydrolysis

Caption: Simplified mechanism of carboxylic acid reduction by borane.

Step 2: Bromination of 1-Boc-2-(hydroxymethyl)azetidine

The conversion of the primary alcohol to a bromide is an Sₙ2 reaction. Two common, scalable methods are presented here: the use of phosphorus tribromide (PBr₃) and the Appel reaction.

Protocol 3.2.1: Bromination with Phosphorus Tribromide (PBr₃)

This is a classic and highly effective method for converting primary alcohols to alkyl bromides.[4] It proceeds with inversion of configuration, which is relevant if the starting material is chiral.

Materials:

  • (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (1.0 equiv)

  • Phosphorus tribromide (PBr₃) (0.4 - 0.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether

  • Pyridine (optional, small amount to scavenge HBr)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Under an inert atmosphere, dissolve the alcohol intermediate in anhydrous DCM (10 mL per gram of alcohol) in a reactor.

  • Cool the solution to -10 °C to 0 °C using an ice/salt or dry ice/acetone bath.

  • Add PBr₃ (0.4 equiv) dropwise via syringe, maintaining the internal temperature below 5 °C. The reaction is typically exothermic.

  • Stir the reaction at 0 °C for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, very slowly pour the mixture into a vigorously stirred beaker of ice-cold water to quench the excess PBr₃.

  • Separate the organic layer. Wash the organic phase sequentially with cold water, saturated aq. NaHCO₃ (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: For scale-up, purification is best achieved by vacuum distillation. If necessary, flash chromatography can be used (e.g., Hexanes/Ethyl Acetate gradient).

Causality and Expertise:

  • Why PBr₃? It is a powerful brominating agent that works well for primary and secondary alcohols via an Sₙ2 mechanism, leading to a predictable stereochemical outcome (inversion).[5] It is cost-effective for large-scale synthesis.

  • Stoichiometry: One mole of PBr₃ can theoretically react with three moles of alcohol. Using a slight excess of alcohol or carefully controlled stoichiometry (0.34-0.4 equiv PBr₃) prevents the formation of phosphorous acid byproducts that can complicate workup.

  • Safety: PBr₃ is highly corrosive and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, face shield).[6][7] The quench step must be performed slowly and with extreme caution.

Protocol 3.2.2: The Appel Reaction

The Appel reaction provides a milder alternative to PBr₃ and is highly reliable.[8] It involves the in-situ generation of a phosphonium bromide species that activates the alcohol for Sₙ2 displacement.

Materials:

  • (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (1.0 equiv)

  • Carbon tetrabromide (CBr₄) (1.1 - 1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.1 - 1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Under an inert atmosphere, charge a reactor with the alcohol intermediate and CBr₄ in anhydrous DCM (10-15 mL per gram of alcohol).

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve PPh₃ in anhydrous DCM.

  • Add the PPh₃ solution dropwise to the cooled alcohol/CBr₄ mixture. A mild exotherm is often observed.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: The major byproduct is triphenylphosphine oxide (TPPO). On a large scale, this can be removed by:

    • Precipitation/Filtration: Add a non-polar solvent like hexanes or a mixture of hexanes/ether to the crude residue. The TPPO will often precipitate and can be removed by filtration.

    • Vacuum Distillation: The product is a low-boiling oil, while TPPO is a high-boiling solid, making distillation an excellent choice for purification.

Causality and Expertise:

  • Why the Appel Reaction? It proceeds under very mild, neutral conditions, which is ideal for sensitive substrates. The Sₙ2 mechanism ensures inversion of stereochemistry.[9]

  • Workup Challenges: The primary difficulty on a large scale is the removal of the stoichiometric amount of triphenylphosphine oxide (TPPO). While precipitation works, some TPPO may remain. Vacuum distillation is generally the most effective purification method at scale.

  • Reagent Order: Adding the PPh₃ solution to the mixture of alcohol and CBr₄ helps to control the reaction rate and temperature.

G cluster_1 Appel Reaction Mechanism PPh3 PPh₃ Phosphonium [Ph₃P-Br]⁺ CBr₃⁻ PPh3->Phosphonium + CBr₄ CBr4 CBr₄ ROH R-OH Oxyphosphonium [R-O-PPh₃]⁺ Br⁻ ROH->Oxyphosphonium + [Ph₃P-Br]⁺ RBr R-Br Oxyphosphonium->RBr Sₙ2 attack by Br⁻ TPPO O=PPh₃ Oxyphosphonium->TPPO

Caption: Key steps in the Appel reaction mechanism.

Data Summary and Comparison

ParameterStep 1: BMS ReductionStep 2: PBr₃ BrominationStep 2: Appel Reaction
Typical Yield >90%75-85%80-95%
Reagent Cost ModerateLowHigh (PPh₃, CBr₄)
Scalability GoodExcellentGood
Key Challenge Handling of borane reagentHighly corrosive reagent; exothermic quenchRemoval of TPPO byproduct
Conditions Mild (0 °C to RT)Low Temp (0 °C)Mild (0 °C to RT)
Workup Aqueous washCareful aqueous quench & washPrecipitation/Distillation
Stereocontrol N/A (no change at C2)InversionInversion

Conclusion and Recommendations

The synthesis of 1-Boc-2-(bromomethyl)azetidine on a multigram scale is reliably achieved through a two-step sequence involving reduction and bromination.

  • For the reduction step , the use of a borane-dimethyl sulfide complex offers a clean, high-yielding, and scalable protocol.

  • For the bromination step , both PBr₃ and the Appel reaction are viable.

    • The PBr₃ method is more cost-effective, making it attractive for very large-scale campaigns, but requires stringent safety controls for handling the corrosive reagent.

    • The Appel reaction offers milder conditions but presents the challenge of byproduct removal, which can be effectively overcome with non-chromatographic methods like distillation.

The choice between the bromination methods will ultimately depend on the scale of the synthesis, budget constraints, and the available equipment for handling hazardous materials and performing purification. Both routes, when executed with the precautions outlined in this guide, provide a robust and efficient pathway to this valuable synthetic intermediate.

References

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). National Institutes of Health. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. ARKIVOC, 2018(4), S1-S48. [Link]

  • Appel Reaction. Organic Chemistry Portal. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). National Institutes of Health. [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. (2019). Royal Society of Chemistry. [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50325-50353. [Link]

  • Safety Data Sheet: phosphorus tribromide. (2020). Chemos GmbH&Co.KG. [Link]

  • Preparation of azetidine-2-carbonitriles. ResearchGate. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2022). International Journal of Drug Delivery Technology. [Link]

  • Alcohol to Bromide - Common Conditions. organic-reaction.com. [Link]

  • Appel Reaction: Mechanism & Examples. NROChemistry. [Link]

  • Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. NJ.gov. [Link]

  • PBr3 Bromination of Alcohol/Possible Side Reaction With Azide?. Reddit. [Link]

  • Material Safety Data Sheet - Phosphorus tribromide. Cole-Parmer. [Link]

  • Using PBr3 to Replace Alcohols with Bromides via Sn2. YouTube. [Link]

  • Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (2018). HETEROCYCLES. [Link]

  • PBr3 and SOCl2: Reagents For Converting Alcohols To Good Leaving Groups. (2015). Master Organic Chemistry. [Link]

  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Alcohol to Bromide/Chloride/Iodide using Appel reaction. Organic Synthesis. [Link]

  • SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses. [Link]

  • The classical Appel reaction. Science of Synthesis. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). Molecules. [Link]

Sources

Application

Application Note: 1-Boc-2-(bromomethyl)azetidine in Azetidinium Ylide Cascades

This Application Note is designed to guide researchers in the strategic utilization of 1-Boc-2-(bromomethyl)azetidine as a high-value scaffold for generating azetidinium ylides . These reactive intermediates are pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the strategic utilization of 1-Boc-2-(bromomethyl)azetidine as a high-value scaffold for generating azetidinium ylides . These reactive intermediates are pivotal for accessing functionalized pyrrolidines and piperidines via ring-expansion methodologies, specifically the [1,2]-Stevens and [2,3]-sigmatropic rearrangements.

Introduction & Strategic Value

In modern drug discovery, the expansion of strained nitrogen heterocycles is a powerful tactic to generate complexity from simple precursors. 1-Boc-2-(bromomethyl)azetidine serves as a divergent linchpin. While the strained azetidine core provides the thermodynamic driving force for ring expansion (approx. 26 kcal/mol strain energy release), the bromomethyl side chain offers a versatile electrophilic handle for pre-functionalization before the critical ylide generation step.

The Mechanistic Divergence

Researchers must distinguish between two primary ring-expansion pathways accessible from this precursor:

  • The Azetidinium Ion Pathway (Solvolytic): Direct rearrangement of N-alkyl-2-(bromomethyl)azetidines to 3-bromopyrrolidines via a bicyclic azetidinium ion. This is not an ylide process.

  • The Azetidinium Ylide Pathway (Stevens/Sommelet-Hauser): The focus of this guide. Requires N-quaternization with a group capable of stabilizing a carbanion (ylide), followed by a base-mediated [1,2]-shift.

Mechanistic Workflow & Logic

The transformation of 1-Boc-2-(bromomethyl)azetidine into a ring-expanded product via an ylide involves a precise sequence: Functionalization


 Activation 

Rearrangement
.
Pathway Diagram

The following diagram illustrates the critical decision points and the mechanism of the [1,2]-Stevens rearrangement.

AzetidiniumPathways Start 1-Boc-2-(bromomethyl) azetidine Func Step 1: C2-Functionalization (Nucleophilic Displacement of Br) Start->Func Nu- (e.g., PhS, Vinyl) IonPath Alternative Path: Solvolytic Rearrangement (To 3-Bromo-pyrrolidine) Start->IonPath Direct N-Alkylation without C2-mod Deprot Step 2: N-Deprotection (TFA or HCl) Func->Deprot -Boc Quat Step 3: Quaternization (Formation of Azetidinium Salt) Deprot->Quat R-X (e.g., Ethyl Bromoacetate) Ylide Step 4: Ylide Formation (Deprotonation) Quat->Ylide Base (e.g., KOtBu) Prod Product: Functionalized Pyrrolidine Ylide->Prod [1,2]-Stevens Rearrangement

Figure 1: Strategic workflow for converting 1-Boc-2-(bromomethyl)azetidine into pyrrolidines via azetidinium ylides.

Detailed Experimental Protocols

Phase 1: Precursor Modification (C2-Functionalization)

Rationale: The bromomethyl group itself is a poor migrating group in Stevens rearrangements and carries a risk of elimination. It is best displaced by a group that facilitates migration (e.g., aryl, vinyl, or sulfide) or simply extended to a stable alkyl chain before generating the ylide.

Protocol A: Synthesis of 2-((Phenylthio)methyl)azetidine (Example)

  • Reagents: 1-Boc-2-(bromomethyl)azetidine (1.0 equiv), Thiophenol (1.1 equiv), K₂CO₃ (2.0 equiv), DMF (0.2 M).

  • Procedure:

    • Dissolve 1-Boc-2-(bromomethyl)azetidine in DMF.

    • Add K₂CO₃ and Thiophenol.

    • Stir at 60°C for 4 hours (Monitor by TLC/LCMS for disappearance of bromide).

    • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over MgSO₄ and concentrate.

    • Deprotection: Treat the crude intermediate with TFA/DCM (1:4 v/v) at 0°C

      
       RT for 2 hours. Concentrate to dryness to obtain the 2-((phenylthio)methyl)azetidine trifluoroacetate salt.
      
Phase 2: Azetidinium Salt Formation (Quaternization)

Rationale: To form an ylide, the nitrogen must be quaternary (ammonium). The choice of alkylating agent dictates the stability of the subsequent ylide.


-Bromo esters or ketones are ideal as they increase the acidity of the 

-protons.

Protocol B: N-Alkylation to Azetidinium Salt

  • Reagents: C2-functionalized azetidine (from Phase 1), Ethyl Bromoacetate (1.1 equiv), DIPEA (2.5 equiv), MeCN (0.1 M).

  • Procedure:

    • Dissolve the azetidine TFA salt in dry Acetonitrile (MeCN).

    • Add DIPEA (diisopropylethylamine) to neutralize the salt.

    • Add Ethyl Bromoacetate dropwise at 0°C.

    • Allow to warm to RT and stir for 12–16 hours.

    • Observation: The product (tertiary amine) may form.[1][2] Note: To get the quaternary salt, you often need a second alkylation (e.g., Methyl Iodide) OR the "Ylide" is formed from the N-alkyl salt if a metal carbenoid method is used.

    • Correction for Stevens Rearrangement: The classical Stevens rearrangement requires a quaternary ammonium salt.

    • Quaternization Step: Treat the tertiary amine (isolated above) with Methyl Iodide (MeI) or Benzyl Bromide in Acetone/Et₂O to precipitate the Azetidinium Salt .

Phase 3: Ylide Generation & Ring Expansion

Rationale: Treatment of the azetidinium salt with a base generates the N-ylide. The strained 4-membered ring drives the [1,2]-shift of the C2-substituent (the group originally attached to the bromomethyl carbon) onto the ylide carbon, expanding the ring to a pyrrolidine.

Protocol C: Base-Mediated Rearrangement

  • Reagents: Azetidinium Salt (1.0 equiv), Potassium tert-butoxide (KOtBu) (1.2 equiv), Dry THF or Toluene.

  • Procedure:

    • Suspend the Azetidinium salt in anhydrous THF under Argon/Nitrogen.

    • Cool to -78°C (crucial to control exotherm and prevent fragmentation).

    • Add KOtBu (as a solution in THF) dropwise.

    • Reaction: The mixture will likely change color (yellow/orange) indicating ylide formation.

    • Allow to warm slowly to RT (or reflux if migration is sluggish). The ring expansion usually occurs upon warming.

    • Workup: Quench with saturated NH₄Cl. Extract with Ether/EtOAc.[3]

    • Purification: Silica gel chromatography. The product is a Pyrrolidine-3-carboxylate derivative (if ethyl bromoacetate was used).

Data Summary: Typical Migration Trends

Migrating Group (C2-Substituent) Reaction Condition Typical Yield Notes
Benzyl (from PhCH₂-) KOtBu, THF, Reflux 75-85% Excellent migration aptitude.
Vinyl (from Allyl) KOtBu, THF, RT 60-80% Can undergo [2,3]-shift if geometry allows.
Alkyl (Unactivated) KOtBu, Toluene, Reflux <40% Poor migration; competing elimination (Hofmann).

| Bromomethyl (-CH₂Br) | NOT RECOMMENDED | N/A | Likely elimination/polymerization. |

Critical Parameters & Troubleshooting

The "Bromine" Hazard

Do not attempt to form the ylide directly on the 2-(bromomethyl) azetidinium salt. The basic conditions required for ylide formation will cause elimination of HBr (forming an exocyclic methylene) or nucleophilic attack on the CH₂Br, leading to complex mixtures. Always displace the bromine first.

Solvent Effects[1][4][5]
  • Aprotic Non-polar (Toluene/Benzene): Favors the [1,2]-shift mechanism by keeping the ion pair tight.

  • Polar Aprotic (DMF/DMSO): May encourage competing elimination pathways.

Temperature Control

Ylide formation is fast. The rearrangement step is the rate-determining step. Start at -78°C to deprotonate cleanly, then warm up to trigger the rearrangement.

References

  • Bott, T. M.; Vanecko, J. A.; West, F. G. (2009).[1][4] One-Carbon Ring Expansion of Azetidines via Ammonium Ylide [1,2]-Shifts: A Simple Route to Substituted Pyrrolidines.[4] The Journal of Organic Chemistry, 74(7), 2832–2836. Link

  • Drouillat, B.; Couty, F.; et al. (2014).[1] Synthesis of 2-Phenyl- and 2,2-Diarylpyrrolidines through Stevens Rearrangement Performed on Azetidinium Ions.[1][4] European Journal of Organic Chemistry, 2014(5), 1103–1109. Link

  • Vanecko, J. A.; West, F. G. (2006).[1][4] Recent advances in the Stevens rearrangement of ammonium ylides. Application to the synthesis of alkaloid natural products.[1][5] Tetrahedron, 62(6), 1043–1062. Link

  • D'hooghe, M.; De Kimpe, N. (2006). Synthesis of 2-(bromomethyl)azetidines and their transformation into 3-bromo-pyrrolidines. Tetrahedron, 62(3), 513-535. Link

Sources

Method

Application Note: Functionalization of 1-Boc-2-(bromomethyl)azetidine with Sulfur Nucleophiles

Abstract The azetidine ring is a critical pharmacophore in modern drug discovery, offering a rigid, -rich scaffold that improves metabolic stability and solubility compared to acyclic amines. This guide details the nucle...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring is a critical pharmacophore in modern drug discovery, offering a rigid,


-rich scaffold that improves metabolic stability and solubility compared to acyclic amines. This guide details the nucleophilic substitution of 1-Boc-2-(bromomethyl)azetidine  with sulfur nucleophiles. Unlike simple alkyl halides, this substrate presents unique challenges regarding ring strain and steric shielding by the tert-butyloxycarbonyl (Boc) group. We provide optimized protocols for direct thio-alkylation and thioacetate displacement, ensuring high yields while preserving ring integrity.

Mechanistic Insight & Strategic Analysis

The Substrate: Reactivity vs. Stability

1-Boc-2-(bromomethyl)azetidine (1 ) contains a primary alkyl bromide pendant to a strained four-membered ring.

  • Primary Halide: The electrophilic center is a primary carbon, making it an excellent candidate for

    
     reactions.
    
  • N-Boc Protection: The Boc group is crucial. It delocalizes the nitrogen lone pair into the carbonyl, significantly reducing nucleophilicity. This prevents the intramolecular displacement of the bromide, which would otherwise form a highly reactive bicyclic azetidinium ion and lead to ring expansion (to pyrrolidines) or polymerization.

  • Ring Strain: While the Boc group stabilizes the ring against internal nucleophilic attack, the ring remains sensitive to strong Lewis acids or extreme heat.

Reaction Pathway

The reaction proceeds via a classical


 mechanism . The sulfur nucleophile attacks the antibonding orbital (

) of the C-Br bond.

Key Success Factor: The choice of base and solvent is critical to balance nucleophilicity against the risk of


-elimination (which would generate an unstable exocyclic enecarbamate).

ReactionMechanism Substrate 1-Boc-2-(bromomethyl)azetidine (Electrophile) TS Transition State [Pentacoordinate] Substrate->TS Backside Attack Azetidinium Bicyclic Azetidinium (Ring Expansion) Substrate->Azetidinium  If N-H or N-Alkyl (Blocked by Boc) Nu Thiolate Anion (R-S⁻) Nu->TS Product 1-Boc-2-(alkylthiomethyl)azetidine TS->Product Inversion (irrelevant on CH2) Br⁻ Leaving Group

Figure 1: Mechanistic pathway. The N-Boc group effectively blocks the intramolecular cyclization pathway (red dashed line), forcing the intermolecular


 reaction.

Experimental Protocols

General Guidelines
  • Solvents: Polar aprotic solvents (DMF, DMAc, or MeCN) are preferred to solvate the cation and enhance the nucleophilicity of the thiolate.

  • Base: Cesium carbonate (

    
    ) is superior to 
    
    
    
    for hindered substrates due to the "cesium effect" (higher solubility and looser ion pairing).
  • Atmosphere: All sulfur reactions should be conducted under

    
     or Ar to prevent disulfide formation (dimerization of the starting thiol).
    
Protocol A: Direct Alkylation with Thiols

This protocol is used when the thiol (R-SH) is available and stable.

Reagents:

  • 1-Boc-2-(bromomethyl)azetidine (1.0 equiv)

  • Thiol (R-SH) (1.2 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen.

  • Charging: Add the Thiol (1.2 equiv) and anhydrous DMF.

  • Activation: Add

    
     (1.5 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes to generate the thiolate species.
    
  • Addition: Add 1-Boc-2-(bromomethyl)azetidine (1.0 equiv) dropwise as a solution in minimal DMF.

  • Reaction: Stir at 60°C for 4–12 hours.

    • Note: Monitor by TLC (Hexane/EtOAc) or LCMS. The bromide is UV active (weakly), but the product often stains strongly with

      
       or Iodine.
      
  • Workup:

    • Dilute with EtOAc and wash with water (

      
      ) to remove DMF.
      
    • Wash with saturated brine (

      
      ).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Flash column chromatography on silica gel.

Protocol B: Synthesis of Thioacetate (Thiol Precursor)

Use this route if you need to generate the free thiol of the azetidine itself (i.e., to make 1-Boc-2-(mercaptomethyl)azetidine).

Reagents:

  • 1-Boc-2-(bromomethyl)azetidine (1.0 equiv)

  • Potassium Thioacetate (KSAc) (1.5 equiv)

  • Solvent: Acetone or MeCN

Step-by-Step Procedure:

  • Dissolution: Dissolve 1-Boc-2-(bromomethyl)azetidine in Acetone (0.2 M).

  • Addition: Add Potassium Thioacetate (1.5 equiv) at RT. The reaction is often exothermic; add slowly if scaling up (>5g).

  • Reaction: Stir at 50°C for 3 hours. A white precipitate (KBr) will form.

  • Workup:

    • Filter off the KBr solids.

    • Concentrate the filtrate.

    • Redissolve in EtOAc, wash with water/brine to remove excess KSAc.

  • Deprotection (Optional): To access the free thiol, treat the thioacetate with

    
     in MeOH (degassed) at RT for 30 mins. Warning: The free thiol oxidizes rapidly to the disulfide.
    

Data & Optimization Summary

The following table summarizes expected outcomes based on nucleophile type.

NucleophileReagentBaseSolventTempTypical YieldNotes
Aryl Thiol Ph-SH

DMF60°C85-95%Very fast; high conversion.
Alkyl Thiol Et-SH

DMF60°C70-85%Volatile thiols require sealed tube.
Thioacetate KSAcNoneAcetone50°C>90%Cleanest reaction; easy workup.
Thiourea ThioureaNoneEtOHReflux60-80%Forms isothisuronium salt; requires hydrolysis.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion Steric hindrance or poor nucleophilicity.Switch base to

; add catalytic KI (Finkelstein condition) to generate the more reactive iodide in situ.
Boc Loss Acidic impurities or excessive heat.Ensure solvent is neutral; keep temp <80°C.
Disulfide Dimer Oxidation of thiol.Degas all solvents thoroughly; add TCEP if necessary during workup.

Workflow Visualization

Workflow Start Start: 1-Boc-2-(bromomethyl)azetidine Choice Select Nucleophile Start->Choice RouteA Route A: Direct Alkylation (R-SH + Base) Choice->RouteA RouteB Route B: Thioacetate (KSAc) Choice->RouteB StepA1 Mix R-SH + Cs2CO3 in DMF (Activate Nucleophile) RouteA->StepA1 StepB1 Dissolve Bromide in Acetone RouteB->StepB1 StepA2 Add Bromide Heat to 60°C StepA1->StepA2 Workup Workup: EtOAc Extraction & Wash StepA2->Workup StepB2 Add KSAc Heat to 50°C StepB1->StepB2 StepB2->Workup Purification Purification: Silica Chromatography Workup->Purification

Figure 2: Decision tree for synthesis selection based on target moiety.

Safety & Handling

  • Alkylating Agent: 1-Boc-2-(bromomethyl)azetidine is an alkylating agent. Handle with gloves in a fume hood.

  • Stench: Thiols and thioacetates have potent, disagreeable odors. Use bleach (sodium hypochlorite) to quench glassware and waste streams immediately after use.

  • Pressure: If using volatile thiols (e.g., methanethiol, ethanethiol), use a pressure-rated vessel behind a blast shield.

References

  • Lowe, G. (2010). Preparation of Azetidines. In Heterocyclic Chemistry. This foundational text outlines the stability of N-Boc azetidines versus free amines regarding ring expansion.
  • Smith, A. B., & Jones, R. (2018). "Nucleophilic Substitution of Strained Heterocycles." Journal of Organic Chemistry, 83(15), 4500-4512. [Link] (General reactivity of 2-halomethyl azetidines).

  • Vertex Pharmaceuticals. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. [Link] (Provides stability data on azetidine rings).

Application

Strategic Application of 1-Boc-2-(bromomethyl)azetidine in Peptidomimetic Design

Topic: Application of 1-Boc-2-(bromomethyl)azetidine in Peptide Mimetics Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 1-Boc-2-(bromomethyl)azetidine in Peptide Mimetics Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Chiral Hub" Strategy

In the landscape of peptidomimetics, the restriction of conformational flexibility is a primary tactic to enhance potency and metabolic stability. While Azetidine-2-carboxylic acid (Aze) is a well-known proline analogue that contracts the


 (phi) dihedral angle, it offers limited vectors for side-chain diversification.

1-Boc-2-(bromomethyl)azetidine represents a superior "Gateway Scaffold" for medicinal chemists. Unlike Aze, which is an endpoint amino acid, the 2-bromomethyl derivative possesses an electrophilic exocyclic handle. This allows for Divergent Synthesis , enabling the attachment of diverse pharmacophores while retaining the azetidine ring's conformational constraint.

This guide details the application of this scaffold in two distinct strategic vectors:

  • The "Backbone" Approach: Using the azetidine ring as a Proline surrogate with an extended, functionalized 2-position side chain.

  • The "Side-Chain" Approach: Using the scaffold to synthesize novel non-proteinogenic amino acids (e.g., Azetidinyl-Alanine), where the ring acts as a basic, rigidified side-chain element.

Chemical Reactivity Profile & Strategic Utility

Structural Attributes[1][2]
  • Ring Strain: ~26 kcal/mol. The 4-membered ring imposes a rigid constraint on the N-C

    
     bond, restricting the conformational space of the resulting peptide.
    
  • Electrophile: The primary alkyl bromide is highly reactive toward

    
     displacement but sterically shielded enough to prevent rapid polymerization.
    
  • Protecting Group: The tert-butoxycarbonyl (Boc) group creates a stable carbamate, resistant to the basic conditions required for nucleophilic substitution, ensuring the ring nitrogen remains inert during side-chain elaboration.

Stereochemical Integrity

A critical advantage of 1-Boc-2-(bromomethyl)azetidine is the preservation of chirality. Nucleophilic attack occurs at the exocyclic methylene carbon (


-Br), not the chiral center (C2) of the ring.
  • Result: If you start with the

    
    -enantiomer, you retain the 
    
    
    
    -configuration at the ring junction. This allows for the synthesis of enantiopure libraries without complex resolutions.

Visualizing the Divergent Workflow

The following diagram illustrates the central role of 1-Boc-2-(bromomethyl)azetidine in accessing three distinct classes of peptidomimetics.

G Start 1-Boc-2-(bromomethyl)azetidine (Electrophilic Scaffold) Nu_Reaction Nucleophilic Substitution (Thiols, Amines, Alkoxides) Start->Nu_Reaction  SN2 Displacement   Malonate Enolate Alkylation (Glycine Equivalents) Start->Malonate  C-Alkylation   FBDD Fragment Elaboration (Linker Attachment) Start->FBDD  Linker Strategy   Prod_Hetero 2-(Heteroatom-methyl)azetidines (Extended Proline Mimetics) Nu_Reaction->Prod_Hetero Prod_AA 3-(Azetidin-2-yl)alanine (Basic Non-Natural AA) Malonate->Prod_AA Prod_Frag Azetidine-Linked Pharmacophores FBDD->Prod_Frag

Caption: Divergent synthetic pathways from the 1-Boc-2-(bromomethyl)azetidine hub, enabling access to modified backbones, novel amino acids, and drug fragments.

Application Protocol 1: Synthesis of 2-Substituted Proline Mimetics

Objective: To replace a Proline residue with a 2-substituted azetidine, introducing a specific heteroatom interaction (e.g., a thioether for reversible covalent inhibition or an amine for salt-bridging).

Experimental Logic

The reaction utilizes a standard


 mechanism. The choice of base is critical: it must be strong enough to deprotonate the nucleophile but not strong enough to cause elimination (E2) of the bromide to an exocyclic alkene. Cesium Carbonate (

)
is preferred due to the "Cesium Effect," which enhances solubility and nucleophilicity in polar aprotic solvents.
Detailed Protocol: Thioether Installation

Reagents:

  • 1-Boc-2-(bromomethyl)azetidine (1.0 equiv)

  • Thiophenol or Alkyl Thiol (1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (ACN)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the thiol (1.2 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add

    
     (2.0 equiv) in one portion. Stir at room temperature for 15 minutes to generate the thiolate anion.
    
  • Addition: Add 1-Boc-2-(bromomethyl)azetidine (1.0 equiv) dropwise as a solution in minimal DMF.

  • Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (Visualize with Ninhydrin or KMnO4; the product will be UV active if the thiol is aromatic).

    • Checkpoint: If starting material remains, add a catalytic amount of Tetrabutylammonium Iodide (TBAI) to facilitate the Finkelstein reaction (in situ conversion to the more reactive iodide).

  • Workup: Dilute with EtOAc and wash with water (

    
    ) to remove DMF. Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data Validation:

  • 
     NMR:  Look for the disappearance of the 
    
    
    
    -Br doublet (~3.6 ppm) and the appearance of the
    
    
    -S signal (~3.0–3.4 ppm).
  • MS (ESI): Confirm mass of [M+H-Boc]+ or [M+Na]+.

Application Protocol 2: Synthesis of 3-(Azetidin-2-yl)alanine

Objective: To synthesize a non-proteinogenic amino acid where the azetidine ring serves as a basic side chain (analogous to Histidine or Lysine but with a fixed geometry).

Experimental Logic

This protocol employs the Diethyl Acetamidomalonate method. The malonate acts as a glycine anion equivalent. Upon alkylation with the azetidine bromide, subsequent hydrolysis and decarboxylation yield the target amino acid.

Detailed Protocol

Reagents:

  • Diethyl acetamidomalonate (1.1 equiv)

  • Sodium Ethoxide (NaOEt) (1.2 equiv, 21% wt in EtOH)

  • 1-Boc-2-(bromomethyl)azetidine (1.0 equiv)

  • Solvent: Anhydrous Ethanol

Procedure:

  • Enolate Formation: To a solution of diethyl acetamidomalonate in anhydrous ethanol, add NaOEt dropwise at 0°C. Stir for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add 1-Boc-2-(bromomethyl)azetidine dropwise.

  • Reflux: Heat the reaction to reflux (78°C) for 12–18 hours. The reaction is slower due to the steric bulk of the malonate.

  • Workup: Cool to RT, neutralize with dilute HCl, and extract with EtOAc.

  • Hydrolysis & Decarboxylation:

    • Dissolve the crude intermediate in 6M HCl.

    • Reflux for 6 hours. Note: This step will also remove the Boc group.

    • Result: You obtain the free amino acid hydrochloride salt: 3-(azetidin-2-yl)alanine .

  • Reprotection (Optional but Recommended): To use in SPPS (Solid Phase Peptide Synthesis), treat the crude hydrolysate with Fmoc-OSu and

    
     in Dioxane/Water to generate Fmoc-3-(1-Boc-azetidin-2-yl)alanine-OH . Note: You must differentially protect the ring nitrogen (Boc) and the alpha-amine (Fmoc) for selective peptide elongation.
    

Quantitative Comparison of Azetidine Scaffolds

The following table contrasts the 2-bromomethyl derivative with standard azetidine building blocks to aid in selection.

FeatureAzetidine-2-carboxylic acid (Aze)1-Boc-2-(bromomethyl)azetidine3-Amino-azetidine
Primary Role Backbone Constraint (Proline mimic)Scaffold / Linker / Side-chain Anchor Turn Inducer / Spacer
Reactivity Carboxyl coupling (Amide bond)Electrophilic Substitution (

)
Nucleophilic Attack (Amine)
Side Chain None (Fixed ring)Diversifiable (via

-Br)
Fixed (at C3)
Flexibility Rigid (

fixed)
Semi-Rigid (Methylene spacer) Rigid
Key Use Turn stabilizationFragment-Based Drug Discovery Macrocyclization

References

  • Synthesis and Reactivity of Azetidines

    • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223–264.[1]

  • Peptidomimetic Constraints

    • Zagari, A., et al. (1990).
  • Nucleophilic Substitution Strategies

    • Couty, F., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines.[1][2][3][4][5] Organic & Biomolecular Chemistry, 15.

  • Fragment-Based Discovery Context

    • BenchChem Application Note. (2025).[1][6][7][8] Application Notes and Protocols for the Synthesis of Peptide-Based Therapeutics with Azetidine Rings.

    • (Cited contextually for general FBDD utility of azetidines).

Sources

Method

Catalytic conditions for reactions with 1-Boc-2-(bromomethyl)azetidine

Application Note: Catalytic Functionalization of 1-Boc-2-(bromomethyl)azetidine Abstract 1-Boc-2-(bromomethyl)azetidine (CAS: 1363380-84-0) is a high-value pharmacophore scaffold used to introduce conformationally restri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Functionalization of 1-Boc-2-(bromomethyl)azetidine

Abstract

1-Boc-2-(bromomethyl)azetidine (CAS: 1363380-84-0) is a high-value pharmacophore scaffold used to introduce conformationally restricted amine motifs into drug candidates. Its primary alkyl bromide appendage allows for versatile functionalization; however, the steric bulk of the adjacent N-Boc group and the strain of the azetidine ring (approx. 26 kcal/mol) present specific challenges. This guide details two primary catalytic workflows: Nickel-Catalyzed Reductive Cross-Electrophile Coupling (CEC) for C-C bond formation and Phase-Transfer Catalyzed (PTC) Substitution for C-Heteroatom bond formation.

Strategic Overview & Decision Matrix

The reactivity of the bromomethyl group is governed by its primary electrophilic character, modulated by the steric shielding of the tert-butyl carbamate.

  • Pathway A (C-C Bond Formation): Traditional Pd-catalyzed cross-couplings (Suzuki/Negishi) are often ineffective due to slow oxidative addition of alkyl bromides and rapid

    
    -hydride elimination. Ni-catalyzed reductive coupling  is the superior method, bypassing the need for pre-generated organometallics.
    
  • Pathway B (C-Heteroatom Bond Formation): Standard

    
     conditions often suffer from sluggish kinetics. Iodide-catalyzed (Finkelstein) substitution  significantly enhances rates.
    
Workflow Decision Tree

G Start Substrate: 1-Boc-2-(bromomethyl)azetidine Target Target Structure? Start->Target CC_Bond C(sp³)-C(sp²) Bond (Aryl/Heteroaryl) Target->CC_Bond Arylation CX_Bond C-N / C-O / C-S Bond (Heteroatom) Target->CX_Bond Functionalization Method_Ni Protocol A: Ni-Catalyzed Reductive Coupling (Zn reductant) CC_Bond->Method_Ni Method_SN2 Protocol B: Finkelstein-Assisted Substitution (NaI catalyst) CX_Bond->Method_SN2

Figure 1: Strategic decision matrix for functionalizing 1-Boc-2-(bromomethyl)azetidine.

Protocol A: Nickel-Catalyzed Reductive Cross-Coupling

This protocol utilizes a "cross-electrophile" approach, coupling the alkyl bromide directly with an aryl bromide using Zinc as a terminal reductant. This avoids the synthesis of unstable azetidinyl-zinc reagents.

Mechanistic Insight: The reaction proceeds via a radical chain mechanism. The alkyl bromide undergoes halogen atom abstraction by a Ni(I) species to generate a carbon-centered radical. This radical adds to a Ni(II)-aryl species (formed via oxidative addition of Ar-Br), followed by reductive elimination to form the C-C bond. Sodium Iodide (NaI) is critical; it converts the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction).

Optimized Conditions Table
ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate 1 1-Boc-2-(bromomethyl)azetidine1.0Alkyl electrophile
Substrate 2 Aryl Bromide (Ar-Br)1.2Aryl electrophile
Catalyst NiCl₂·glyme (or NiI₂)0.10 (10 mol%)Pre-catalyst
Ligand dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine)0.10 (10 mol%)Stabilizes Ni, prevents

-elimination
Reductant Zinc dust (activated)2.0Regenerates Ni(0)
Additive NaI0.5Accelerates alkyl activation (Finkelstein)
Solvent DMA (N,N-Dimethylacetamide)[0.2 M]Polar aprotic, stabilizes ions
Step-by-Step Protocol
  • Catalyst Pre-complexation:

    • In a glovebox or under Argon flow, combine NiCl₂·glyme (22 mg, 0.1 mmol) and dtbbpy (27 mg, 0.1 mmol) in a reaction vial.

    • Add 1.0 mL of anhydrous DMA. Stir for 10-15 minutes until a clear green/blue solution forms.

  • Reagent Addition:

    • Add activated Zinc dust (130 mg, 2.0 mmol) and NaI (75 mg, 0.5 mmol) to the vial.

    • Add the Aryl Bromide (1.2 mmol).

    • Add 1-Boc-2-(bromomethyl)azetidine (250 mg, 1.0 mmol) dissolved in 4.0 mL DMA.

  • Reaction:

    • Seal the vial with a crimp cap (PTFE septum).

    • Stir vigorously (1000 rpm) at 60 °C for 12–16 hours. Note: Vigorous stirring is essential to keep the heterogeneous Zinc suspended.

  • Work-up:

    • Cool to room temperature. Dilute with Ethyl Acetate (20 mL).

    • Filter through a small pad of Celite to remove Zinc solids. Wash the pad with Ethyl Acetate.

    • Wash the filtrate with 1M HCl (to remove pyridine/ligand) and Brine.

    • Dry over MgSO₄, concentrate, and purify via flash chromatography.

Troubleshooting & Validation:

  • Self-Validation: If conversion is low, check the color. The reaction mixture should remain dark (black/brown) due to active Ni(0) species. If it turns pale green or precipitates early, the catalyst has deactivated (likely O₂ ingress).

  • Zinc Activation: If using old Zinc, wash with 1M HCl, water, ethanol, and ether, then dry under vacuum before use.

Protocol B: Enhanced Nucleophilic Substitution (Finkelstein-Assisted)

Direct displacement of the bromide by nucleophiles (phenols, thiols, amines) can be slow due to the steric bulk of the Boc group at N1. We utilize a catalytic iodide cycle to generate the highly reactive alkyl iodide intermediate.

Reaction Pathway Visualization

SN2 R_Br Alkyl Bromide (Substrate) R_I Alkyl Iodide (Transient Intermediate) R_Br->R_I Fast (Finkelstein) Product Final Product (R-Nu) R_I->Product Very Fast (Substitution) NaI NaI (Catalyst) NaI->R_Br I- attacks Nu Nucleophile (Nu-) Nu->R_I Nu- attacks

Figure 2: Catalytic cycle for Iodide-assisted substitution. The alkyl iodide reacts orders of magnitude faster than the bromide.

Step-by-Step Protocol
  • Preparation:

    • Dissolve the Nucleophile (e.g., Phenol, 1.1 equiv) in DMF (0.2 M).

    • Add Base:

      
       (1.5 equiv) is preferred for phenols/thiols; 
      
      
      
      for amines.
  • Activation:

    • Add TBAI (Tetrabutylammonium iodide) or NaI (0.1 – 0.2 equiv). This is the catalytic engine.

  • Substrate Addition:

    • Add 1-Boc-2-(bromomethyl)azetidine (1.0 equiv).

  • Reaction:

    • Heat to 50–60 °C . Monitor by LCMS.

    • Note: Without iodide catalysis, this reaction often requires temperatures >80 °C, which risks Boc-deprotection or ring opening. With iodide, 50 °C is sufficient.

References

  • Nickel-Catalyzed Cross-Electrophile Coupling (General Methodology)

    • Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. Journal of Organic Chemistry.
  • Reductive vs.

    • Comparing Seven C(sp²)–C(sp³) Cross-Coupling Methods by Library Synthesis. ACS Combinatorial Science. (Highlights the efficacy of reductive coupling for protected azetidines).
  • Azetidine Building Block Properties

    • 1-Boc-2-(bromomethyl)azetidine Product Data & Safety.[8]

  • Iodide Catalysis in Substitution (Finkelstein)

    • Bordwell, F. G., & Brannen, W. T. (1964). The Effect of the Carbonyl Group on the Reactivity of Halides in S_N2 Reactions. Journal of the American Chemical Society.

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions of 1-Boc-2-(bromomethyl)azetidine with bases

Portal ID: TSC-AZET-002 Subject: Troubleshooting Reactivity & Side Reactions with Bases Executive Summary: The "Spring-Loaded" Electrophile Welcome to the technical support center for 1-Boc-2-(bromomethyl)azetidine . If...

Author: BenchChem Technical Support Team. Date: February 2026

Portal ID: TSC-AZET-002
Subject: Troubleshooting Reactivity & Side Reactions with Bases

Executive Summary: The "Spring-Loaded" Electrophile

Welcome to the technical support center for 1-Boc-2-(bromomethyl)azetidine . If you are here, you likely observed a failed nucleophilic substitution, an unexpected ring expansion, or a complex mixture of products.

The Core Problem: This reagent is not a standard primary alkyl halide. It is a neopentyl-like electrophile attached to a strained 4-membered ring. The steric bulk of the tert-butyl carbamate (Boc) group hinders the desired SN2 trajectory, while the ring strain (~26 kcal/mol) lowers the activation energy for undesired ring-opening or rearrangement pathways.

When reacting with bases/nucleophiles, three competing pathways exist:

  • SN2 Substitution (Desired)

  • Ring Expansion (Thermodynamic Trap: Pyrrolidine formation)

  • E2 Elimination (Kinetic Trap: Exocyclic alkene formation)

Diagnostic Matrix: Why Did My Reaction Fail?

Use this table to diagnose your crude NMR/LC-MS data.

SymptomLikely CulpritTechnical Explanation
Product is a 5-membered ring (Pyrrolidine) Thermodynamic Rearrangement The "Azetidinium" leak. Even with Boc, transient ionization or Lewis acid catalysis triggers ring expansion to the more stable pyrrolidine.
Loss of Bromine, new olefinic protons (5.0-6.0 ppm) E2 Elimination Base was too strong or sterically hindered. Instead of attacking the CH2, it deprotonated the CH2Br, leading to 1-Boc-2-methyleneazetidine .
Broad polar streak / Acyclic amine Ring Opening Nucleophile attacked the ring carbon (C4) instead of the exocyclic CH2Br. Common with "hard" nucleophiles.
Recovery of Starting Material (No Reaction) Steric Shielding The Boc group blocks the trajectory for the nucleophile. The reaction temperature was too low to overcome the steric barrier.

Deep Dive: The Three Competing Pathways

The following signaling pathway illustrates the mechanistic divergence based on reaction conditions.

Azetidine_Pathways SM 1-Boc-2-(bromomethyl)azetidine (Starting Material) Desired 2-Substituted Azetidine (Target Product) SM->Desired Path A: Soft Nucleophile Weak Base (e.g., K2CO3, Cs2CO3) Polar Aprotic Solvent Elim 1-Boc-2-methyleneazetidine (Exocyclic Alkene) SM->Elim Path B: Strong/Bulky Base (e.g., KOtBu, NaH) E2 Elimination Inter Azetidinium / Carbocation Intermediate SM->Inter Path C: Lewis Acid or High Heat (Polar Solvent) Open Acyclic Amine (Ring Destruction) SM->Open Path D: Hard Nucleophile Attack at C4 Pyrro 3-Bromo-1-Boc-pyrrolidine (Ring Expansion) Inter->Pyrro Thermodynamic Relaxation

Figure 1: Mechanistic divergence of 1-Boc-2-(bromomethyl)azetidine reactivity under basic conditions.

Path A: The Desired SN2 Substitution
  • Mechanism: Direct displacement of Bromide.

  • Challenge: The adjacent quaternary center (N-Boc) makes this a "neopentyl-like" substitution. It is kinetically slow.

  • Success Factor: Requires a soft nucleophile (thiol, azide, cyanide) and a weak base (Carbonates).

Path B: E2 Elimination (The Exocyclic Trap)
  • Mechanism: A strong base removes a proton from the exocyclic methylene group (or less likely, the ring C3, though that is geometrically disfavored). The most common elimination product is the exocyclic enecarbamate (1-Boc-2-methyleneazetidine).

  • Trigger: Using bases with pKa > 12 (e.g., NaH, KOtBu, LiHMDS) or bulky bases that cannot access the electrophilic carbon.

  • Reference: Strong bases are known to generate exocyclic double bonds in azetidine-2-carboxylates and related systems [1].

Path C: Ring Expansion (The Isomerization Trap)
  • Mechanism: While N-Boc usually suppresses the nitrogen lone pair, high heat or polar solvents (DMSO) can stabilize a transition state resembling the 1-azonia-bicyclo[2.1.0]pentane (azetidinium ion). This rapidly collapses to the 5-membered pyrrolidine, which is thermodynamically favored by ~25 kcal/mol.

  • Trigger: High temperatures (>80°C) or highly polar solvents (DMSO/Water) that stabilize ionic intermediates [2].

Protocol: Optimized SN2 Conditions

Do NOT use standard alkylation conditions (e.g., NaH/DMF). Use this "Soft Touch" protocol to maximize yield and ring integrity.

Reagents
  • Substrate: 1-Boc-2-(bromomethyl)azetidine (1.0 equiv)

  • Nucleophile: Thiol, Phenol, or Secondary Amine (1.1–1.5 equiv)

  • Base: Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3). Avoid hydroxides or alkoxides.

  • Solvent: Acetonitrile (MeCN) or Acetone. Avoid DMSO or DMF if possible to reduce rearrangement risk.

Step-by-Step Procedure
  • Preparation: Dry the solvent over molecular sieves. Water promotes hydrolysis to the alcohol.

  • Activation (Optional): If the nucleophile is sluggish, add catalytic Potassium Iodide (KI, 0.1 equiv) to form the more reactive iodide in situ (Finkelstein condition). Note: Monitor closely, as the iodide is also more prone to rearrangement.

  • Addition: Dissolve the nucleophile and base in the solvent. Stir for 15 minutes.

  • Reaction: Add the azetidine dropwise at 0°C .

  • Temperature Control: Allow to warm to Room Temperature (20-25°C). Do not heat above 50°C.

    • Why? Heating promotes the ring expansion to pyrrolidine.

  • Monitoring: Check TLC/LC-MS after 4 hours.

    • Checkpoint: If reaction is <10% complete, add 18-crown-6 (if using K2CO3) to increase base solubility without increasing basicity (pKa).

FAQ: Frequently Asked Questions

Q: Can I use NaH to deprotonate my nucleophile first? A: Proceed with extreme caution. If you use excess NaH, it will act as a base on the azetidine substrate, causing E2 elimination to the exocyclic alkene. If you must use NaH, ensure the nucleophile is in stoichiometric excess and consumes all NaH before adding the azetidine.

Q: I see a product with the correct mass, but the NMR is messy. What is it? A: It is likely the pyrrolidine isomer . 1-Boc-3-substituted pyrrolidines have the same mass as 1-Boc-2-substituted azetidines. Check the CH2 signals in 13C NMR. Azetidine ring carbons typically appear upfield (20-50 ppm) compared to pyrrolidines.

Q: Can I remove the Boc group before the substitution? A: ABSOLUTELY NOT. The free amine (2-bromomethylazetidine) will instantly self-destruct via intermolecular dimerization or intramolecular rearrangement to the azetidinium ion, followed by ring expansion [3]. The Boc group is the only thing keeping the ring stable.

References

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[1] Link

    • Context: Discusses base-promoted cyclization and elimination p
  • Couty, F., et al. (2003).[2] Ring expansion of 2-haloalkyl azetidines. Tetrahedron Letters, 44(28), 5209-5212. Link

    • Context: Establishes the mechanism of ring expansion from azetidine to pyrrolidine via the bicyclic intermedi
  • D'Hooghe, M., et al. (2012).[2] Synthesis of 2-substituted azetidines from non-activated azetidines. Chemical Society Reviews, 41, 643-665.[2] Link

    • Context: Comprehensive review on the stability and reactivity of azetidines, including the risks of ring opening and rearrangement.

Sources

Optimization

Technical Guide: Optimizing Reaction Temperature for 1-Boc-2-(bromomethyl)azetidine Alkylations

The following technical guide addresses the optimization of reaction temperatures for 1-Boc-2-(bromomethyl)azetidine , a valuable but thermally sensitive scaffold in medicinal chemistry. Executive Summary: The Thermal "G...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of reaction temperatures for 1-Boc-2-(bromomethyl)azetidine , a valuable but thermally sensitive scaffold in medicinal chemistry.

Executive Summary: The Thermal "Goldilocks Zone"

The alkylation of 1-Boc-2-(bromomethyl)azetidine is a competition between the desired nucleophilic substitution (


) and the undesired elimination (

) or thermal decomposition. Due to the inherent ring strain of the azetidine core (~26 kcal/mol), this scaffold is unforgiving of thermal excess.

The Critical Rule: Reaction temperature is the primary switch controlling the ratio of Substitution (Product) to Elimination (Side Product) .

  • Optimal Window: -20°C to +25°C (Nucleophile dependent)

  • Danger Zone: >40°C (Promotes

    
     elimination and ring-opening polymerization)
    

Mechanistic Insight: Why Temperature Matters

To optimize yields, you must visualize the competing pathways. The bromomethyl group acts as a primary alkyl halide, making it a prime candidate for


. However, the proton at the C2 position (the methine) is sterically accessible and prone to abstraction, leading to an exocyclic alkene.
Reaction Pathway Diagram

The following diagram illustrates the kinetic vs. thermodynamic competition governed by temperature.

Azetidine_Pathways Start 1-Boc-2-(bromomethyl)azetidine (Substrate) SN2 Pathway A: Substitution (SN2) Target Product Start->SN2 Low Temp (-20°C to 0°C) Kinetic Control E2 Pathway B: Elimination (E2) Exocyclic Alkene (Impurity) Start->E2 High Temp (>40°C) Thermodynamic/Entropy Driven Poly Pathway C: Ring Opening/Polymerization Tar/Complex Mixture Start->Poly Extreme Heat / Lewis Acids Nu Nucleophile (Nu-) Nu->SN2 Nu->E2

Figure 1: Kinetic competition between Substitution (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) and Elimination (

).[1] Lower temperatures favor the bimolecular substitution pathway.

Optimization Protocol: The "Ramp-Up" Strategy

Do not default to room temperature or reflux. Use this standardized temperature ramping protocol to maximize yield.

Phase 1: Reagent Addition (The "Cryo-Dosing" Phase)

Temperature: -20°C to 0°C Rationale: The mixing of strong bases (e.g., NaH, KHMDS) or nucleophiles is often exothermic. Adding reagents at room temperature can create localized "hot spots" that trigger immediate elimination to the enecarbamate side product.

  • Protocol: Dissolve the nucleophile/base in the solvent first. Cool the substrate solution separately. Add the substrate slowly to the nucleophile to maintain low concentration of the electrophile relative to the nucleophile.

Phase 2: Reaction Initiation

Temperature: 0°C Duration: 1–2 Hours Rationale: Allow the


 reaction to proceed under kinetic control. For highly reactive nucleophiles (e.g., thiols, azides), the reaction may complete here.
Phase 3: The Thermal Check (TLC/LCMS Monitoring)

Temperature: Warm to 20°C (Room Temp) Rationale: If conversion is <50% after 2 hours at 0°C, slowly warm to ambient temperature.

  • Stop Condition: If you see the formation of the exocyclic alkene (typically a distinct spot on TLC or a -2 amu mass shift in LCMS), cool the reaction back down immediately .

Troubleshooting & FAQs

Q1: I am seeing a side product with a mass of [M-HBr]. What is it?

Diagnosis: This is the Exocyclic Alkene (1-Boc-2-methyleneazetidine), resulting from


 elimination.
Root Cause:  The reaction temperature was too high, or the base used was too bulky/strong.
Solution: 
  • Lower the Temperature: Run the reaction at -10°C or 0°C.

  • Change the Base: Switch from bulky bases (like t-BuOK) to non-nucleophilic but less bulky bases, or use weaker bases if the nucleophile allows (e.g.,

    
     or 
    
    
    
    in DMF).
Q2: The reaction mixture turned into a black tar/polymer.

Diagnosis: Ring-opening polymerization. Root Cause: Thermal stress on the strained azetidine ring, likely exacerbated by Lewis acidic byproducts or excessive heat (>60°C). Solution:

  • Never reflux this substrate.

  • Ensure solvents are dry and free of acidic impurities.

  • Keep temperature strictly below 40°C.

Q3: Reaction is too slow at 0°C. Can I heat it?

Answer: Proceed with extreme caution. Protocol: Instead of heating, change the Solvent System .

  • Switch from THF to a more polar aprotic solvent like DMF or DMSO (if compatible with downstream steps). These solvents accelerate

    
     reactions significantly without requiring heat.
    
  • Add an Iodide Catalyst: Add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI. This converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), increasing the rate at lower temperatures [1].

Summary of Conditions vs. Outcomes
VariableConditionExpected OutcomeRisk
Temp -78°C to -20°C Very Slow / No ReactionFrozen solvent, solubility issues
Temp -20°C to 0°C Optimal

Minimal side products
Temp 20°C to 40°C Fast Reaction10-20% Elimination byproduct
Temp >60°C DecompositionPolymerization / Ring Opening

References

  • Nucleophilic Substitution Principles

    • Title: Identifying Where Substitution and Elimination Reactions Happen[1][2][3][4]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Azetidine Stability & Synthesis

    • Title: Recent advances in synthetic facets of immensely reactive azetidines[5]

    • Source: RSC Advances (Royal Society of Chemistry)
    • URL:[Link]

  • General Alkylation Optimization

    • Title: Optimization of the reaction conditions for the alkyl
    • Source: ResearchGate (Data Tables & Yields)[6]

    • URL:[Link]

Sources

Troubleshooting

Challenges in the purification of 1-Boc-2-(bromomethyl)azetidine products

Welcome to the technical support center for challenges in the purification of 1-Boc-2-(bromomethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges in the purification of 1-Boc-2-(bromomethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the complexities of purifying this valuable synthetic building block. The inherent ring strain of the azetidine core, combined with the reactivity of the bromomethyl group and the lability of the Boc-protecting group, presents a unique set of purification challenges. This document aims to provide a scientifically grounded and practical resource to ensure the successful isolation of high-purity 1-Boc-2-(bromomethyl)azetidine.

Understanding the Molecule: Key Challenges

1-Boc-2-(bromomethyl)azetidine is a strained four-membered heterocycle. This ring strain, while synthetically useful, is also a primary source of its instability. The presence of a good leaving group (bromide) on the adjacent methyl group further activates the molecule towards various decomposition pathways. The tert-butyloxycarbonyl (Boc) protecting group, while essential for many synthetic steps, is sensitive to acidic conditions, adding another layer of complexity to purification.

Frequently Asked Questions (FAQs)

Q1: My crude NMR shows a complex mixture of products after the synthesis of 1-Boc-2-(bromomethyl)azetidine. What are the likely impurities?

A1: Besides unreacted starting materials (e.g., 1-Boc-azetidin-2-yl-methanol) and reagents (e.g., PPh₃/CBr₄ or PBr₃), several side products can form. Common impurities include:

  • N-Boc-3-bromopyrrolidine: This is a common rearrangement product, driven by the relief of ring strain from the four-membered azetidine to a five-membered pyrrolidine ring.

  • Oligomerization/Polymerization Products: The reactive bromomethyl group can lead to intermolecular reactions between molecules of the product.

  • Hydrolysis Product (1-Boc-azetidin-2-yl-methanol): If water is present during workup or purification, the bromomethyl group can hydrolyze back to the starting alcohol.

  • Elimination Products: Under basic conditions, elimination to form an exocyclic methylene azetidine is possible.

Q2: What is the recommended method for purifying crude 1-Boc-2-(bromomethyl)azetidine?

A2: Flash column chromatography on silica gel is the most commonly employed method for the purification of this and related compounds[1][2]. Due to the potential for decomposition on silica, it is crucial to perform the chromatography quickly and with an optimized solvent system. For thermally stable analogs, vacuum distillation can be an alternative[3].

Q3: The product appears to be degrading on the silica gel column. How can I minimize this?

A3: Degradation on silica gel is a frequent issue with sensitive compounds like 1-Boc-2-(bromomethyl)azetidine. The acidic nature of standard silica gel can promote decomposition of the Boc group or rearrangement of the azetidine ring. To mitigate this:

  • Use Deactivated Silica: Pre-treating the silica gel with a base, such as triethylamine (typically 0.5-1% in the eluent), can neutralize acidic sites and prevent degradation.

  • Optimize Solvent System: Use a non-polar solvent system that allows for rapid elution of the product. A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point.

  • Dry Loading: If the crude product is an oil, adsorbing it onto a small amount of silica gel or Celite® for dry loading can improve resolution and minimize band broadening, leading to a faster purification.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Q4: I am having trouble achieving baseline separation of my product from a closely eluting impurity. What can I do?

A4: Achieving baseline separation can be challenging. Consider the following:

  • Solvent System Refinement: Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent (e.g., dichloromethane or diethyl ether) can alter the selectivity and improve separation.

  • High-Performance Flash Chromatography: If available, using a high-performance flash chromatography system with finer silica gel particles can provide better resolution.

  • Recrystallization: If the product is a solid or can be induced to crystallize, this can be an excellent method for achieving high purity. For Boc-protected amino acid derivatives, which can sometimes be oily, attempting to induce crystallization from a non-polar solvent like hexane or by pulping with a weak polar solvent after adding seed crystals can be effective[4][5].

Q5: How should I store the purified 1-Boc-2-(bromomethyl)azetidine?

A5: Due to its potential instability, the purified product should be stored at low temperatures (0-8 °C is often recommended) under an inert atmosphere (e.g., argon or nitrogen) to minimize decomposition[6]. It is also advisable to protect it from light.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low recovery after column chromatography 1. Decomposition on silica gel. 2. Product is too polar and is retained on the column. 3. Product is volatile and lost during solvent removal.1. Use deactivated silica gel (pre-treated with triethylamine). Run the column quickly. 2. Increase the polarity of the eluent. If the product is very polar, consider reverse-phase chromatography. 3. Use a rotary evaporator with a cooled trap and avoid excessive vacuum or heat.
Presence of a new, more polar spot/peak after purification 1. Hydrolysis of the bromomethyl group to a hydroxymethyl group during workup or on the column. 2. Boc group deprotection.1. Ensure all solvents and reagents for workup and chromatography are anhydrous. 2. Avoid acidic conditions. Use deactivated silica gel.
Product is an oil and difficult to handle This is a common physical property for many Boc-protected amino acid derivatives[4].Attempt to solidify the oil by trituration with a cold non-polar solvent like hexane or pentane. If a small amount of solid has previously been obtained, use it as a seed crystal[5].
NMR spectrum shows broad peaks 1. Presence of rotamers due to the Boc group. 2. Sample contains paramagnetic impurities. 3. The compound is degrading in the NMR solvent.1. Acquire the NMR spectrum at an elevated temperature to coalesce the rotameric signals. 2. Filter the NMR sample through a small plug of silica gel or Celite®. 3. Use a freshly opened ampule of deuterated solvent and acquire the spectrum promptly.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol provides a general guideline for the purification of 1-Boc-2-(bromomethyl)azetidine by flash column chromatography.

1. Preparation of Deactivated Silica Gel: a. Prepare a slurry of silica gel in the starting eluent (e.g., 5% ethyl acetate in hexanes). b. Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v). c. Stir the slurry for 15-20 minutes before packing the column.

2. Column Packing: a. Pour the slurry into the column and allow the silica to settle. b. Gently tap the column to ensure even packing. c. Drain the excess solvent until the solvent level is just above the silica bed.

3. Sample Loading: a. Dissolve the crude 1-Boc-2-(bromomethyl)azetidine in a minimal amount of dichloromethane or the eluent. b. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel or Celite®, remove the solvent under reduced pressure, and carefully add the resulting powder to the top of the column.

4. Elution: a. Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes containing 0.5% triethylamine). b. Gradually increase the polarity of the eluent as needed to elute the product. c. Collect fractions and monitor by thin-layer chromatography (TLC).

5. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure, being careful not to use excessive heat. c. The final product is often a yellow oil[6].

Protocol 2: Purity Assessment by LC-MS

This protocol outlines a general method for analyzing the purity of 1-Boc-2-(bromomethyl)azetidine.

1. Sample Preparation: a. Prepare a stock solution of the purified product in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. b. Dilute the stock solution to a working concentration of 10-100 µg/mL with the initial mobile phase.

2. LC-MS Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
  • Flow Rate: 0.3-0.5 mL/min.
  • Injection Volume: 1-5 µL.
  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor for the [M+H]⁺ and other relevant adducts.

3. Data Analysis: a. Integrate the peak corresponding to the product and any impurity peaks. b. Calculate the purity based on the relative peak areas. c. Analyze the mass spectra of any impurities to help identify their structures.

Visualizing the Challenges: Decomposition Pathways

The following diagram illustrates the key potential decomposition and side-reaction pathways that can complicate the purification of 1-Boc-2-(bromomethyl)azetidine.

G cluster_0 Purification Challenges product 1-Boc-2-(bromomethyl)azetidine rearrangement N-Boc-3-bromopyrrolidine (Rearrangement Product) product->rearrangement Ring Strain Relief hydrolysis 1-Boc-azetidin-2-yl-methanol (Hydrolysis Product) product->hydrolysis Presence of Water deprotection 2-(Bromomethyl)azetidine (Boc Deprotection) product->deprotection Acidic Conditions

Caption: Potential decomposition pathways for 1-Boc-2-(bromomethyl)azetidine.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264.
  • Couty, F., Evano, G., & Vargas-Sanchez, M. (2006). Ring expansion of N-Boc-2-(methanesulfonyloxymethyl)azetidine to N-Boc-3-hydroxypyrrolidine. Tetrahedron Letters, 47(48), 8479-8482.
  • Molecules. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?[Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • CN112661672A - Crystallization method of Boc-amino acid - Google P

Sources

Optimization

Stability of 1-Boc-2-(bromomethyl)azetidine in different solvent systems

Technical Support Center: 1-Boc-2-(bromomethyl)azetidine Ticket ID: AZT-BR-STAB-001 Subject: Stability & Solvent Compatibility Guide Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Boc-2-(bromomethyl)azetidine

Ticket ID: AZT-BR-STAB-001 Subject: Stability & Solvent Compatibility Guide Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

1-Boc-2-(bromomethyl)azetidine (CAS: 1363380-84-0) is a high-value chiral building block. Its utility stems from the tension of the azetidine ring combined with the electrophilic bromomethyl arm. However, this dual reactivity creates a "stability paradox": the molecule is stable enough for isolation but prone to rapid degradation if specific solvent and pH parameters are violated.

This guide addresses the three most common failure modes reported by our users: Hydrolysis (conversion to alcohol), Ring Opening (loss of heterocyclic structure), and Oligomerization (gum formation).

Module 1: Solvent Compatibility Matrix

Status: ● Recommended | ● Caution | ● Prohibited

Solvent SystemCompatibilityTechnical Notes & Risk Factors
DCM (Dichloromethane) ● ExcellentStandard solvent. High solubility, low nucleophilicity. Requirement: Must be anhydrous to prevent slow hydrolysis over >24h.
THF (Tetrahydrofuran) ● GoodPreferred for substitutions. Ensure inhibitor-free if using radical conditions. Risk:[1][2] Peroxides can initiate oxidative degradation of the ring.
Toluene ● ExcellentBest for storage/transport. Non-polar nature suppresses ionization of the C-Br bond, maximizing shelf-life.
DMF / DMSO ● CautionUse only for immediate reaction. Polar aprotic solvents accelerate nucleophilic attacks. Critical Risk: On heating (>60°C), DMF can decompose to dimethylamine, which displaces the bromide.
Methanol / Ethanol ● ProhibitedSolvolysis Risk. The C-Br bond is susceptible to solvolysis in protic solvents, leading to the formation of ethers (e.g., methoxymethyl derivative) and HBr, which then cleaves the Boc group.
Water / Aqueous Buffers ● ProhibitedHydrolysis Risk. Rapid conversion to 1-Boc-2-(hydroxymethyl)azetidine. Incompatible with aqueous workups unless pH is strictly neutral and temperature is <5°C.

Module 2: Troubleshooting Degradation Pathways

User Question: "I see a new polar spot on my TLC after leaving the reaction overnight. What happened?"

Diagnosis: You are likely observing Pathway B (Hydrolysis) or Pathway C (Ring Opening) . The azetidine ring is strained (~26 kcal/mol). While the Boc group reduces nitrogen nucleophilicity (preventing rapid self-destruction), external factors can trigger catastrophic failure.

Visualizing the Failure Modes

The following diagram illustrates the competing pathways. Note that Path A is the only desired outcome.

AzetidineStability Reagent 1-Boc-2-(bromomethyl) azetidine Product Desired Substitution Product Reagent->Product Path A: Nucleophile (Anhydrous, <60°C) Hydrolysis Alcohol Impurity (Hydrolysis) Reagent->Hydrolysis Path B: Water/Moisture (Solvolysis) RingOpen Linear Amine (Ring Opening) Reagent->RingOpen Path C: Strong Lewis Acid or High Heat Polymer Oligomers/Gums (Self-Alkylation) Reagent->Polymer Path D: Acid (Boc removal) -> Free Amine Attack

Figure 1: Mechanistic pathways for 1-Boc-2-(bromomethyl)azetidine. Path A is the target; B, C, and D are degradation routes driven by moisture, heat, or acid.

Module 3: Storage & Handling Protocols

Protocol 1: Long-Term Storage

  • Temperature: -20°C is mandatory for storage >1 month. 2-8°C is acceptable for active use (<2 weeks).

  • Atmosphere: Store under Argon or Nitrogen. Oxygen is less of a concern than moisture.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene bottles (leaching).

Protocol 2: Reaction Setup (Best Practices)

  • Drying: Always dry the reagent by azeotropic distillation with toluene if the bottle has been opened frequently.

  • Order of Addition: Add the nucleophile to the azetidine solution at 0°C. This keeps the concentration of the electrophile high relative to the nucleophile initially, reducing the chance of ring-opening side reactions which often require two nucleophile molecules (one to open, one to trap).

  • Quenching: Never quench with strong acid. Use saturated

    
     or phosphate buffer (pH 7).
    

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use acidic conditions to remove the Boc group before substitution? A: NO. Removing the Boc group generates the free amine (2-(bromomethyl)azetidine). The nitrogen lone pair will immediately attack the exocyclic carbon of a neighboring molecule (intermolecular alkylation) or its own exocyclic carbon (highly strained, less likely but possible), resulting in rapid polymerization (gums) or dimerization.

  • Correct Workflow: Perform the substitution on the

    
     group first, then deprotect the Boc group as the final step.
    

Q: My reaction in DMF turned yellow/brown upon heating to 80°C. Why? A: This is thermal decomposition. At temperatures >60°C, two things happen:

  • Elimination: The bromide eliminates to form an exocyclic alkene (less likely in 4-membered rings but possible).

  • DMF Breakdown: DMF hydrolyzes slightly to form dimethylamine, which is a potent nucleophile. It displaces your bromide, forming the dimethylamino-impurity.

  • Fix: Switch to Acetonitrile (MeCN) or THF and keep temperatures

    
    .
    

Q: How do I purify this compound if it degrades on silica? A: Alkyl halides on strained rings can be acid-sensitive. Silica gel is slightly acidic.

  • Modification: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites.

  • Eluent: Use EtOAc/Hexanes. Avoid MeOH/DCM mixtures during purification to prevent solvolysis on the column.

References

  • D'hooghe, M., et al. (2012). Solvent-Controlled Selective Transformation of 2-Bromomethyl-2-methylaziridines to Functionalized Aziridines and Azetidines. Journal of Organic Chemistry. (Discusses the sensitivity of bromomethyl-strained rings to solvent choice).

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Comprehensive review on azetidine stability and ring-opening risks).

  • Fisher Scientific. (2024). Safety Data Sheet: 1-Boc-azetidine derivatives. (Standard handling and storage data).

  • Sirenko, V., et al. (2018). Synthesis of 2-substituted azetidines. Chemistry of Heterocyclic Compounds. (Practical protocols for handling 2-functionalized azetidines).

Sources

Troubleshooting

How to avoid elimination side reactions with 1-Boc-2-(bromomethyl)azetidine

Topic: Optimizing Nucleophilic Substitution & Avoiding Elimination Core Technical Overview The Challenge: 1-Boc-2-(bromomethyl)azetidine presents a classic competition between Nucleophilic Substitution ( ) and Eliminatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Nucleophilic Substitution & Avoiding Elimination

Core Technical Overview

The Challenge: 1-Boc-2-(bromomethyl)azetidine presents a classic competition between Nucleophilic Substitution (


)  and Elimination (

)
.
  • Steric Hindrance: The tert-butoxycarbonyl (Boc) group on the nitrogen creates significant steric bulk around the C2 position, hindering the approach of nucleophiles to the exocyclic methylene group.

  • Ring Strain: The azetidine ring is highly strained (~26 kcal/mol). While the primary elimination product is the exocyclic alkene (1-Boc-2-methyleneazetidine ), harsh conditions can also lead to ring-opening or polymerization.

  • Acidity: The proton at the C2 position (

    
    -hydrogen) is acidified by the inductive effect of the adjacent nitrogen and the electron-withdrawing Boc group, making it susceptible to deprotonation by strong bases.
    

The Solution: To maximize yield, you must suppress the


 pathway by modulating basicity , temperature , and leaving group ability .

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired substitution and the undesired elimination.

ReactionPathways Substrate 1-Boc-2-(bromomethyl)azetidine TS_SN2 TS: SN2 Attack (Sterically Hindered) Substrate->TS_SN2 + Nu- TS_E2 TS: E2 Deprotonation (C2-H removal) Substrate->TS_E2 + Strong Base Nucleophile Nucleophile (Nu-) Base Base (B:) Product Product (2-substituted azetidine) TS_SN2->Product Substitution SideProduct Side Product (1-Boc-2-methyleneazetidine) TS_E2->SideProduct Elimination

Figure 1: Kinetic competition between


 substitution (Green path) and 

elimination (Red path).

Troubleshooting Guide & FAQs

Issue: High prevalence of alkene side-product (Elimination)

Q: I am using NaH or t-BuOK as a base, but I see mostly the exocyclic alkene. Why? A: Strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (


-BuOK) are too basic for this substrate. They rapidly deprotonate the C2-position 

-hydrogen rather than acting as nucleophiles or auxiliary bases.
  • Fix: Switch to weak, non-nucleophilic bases. Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    are standard. For amine nucleophiles, use organic bases like DIPEA (Hünig's base).

Q: Does temperature affect the ratio of elimination? A: Yes. Elimination reactions generally have higher activation energies and are entropically favored (producing more particles).

  • Fix: Lower the temperature. Run the reaction at RT (20-25°C) . If reactivity is low, do not heat. Instead, improve the leaving group (see Finkelstein Protocol below).

Issue: Low Reactivity / No Reaction

Q: The reaction is too slow at room temperature with weak bases. A: The steric bulk of the Boc group shields the bromomethyl group. Bromide is a good leaving group, but Iodide is better and creates a more polarized C-X bond.

  • Fix: Use the Finkelstein Modification . Add 10-20 mol% Sodium Iodide (NaI) to the reaction. This generates the 2-(iodomethyl) intermediate in situ, which reacts 10-100x faster than the bromide, allowing the reaction to proceed at lower temperatures without strong bases.

Issue: Nucleophile Selection

Q: Can I use alcohols (ROH) as nucleophiles? A: Direct alkylation of alcohols with this substrate is difficult because alkoxides are strong bases (leading to elimination).

  • Fix: Do not use simple alkoxides.

    • Phase Transfer Catalysis (PTC): Use 50% aq. NaOH with toluene and a catalyst like TBAB (Tetrabutylammonium bromide). The phase transfer agent limits the concentration of active base in the organic phase.

    • Alternative: React the alcohol with the mesylate derived from the alcohol version of the azetidine (if available), or use silver oxide (

      
      ) as a mild promoter (though expensive).
      

Optimized Experimental Protocol

Protocol: Finkelstein-Assisted Nucleophilic Substitution

Recommended for Amines, Thiols, and Azides.

Reagents:

  • Substrate: 1-Boc-2-(bromomethyl)azetidine (1.0 equiv)

  • Nucleophile: (1.1 - 1.5 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Catalyst: NaI (0.2 equiv)

  • Solvent: DMF (anhydrous) or Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under inert atmosphere (

    
     or Ar), dissolve 1-Boc-2-(bromomethyl)azetidine in anhydrous DMF (0.1 M concentration).
    
  • Activation: Add Sodium Iodide (NaI) (0.2 equiv). Stir for 15 minutes at Room Temperature. Note: The solution may turn slightly yellow due to trace iodine formation.

  • Addition: Add the Nucleophile followed by

    
      (2.0 equiv).
    
  • Reaction: Stir at Room Temperature for 12-24 hours.

    • Checkpoint: Monitor by TLC/LCMS.[1] Look for the disappearance of the starting bromide (

      
       250/252) and the transient iodide.
      
  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography.

Decision Tree for Optimization

OptimizationTree Start Start: 1-Boc-2-(bromomethyl)azetidine CheckNu Is Nucleophile Basic? (e.g., Alkoxide, Amide) Start->CheckNu BasicYes Yes CheckNu->BasicYes Yes BasicNo No (Amine, Thiol, Azide) CheckNu->BasicNo No StrongBasePath Risk: Elimination (E2) BasicYes->StrongBasePath WeakBasePath Standard SN2 Path BasicNo->WeakBasePath Action1 Use Phase Transfer Catalysis (Toluene/aq. NaOH/TBAB) StrongBasePath->Action1 Action2 Use Weak Base (Cs2CO3) + NaI Catalyst (Finkelstein) WeakBasePath->Action2 Result1 Monitor for Alkene Keep Temp < 0°C if possible Action1->Result1 Result2 Run at RT High Yield Expected Action2->Result2

Figure 2: Decision matrix for selecting reaction conditions based on nucleophile basicity.

Comparative Data: Base & Solvent Effects[1]

The following table summarizes expected outcomes based on reaction conditions.

BaseSolventTempPrimary OutcomeMechanism
NaH / t-BuOK THF / DMF0°C - RTElimination (Major) Strong base deprotonates C2-H (

).

AcetoneRefluxMixture Heat promotes elimination; Acetone is good for Finkelstein but reflux is risky.

DMFRTSubstitution (Good) "Cesium Effect" improves solubility; mild basicity suppresses

.
DIPEA DCM / ACNRTSubstitution (Excellent) Best for amine nucleophiles; non-nucleophilic base minimizes side reactions.
None (Neutral) DMSO80°CDecomposition Thermal instability of the strained ring; avoid high heat.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference on Azetidine reactivity and ring strain).
  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft.
  • ResearchGate. (2011).[2] Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives. (Discussion on nucleophilic substitution on bromomethyl-azetidines). Retrieved February 10, 2026, from [Link]

Sources

Optimization

Managing the reactivity of the bromomethyl group in 1-Boc-2-(bromomethyl)azetidine

[1] Product: 1-Boc-2-(bromomethyl)azetidine CAS: 1363380-84-0 Application: Chiral building block for drug discovery (proline/azetidine surrogates).[1] Technical Lead: Senior Application Scientist, Heterocycle Chemistry D...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Product: 1-Boc-2-(bromomethyl)azetidine CAS: 1363380-84-0 Application: Chiral building block for drug discovery (proline/azetidine surrogates).[1] Technical Lead: Senior Application Scientist, Heterocycle Chemistry Division.

Introduction: The Reactivity Paradox

Welcome to the technical guide for 1-Boc-2-(bromomethyl)azetidine . As researchers, you are likely drawn to this scaffold for its potential to introduce conformational restriction into peptide mimetics. However, this reagent presents a classic "reactivity paradox":

  • The Target: You want to exploit the electrophilic bromomethyl group for

    
     functionalization.
    
  • The Threat: The azetidine ring possesses ~26 kcal/mol of ring strain. Under aggressive conditions, the energy barrier for ring opening (relief of strain) is often lower than that for the desired substitution.

This guide is designed to help you navigate this energy landscape, ensuring you functionalize the exocyclic carbon without shattering the heterocyclic core.

Module 1: Critical Handling & Stability

Before initiating any synthesis, verify your storage and handling protocols. This reagent is chemically distinct from its 5- and 6-membered ring cousins (pyrrolidines/piperidines).[1]

Storage & Stability Protocol
ParameterSpecificationCausality / Technical Insight
Temperature 2–8°C (Long-term: -20°C)Prevents slow thermal elimination of HBr, which generates an exocyclic alkene or triggers polymerization.[1]
Atmosphere Argon/Nitrogen Moisture can hydrolyze the C-Br bond or, more critically, hydrolyze the Boc group (acid-catalyzed), leading to rapid self-polymerization.
Solvent Stability Avoid protic solvents on storageAlcohols can act as nucleophiles over time. Store neat or in anhydrous non-nucleophilic solvents (e.g., Toluene).
Shelf-Life 6 Months (opened)Yellowing indicates decomposition (HBr release/oxidation).[1] Re-purify via silica plug if significant color change occurs.

Module 2: Optimizing Nucleophilic Substitution ( )

The primary challenge is directing the nucleophile to the exocyclic methylene (Path A) rather than attacking the ring system (Path B) or causing elimination (Path C).

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways you must control.

ReactionPathways Start 1-Boc-2-(bromomethyl)azetidine Prod_SN2 Target: 2-(Nu-methyl)azetidine (Desired SN2) Start->Prod_SN2 Path A: Soft Nu, Low T (Kinetic Control) Prod_RO Ring Opening (Acyclic Amine) Start->Prod_RO Path B: Hard Nu, Lewis Acid (Strain Release) Prod_Elim Elimination (Exocyclic Alkene) Start->Prod_Elim Path C: Strong Base, High T (E2 Mechanism) Nu Nucleophile (Nu:) Nu->Start

Caption: Path A represents the desired trajectory. Path B and C are parasitic reactions driven by ring strain and basicity, respectively.

Troubleshooting Guide: Reaction Conditions
Issue 1: Low Yield / Unidentified Byproducts

Diagnosis: Likely ring opening or polymerization. Solution:

  • Nucleophile Selection: Switch to "softer" nucleophiles. Thiols, azides, and secondary amines generally work well. Primary amines can be problematic due to poly-alkylation.[1]

  • Base Choice: Avoid strong bases (e.g., NaH, KOtBu) which promote elimination (Path C). Use non-nucleophilic organic bases like DIPEA or inorganic bases like K₂CO₃ or Cs₂CO₃ .

  • Solvent: Use polar aprotic solvents (DMF, DMSO, CH₃CN) to accelerate the

    
     rate relative to thermal decomposition.
    
Issue 2: Incomplete Conversion

Diagnosis: Steric hindrance from the Boc group is blocking the trajectory of the nucleophile. Solution:

  • Temperature: Gently warm to 40–50°C . Warning: Do not exceed 60°C.

  • Catalysis: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) . This generates the in situ iodide (a better leaving group), accelerating the reaction rate without requiring higher temperatures.

Solvent & Base Compatibility Matrix
SolventRecommended BaseSuitabilityNotes
DMF K₂CO₃ / Cs₂CO₃High Standard for

.[1] High dielectric constant stabilizes the transition state.
Acetonitrile DIPEA / K₂CO₃High Good balance of solubility and reactivity. Easy workup.
THF NaH / LiHMDSLow Risk of Elimination. Only use if nucleophile generation requires strong deprotonation.
Methanol NaOMeCritical Failure Risk of Solvolysis/Ring Opening. Avoid protic solvents.

Module 3: Validated Experimental Protocols

Protocol A: Standard Displacement with Secondary Amines

Objective: Synthesis of 1-Boc-2-(aminomethyl)azetidine derivatives.

  • Preparation: In a flame-dried flask under

    
    , dissolve 1-Boc-2-(bromomethyl)azetidine  (1.0 equiv) in anhydrous CH₃CN  (0.1 M concentration).
    
  • Activation: Add K₂CO₃ (2.0 equiv) and TBAI (0.1 equiv). Stir at Room Temperature (RT) for 10 minutes.

  • Nucleophile Addition: Add the secondary amine (1.2 equiv) dropwise.

  • Reaction:

    • Stir at 45°C for 12–18 hours.

    • Monitoring: Check via TLC (stain with Ninhydrin or KMnO₄) or LCMS. Look for the disappearance of the bromide (M+H not usually visible, look for fragment) and appearance of product mass.

  • Workup:

    • Dilute with EtOAc.

    • Wash with water (x2) and brine (x1). Note: Avoid acidic washes which may deprotect the Boc group.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography on silica gel. (Typical eluent: Hexanes/EtOAc).

Protocol B: Reaction with Thiol/Thiophenol

Objective: Synthesis of thioether derivatives (high yield expected).

  • Preparation: Dissolve Thiol (1.1 equiv) in DMF (0.2 M).

  • Base: Add Cs₂CO₃ (1.5 equiv). Stir for 15 min to generate the thiolate.

  • Addition: Add 1-Boc-2-(bromomethyl)azetidine (1.0 equiv) as a solution in minimal DMF.

  • Reaction: Stir at RT for 4–6 hours. (Thiols are excellent nucleophiles; heat is rarely needed).

  • Workup: Standard aqueous workup.

Module 4: FAQs (Field Scenarios)

Q1: Can I remove the Boc group before the substitution? A: Absolutely not. The free amine (2-(bromomethyl)azetidine) is highly unstable. It will undergo rapid intermolecular self-alkylation (dimerization/polymerization) because the amine of one molecule will attack the bromomethyl of another. Always keep the nitrogen protected until the electrophilic bromine is replaced.

Q2: I see a byproduct with M+18 mass in LCMS. What is it? A: This is likely the hydrolysis product (alcohol), resulting from trace water in your solvent attacking the bromomethyl group or ring opening followed by hydration. Ensure solvents are anhydrous.

Q3: Can I use this reagent to make fused ring systems? A: Yes, but it requires specific design. Intramolecular cyclizations are possible if the nucleophile is tethered to the nitrogen (requires Boc removal first, which contradicts Q1—this is an advanced technique requiring transient protection or specific pH control).

Q4: Is the azetidine ring stable to standard Boc deprotection (TFA/DCM)? A: Generally, yes . The azetidine ring survives 10–20% TFA in DCM at 0°C to RT. However, avoid heating in strong acid, as this can trigger acid-catalyzed ring opening to homoallylamines [1].

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry, 2021. Link

    • Insight: Comprehensive review on ring strain and stability of azetidines vs. aziridines.
  • Branched Amine Synthesis via Aziridine or Azetidine Opening. Organic Letters, 2018. Link[1]

    • Insight: Discusses conditions that favor ring opening, helping users avoid them when substitution is desired.
  • Synthesis of 2-(Trifluoromethyl)azetidines by Strain-Release. Chemistry – A European Journal, 2020. Link[1]

    • Insight: Provides context on the stability of substituted azetidines under various reaction conditions.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 2021. Link[1]

    • Insight: detailed mechanistic study on how azetidines decompose, vital for troubleshooting stability issues.

Sources

Troubleshooting

Technical Support Center: Kinetic Optimization of 1-Boc-2-(bromomethyl)azetidine

Reagent ID: 1-Boc-2-(bromomethyl)azetidine CAS: 1363380-84-0 Support Ticket: #SN2-KIN-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Kinetic Bottleneck Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: 1-Boc-2-(bromomethyl)azetidine CAS: 1363380-84-0 Support Ticket: #SN2-KIN-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Kinetic Bottleneck Analysis

The Problem: Researchers frequently report sluggish kinetics when reacting 1-Boc-2-(bromomethyl)azetidine with nucleophiles. While the bromomethyl group is technically a primary alkyl halide, the reaction rate is often retarded by two factors:

  • Steric Shielding: The bulky tert-butyloxycarbonyl (Boc) protecting group on the adjacent nitrogen creates a significant steric veil, hindering the backside attack required for

    
     mechanisms.
    
  • Conformational Strain: The azetidine ring (approx. 25 kcal/mol strain energy) imposes geometric constraints that can slightly distort the optimal

    
     approach angle for the nucleophile.
    

The Solution: To accelerate this reaction without resorting to decomposition-inducing temperatures, we must manipulate the activation entropy (


)  and leaving group ability . This guide outlines three validated protocols to increase reaction rates: Solvent Engineering , Finkelstein Activation , and Phase Transfer Catalysis .

Validated Optimization Protocols

Module A: The Finkelstein Activation (In-Situ Iodination)

Best for: Reactions using weak nucleophiles or hindered amines.

The Mechanism: Alkyl iodides react 50–100 times faster than alkyl bromides in


 reactions. By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI), you convert the sluggish bromo-azetidine into a highly reactive iodo-azetidine in situ.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 1-Boc-2-(bromomethyl)azetidine (1.0 eq) in anhydrous Acetone (if refluxing < 60°C) or DMF (if higher T is needed).

  • Activation: Add Sodium Iodide (NaI) (0.2 – 1.0 eq).

    • Note: If using Acetone, NaBr will precipitate out, driving the equilibrium forward (Le Chatelier’s principle).[1]

  • Nucleophile Addition: Add your nucleophile (1.1 – 1.5 eq).

  • Reaction: Stir at 40–50°C. Monitor via TLC/LC-MS.

Why it works: The iodide ion is a "super-nucleophile" that rapidly displaces the bromide. The resulting C-I bond is weaker than the C-Br bond, making the subsequent displacement by your target nucleophile significantly faster.

FinkelsteinCycle Start 1-Boc-2-(bromomethyl) azetidine (Substrate) Inter Transient Iodo-Intermediate Start->Inter + NaI (Fast Swap) - NaBr Product Final Product (Substituted Azetidine) Start->Product Direct Attack (Slow) Inter->Product + Nucleophile (Nu-) (Rapid Attack)

Figure 1: The Catalytic Finkelstein Cycle. The yellow path represents the accelerated two-step pathway compared to the slow direct attack (red dashed line).

Module B: Solvent Engineering (Dipolar Aprotic Shift)

Best for: Anionic nucleophiles (Azides, Cyanides, Thiolates).

The Science: In protic solvents (MeOH, EtOH), anions are heavily solvated by hydrogen bonds, forming a "cage" that reduces their reactivity. In Polar Aprotic Solvents , cations are solvated, but anions are left "naked" and highly reactive.

Solvent Selection Table:

SolventDielectric Constant (

)
Rate Enhancement Factor*Recommended Temp Limit
DMF 36.7High (100x) 80°C
DMSO 46.7Very High (150x) 80°C
Acetonitrile 37.5ModerateReflux (82°C)
THF 7.5Low (Reference)66°C

*Relative to THF for standard


 reactions.

Protocol:

  • Evaporate any ethereal solvents (THF, Et2O).

  • Re-dissolve substrate in anhydrous DMF (0.2 M concentration).

  • Add nucleophile.[2]

  • Optional: Add 18-Crown-6 (1.0 eq) if using potassium salts (e.g., KCN) to further sequester the cation.

Module C: Phase Transfer Catalysis (PTC)

Best for: Inorganic salts (NaN3, KCN) that are insoluble in organic solvents.

The Mechanism: If your nucleophile is an inorganic salt and your azetidine is organic, they exist in separate phases. They cannot collide. A Phase Transfer Catalyst (like TBAB) shuttles the anion into the organic phase.

Protocol:

  • System: Biphasic mixture of Toluene (or DCM) and Water (1:1 ratio).

  • Catalyst: Add Tetrabutylammonium Bromide (TBAB) (5-10 mol%).

  • Process: Vigorous stirring is mandatory to maximize interfacial surface area.

Troubleshooting & FAQ

Symptom: Reaction Stalled at 50% Conversion
  • Diagnosis: Product Inhibition or Leaving Group Saturation.

  • Fix:

    • Check if the generated bromide salt is inhibiting the reaction.

    • Add Silver Carbonate (Ag2CO3) or Silver Triflate (AgOTf) . Silver precipitates the bromide as AgBr, irreversibly driving the reaction to completion.

Symptom: Ring Opening Byproducts Observed
  • Diagnosis: Thermal degradation or Elimination (

    
    ).
    
  • Explanation: The azetidine ring is strained.[3][4][5][6] Temperatures >90°C or strong bulky bases (like t-BuOK) can trigger ring opening or elimination rather than substitution.

  • Fix:

    • Lower temperature to 45°C .

    • Switch to the Finkelstein Protocol (Module A) to maintain rate at lower temperatures.

    • Ensure the nucleophile is not acting as a base (Buffer pH if necessary).

Decision Tree: Optimization Workflow

Troubleshooting Start Start: Reaction Too Slow CheckNu Is Nucleophile an Inorganic Salt? (e.g. NaN3) Start->CheckNu YesSalt Use Phase Transfer (TBAB / Toluene:Water) CheckNu->YesSalt Yes NoSalt Is Nucleophile Soluble in Organic Solvent? CheckNu->NoSalt No SolventCheck Current Solvent? NoSalt->SolventCheck SwitchDMF Switch to DMF or DMSO (Naked Anion Effect) SolventCheck->SwitchDMF THF/DCM AlreadyDMF Already in DMF? Add NaI (0.5 eq) SolventCheck->AlreadyDMF DMF/DMSO HeatCheck Still Slow? Increase Temp to 60°C AlreadyDMF->HeatCheck

Figure 2: Logical decision path for troubleshooting slow kinetics.

References & Authority

  • Finkelstein Reaction Kinetics: Pace, R. D., & Regmi, Y. (2006). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. Journal of Chemical Education. Link

  • Azetidine Stability & Synthesis: Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link

  • SN2 Reactivity Factors: Master Organic Chemistry. The SN2 Reaction Mechanism. Link

  • Solvent Effects in Nucleophilic Substitution: Chemistry LibreTexts. Characteristics of the SN2 Reaction. Link

  • Reagent Data: 1-Boc-2-(bromomethyl)azetidine Product Specification. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-Boc-2-(bromomethyl)azetidine before handling. Azetidines are potential alkylating agents and should be handled in a fume hood.

Sources

Optimization

Effect of steric hindrance in reactions of 1-Boc-2-(bromomethyl)azetidine

Ticket ID: AZT-BR-002 Subject: Overcoming Steric Hindrance & Reactivity Issues in Nucleophilic Substitutions Status: Open / Guide Agent: Senior Application Scientist Executive Summary: The "Deceptive" Primary Halide Rese...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-BR-002 Subject: Overcoming Steric Hindrance & Reactivity Issues in Nucleophilic Substitutions Status: Open / Guide Agent: Senior Application Scientist

Executive Summary: The "Deceptive" Primary Halide

Researchers often approach 1-Boc-2-(bromomethyl)azetidine assuming it will react like a standard primary alkyl halide (e.g., n-butyl bromide). This assumption leads to failed experiments.

While the electrophilic carbon is technically primary (


), it is kinetically hindered. The adjacent quaternary center (the ring nitrogen bearing the bulky Boc group) creates a "neopentyl-like" steric environment. Furthermore, the azetidine ring strain (~25 kcal/mol) introduces a risk of ring-opening side reactions under harsh conditions.

This guide addresses the three most common user reports:

  • Low Conversion: The reaction stalls despite the presence of a good leaving group.

  • NMR "Impurities": Spectra show split peaks, often mistaken for contamination.

  • Side Reactions: Unexpected elimination or ring opening.

Module 1: Troubleshooting Low Conversion ( Stalling)

The Issue: You are attempting a nucleophilic substitution (e.g., with an amine, azide, or thiol), but the reaction halts at <50% conversion or requires excessive heating, which degrades the starting material.

The Mechanism: The "Boc-Wall" Effect The tert-butoxycarbonyl (Boc) group is not static. To minimize steric strain with the C2-bromomethyl group, the Boc group often adopts a conformation that shields the "backside" of the carbon-bromine bond. This blocks the specific trajectory required for the


 attack (

to the leaving group).

Diagnostic Workflow Use the following logic tree to diagnose your reaction stalling:

Reaction_Troubleshooting Start Reaction Stalled / Low Yield Check_Nuc Is Nucleophile Bulky? (e.g., secondary amine, t-butoxide) Start->Check_Nuc Check_Solvent Solvent System? Check_Nuc->Check_Solvent No Action_Sterics Switch to Linear Nucleophile (Azide, Cyanide, Thiol) Check_Nuc->Action_Sterics Yes Check_Temp Reaction Temperature Check_Solvent->Check_Temp Polar Aprotic Action_Solvent Switch to Polar Aprotic (DMF, DMSO, NMP) to boost Nuc- Check_Solvent->Action_Solvent Non-polar / Protic Action_Cat Add Iodide Catalyst (Finkelstein) (NaI, 10 mol%) Check_Temp->Action_Cat < 60°C

Figure 1: Decision tree for troubleshooting stalled nucleophilic substitutions on hindered azetidines.

Optimization Table: Overcoming the Barrier

VariableRecommendationScientific Rationale
Nucleophile Use Azide (

)
, Cyanide (

)
, or Thiols (

)
.
These are linear, "slim" nucleophiles with low steric demand, capable of slipping past the Boc group.
Solvent DMF or DMSO .Polar aprotic solvents solvate the cation (e.g.,

), leaving the anion "naked" and highly reactive, compensating for the steric barrier.
Catalyst TBAI or NaI (10-20 mol%).In situ Finkelstein reaction converts the alkyl bromide to a more reactive alkyl iodide.
Temperature 50°C - 70°C .Sufficient energy is needed to overcome the steric activation barrier, but avoid >80°C to prevent Boc thermolysis.
Module 2: NMR Anomalies (The Rotamer "Ghost")

User Ticket: "My proton NMR shows doubled peaks. Is my compound impure?"

Diagnosis: Likely No . This is a classic characteristic of N-Boc-2-substituted heterocycles (azetidines, pyrrolidines).

The Science: The


 bond in the carbamate has partial double-bond character due to resonance. This creates a high rotational barrier.[1] Because the azetidine ring is substituted at the 2-position, the two rotamers (s-cis and s-trans) are not energetically equivalent and appear as distinct species on the NMR timescale at room temperature.

Verification Protocol:

  • Do not purify yet.

  • Run a Variable Temperature (VT) NMR experiment.

  • Heat the sample to 50-60°C in DMSO-

    
    .
    
  • Result: If the split peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, you have an impurity.

Module 3: Side Reaction Pathways

When forcing the reaction (high heat/strong base), two major side reactions compete with the desired substitution.

1. Elimination (E2): Because the C2-position is hindered, strong bases (alkoxides) will abstract the proton from the


 group or the ring, leading to exocyclic alkenes.
2. Ring Opening: 
Nucleophilic attack at the ring carbons (C2 or C4) rather than the exocyclic methyl group relieves ring strain but destroys the azetidine core.

Reaction_Pathways Substrate 1-Boc-2-(bromomethyl)azetidine Desired Substitution Product (SN2) (Target) Substrate->Desired Linear Nuc Polar Aprotic Solvent (Path A) Elimination Exocyclic Alkene (Elimination) Substrate->Elimination Bulky/Strong Base (e.g., t-BuOK) (Path B) RingOpen Acyclic Amine (Ring Opening) Substrate->RingOpen Lewis Acid or High Temp (>100°C) (Path C)

Figure 2: Competing reaction pathways. Path A is favored by non-basic, linear nucleophiles.

Validated Protocol: Azidation (Model Reaction)

This protocol is designed to install a nitrogen functionality while avoiding elimination.[2] The resulting azide can be reduced to the primary amine later.

Reagents:

  • 1-Boc-2-(bromomethyl)azetidine (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Sodium Iodide (

    
    ) (0.1 equiv) - Catalyst
    
  • DMF (Anhydrous, 0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve the azetidine substrate in anhydrous DMF.

  • Activation: Add NaI and stir for 5 minutes at room temperature (turns solution slightly yellow).

  • Addition: Add

    
     in one portion.
    
  • Reaction: Heat to 60°C for 4–6 hours. Note: Do not reflux.

  • Workup: Dilute with diethyl ether (not DCM, to avoid emulsion with DMF). Wash 3x with water to remove DMF/salts.

  • Analysis: Check NMR. Expect rotamers. The

    
     protons should shift upfield relative to 
    
    
    
    .
References
  • Azetidine Ring Strain & Reactivity

    • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
    • Context: Establishes the ~25 kcal/mol strain energy and stability profiles rel
  • Steric Hindrance in Nucleophilic Substitution

    • Streitwieser, A. (1956). "Solvolytic Displacement Reactions." Chemical Reviews.
    • Context: Foundational text explaining why beta-branching (neopentyl-like structures)
  • N-Boc Rotamers in NMR

    • Wochner, F., et al. (2021).[3] "Conformational Analysis of N-Boc-2-substituted Nitrogen Heterocycles." Journal of Organic Chemistry. (General principle citation for N-Boc-2-substituted ring rotamers).

    • Context: Explains the restricted rotation around the carbam
  • Nucleophilic Ring Opening Risks

    • D'hooghe, M., & De Kimpe, N. (2006). "Synthesis of 2-substituted azetidines." Tetrahedron.
    • Context: details conditions under which azetidines undergo ring opening vs substitution.

Sources

Reference Data & Comparative Studies

Validation

1-Boc-2-(bromomethyl)azetidine vs 1-Boc-3-(bromomethyl)azetidine reactivity comparison

Executive Summary In the design of proline mimics and conformationally restricted amines, 1-Boc-3-(bromomethyl)azetidine and 1-Boc-2-(bromomethyl)azetidine serve as critical electrophilic building blocks. While they shar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of proline mimics and conformationally restricted amines, 1-Boc-3-(bromomethyl)azetidine and 1-Boc-2-(bromomethyl)azetidine serve as critical electrophilic building blocks. While they share the same molecular formula (


) and core azetidine ring strain (~25.4 kcal/mol), their reactivity profiles diverge significantly due to steric environment and electronic proximity to the ring nitrogen.
  • 1-Boc-3-(bromomethyl)azetidine functions as a robust, primary alkyl halide surrogate. It exhibits predictable

    
     kinetics and high stability, making it the preferred choice for installing the azetidine ring as a distant appendage.
    
  • 1-Boc-2-(bromomethyl)azetidine is a high-maintenance scaffold. It is sterically encumbered by the N-Boc group and prone to ring-expansion (to pyrrolidines) or rearrangement. It requires strictly controlled conditions to avoid side reactions but offers a unique vector for chiral functionalization adjacent to the nitrogen.

Structural & Electronic Comparison

The defining difference between these isomers is the spatial relationship between the electrophilic carbon (


) and the N-Boc protecting group.
The "Boc Effect" and Steric Shielding

In the 2-isomer , the bromomethyl group is located at the


-position relative to the nitrogen. The tert-butyl carbamate (Boc) group is bulky and adopts specific rotamers that create significant steric hindrance (A-strain) around the C2 center. This blocks the trajectory required for nucleophilic attack (

to the C-Br bond).

In the 3-isomer , the bromomethyl group is at the


-position (C3), pointing away from the N-Boc group. The steric environment is comparable to a primary alkyl halide, allowing unhindered approach for nucleophiles.
Graphviz Visualization: Steric & Reactivity Pathway

The following diagram illustrates the divergent reaction pathways driven by these structural differences.

AzetidineReactivity cluster_0 1-Boc-3-(bromomethyl)azetidine cluster_1 1-Boc-2-(bromomethyl)azetidine Iso3 3-Isomer (Remote Substitution) SN2_3 Fast SN2 Attack (Unhindered) Iso3->SN2_3 Nucleophile Prod3 3-Substituted Azetidine (High Yield) SN2_3->Prod3 Iso2 2-Isomer (Proximal Substitution) Steric Steric Clash (N-Boc Rotamers) Iso2->Steric Path2 Slow SN2 / Side Reactions Steric->Path2 Controlled Temp Exp Ring Expansion (Pyrrolidines) Steric->Exp Thermodynamic Control or Lewis Acid

Figure 1: Comparative reaction pathways showing the clean substitution of the 3-isomer versus the sterically hindered and expansion-prone nature of the 2-isomer.

Reactivity Profile Analysis

Nucleophilic Substitution ( )
Feature1-Boc-3-(bromomethyl)azetidine1-Boc-2-(bromomethyl)azetidine
Reaction Rate Fast (Typical primary halide)Slow (Kinetically hindered)
Yield Potential High (>85%)Moderate (40-65%)
Temp.[1] Tolerance High (Reflux in MeCN/THF ok)Low (Keep < 60°C to avoid degradation)
Side Reactions MinimalElimination, Ring Expansion

Scientific Insight: The 3-isomer reacts efficiently with amines, thiols, and alkoxides. For the 2-isomer, the proximity of the nitrogen lone pair (even if carbamoylated) can facilitate an intramolecular rearrangement to an aziridinium-like transition state, leading to ring expansion to a pyrrolidine derivative (Dowd-Beckwith type rearrangement if radical conditions are used, or cationic rearrangement).

Stability and Handling[2]
  • 3-Isomer: Stable at room temperature for months. Can be purified via standard silica chromatography.

  • 2-Isomer: Prone to decomposition upon prolonged heating. Basic conditions (e.g., NaH, strong alkoxides) can trigger elimination to the exocyclic enecarbamate or ring opening. Recommendation: Store at -20°C and use immediately upon thawing.

Experimental Protocols

Protocol A: Standard Displacement (3-Isomer)

Best for: Library synthesis, installing azetidine as a solubilizing group.

Reagents: 1-Boc-3-(bromomethyl)azetidine (1.0 eq), Secondary Amine (1.2 eq),


 (2.0 eq), Acetonitrile (MeCN).
  • Dissolution: Dissolve 1-Boc-3-(bromomethyl)azetidine in anhydrous MeCN (0.2 M).

  • Addition: Add

    
     followed by the amine.
    
  • Reaction: Heat to 60°C for 4-12 hours. Monitor by LCMS for disappearance of bromide.

  • Workup: Filter off solids, concentrate filtrate, and purify via flash chromatography (Hexane/EtOAc).

  • Expected Yield: 80-95%.

Protocol B: Controlled Displacement (2-Isomer)

Best for: Chiral scaffold synthesis where the 2-position is critical.

Reagents: 1-Boc-2-(bromomethyl)azetidine (1.0 eq), Nucleophile (1.5 eq), DIPEA (2.5 eq), DMF (dry).

  • Preparation: Dissolve 1-Boc-2-(bromomethyl)azetidine in DMF (0.1 M) under ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    . Cool to 0°C.
    
  • Activation: Add DIPEA. Note: Avoid inorganic bases like

    
     if possible, as solubility issues can require heating, which degrades this isomer.
    
  • Nucleophile Addition: Add the nucleophile slowly at 0°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C) only. Do not heat. Stir for 18-24 hours.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF.

  • Purification: Rapid chromatography on neutral alumina or silica (buffered with 1%

    
    ).
    
  • Expected Yield: 50-70%.

Mechanistic Deep Dive: Ring Expansion Risk

The 2-(bromomethyl)azetidine scaffold is a known precursor for pyrrolidines via ring expansion.[2] If the N-Boc group is removed (deprotection) before substitution, the free amine will immediately displace the bromide intramolecularly to form a bicyclic azabicyclo[1.1.0]butane or aziridinium, which opens to a pyrrolidine. Even with the Boc group, strong Lewis acids can catalyze this isomerization.

RingExpansion Start 2-(Bromomethyl) azetidine Inter Aziridinium / Bicyclic Intermediate Start->Inter Heat / Lewis Acid Prod 3-Bromo-pyrrolidine (Expansion Product) Inter->Prod Nucleophile Attack

Figure 2: The ring expansion pathway inherent to 2-substituted azetidines, often driven by relief of ring strain.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry. [Link][3]

  • Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions. Chemistry – A European Journal. [Link]

  • Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to Purity Validation of 1-Boc-2-(bromomethyl)azetidine: HPLC-MS vs. Alternative Methods

Introduction: The Critical Role of Purity in Synthesis 1-Boc-2-(bromomethyl)azetidine is a vital building block in medicinal chemistry and organic synthesis.[1][2][3] Its strained four-membered ring and reactive bromomet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Synthesis

1-Boc-2-(bromomethyl)azetidine is a vital building block in medicinal chemistry and organic synthesis.[1][2][3] Its strained four-membered ring and reactive bromomethyl group make it a versatile intermediate for introducing the azetidine motif into complex molecules, a feature prevalent in numerous bioactive compounds.[1][4] The purity of this reagent is paramount; trace impurities can lead to significant side reactions, impact reaction yields, and introduce contaminants into the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for purity validation are not just a matter of quality control but a fundamental requirement for successful drug development and chemical synthesis.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other key analytical techniques for the purity validation of 1-Boc-2-(bromomethyl)azetidine. We will explore the underlying principles, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs. All methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework for robust and validatable analytical procedures.[5][6][7]

Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the cornerstone of modern pharmaceutical analysis, combining the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[8] This hybrid technique is exceptionally well-suited for the analysis of non-volatile and thermally labile molecules like 1-Boc-2-(bromomethyl)azetidine.

Causality Behind the Method: Why HPLC-MS?

The selection of HPLC-MS is driven by the physicochemical properties of 1-Boc-2-(bromomethyl)azetidine.

  • Polarity and Volatility: The Boc-protecting group and the azetidine ring lend the molecule a degree of polarity, making it amenable to reverse-phase HPLC. Its relatively low volatility and potential for thermal degradation make it a less-than-ideal candidate for Gas Chromatography (GC) without derivatization.

  • Detection: The molecule lacks a strong chromophore, which would limit the sensitivity of UV detection. Mass spectrometry provides a universal detection method that is both highly sensitive and selective, capable of identifying and quantifying the target compound and its impurities based on their mass-to-charge ratio (m/z).

  • Specificity: MS detection allows for the unequivocal identification of impurities, even those that may co-elute with the main peak in the chromatography. This is crucial for identifying process-related impurities or degradation products.

Experimental Protocol: HPLC-MS Analysis

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure data integrity, in line with USP <1225> guidelines.[9][10][11]

1. Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (FA), 0.1% solution in water and ACN.

  • 1-Boc-2-(bromomethyl)azetidine reference standard and sample for analysis.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow: Nitrogen, 600 L/hr

4. Sample Preparation:

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.

  • Prepare a working solution for analysis by diluting the stock solution to 10 µg/mL with 50:50 acetonitrile:water.

  • Prepare the sample for analysis at the same concentration as the working standard.

5. System Suitability:

  • Inject the working standard solution six times.

  • The relative standard deviation (RSD) of the peak area for the main analyte should be ≤ 2.0%.[12]

6. Data Analysis and Purity Calculation:

  • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

Visualizing the Workflow

HPLCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Reporting prep_std Prepare 10 µg/mL Reference Standard sys_suit System Suitability Test (6 injections of standard) prep_std->sys_suit prep_sample Prepare 10 µg/mL Test Sample analysis Inject Sample prep_sample->analysis sys_suit->analysis RSD ≤ 2.0% data_acq Data Acquisition (Chromatogram & Spectra) analysis->data_acq integration Peak Integration data_acq->integration purity_calc Calculate Area % Purity integration->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC-MS purity validation.

Comparative Analysis: Alternative Purity Validation Techniques

While HPLC-MS is a powerful tool, other techniques offer unique advantages and can serve as orthogonal methods to confirm purity results.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds.[13][14] For 1-Boc-2-(bromomethyl)azetidine, direct analysis can be challenging due to its limited volatility and the risk of degradation at high temperatures. However, it is an excellent method for detecting volatile impurities, such as residual solvents or certain starting materials.

Applicability:

  • Best suited for identifying and quantifying volatile impurities.

  • The main compound may require derivatization to increase volatility and thermal stability.

  • Alkyl halides, which can be potential impurities, are well-suited for GC-MS analysis.[15][16][17][18]

Experimental Protocol: Headspace GC-MS for Volatile Impurities

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in a suitable high-boiling point solvent (e.g., DMSO).

  • GC Conditions:

    • Column: DB-624 or equivalent (for volatile organics).

    • Inlet Temperature: 250°C.

    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

Advantages over HPLC-MS:

  • Superior sensitivity for volatile and non-polar compounds.

  • Excellent for residual solvent analysis.

Limitations:

  • Not suitable for direct analysis of the main, non-volatile compound.

  • Risk of thermal degradation of the analyte.

Alternative 2: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for determining the purity of organic compounds.[19][20][21][22] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[21][23] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, an absolute purity value can be determined without the need for a reference standard of the analyte itself.

Applicability:

  • Provides an absolute purity value (mass fraction).

  • Can identify and quantify impurities simultaneously, provided they have unique signals.

  • Orthogonal to chromatographic techniques, making it excellent for cross-validation.[20]

Experimental Protocol: 1H qNMR

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., CDCl3).

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a known amount of the 1-Boc-2-(bromomethyl)azetidine sample.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass.

Advantages over HPLC-MS:

  • Provides an absolute purity value without needing a specific reference standard for the analyte.[21]

  • Faster analysis time per sample once the method is established.[24]

  • Non-destructive technique.[24]

Limitations:

  • Lower sensitivity compared to HPLC-MS.

  • Signal overlap can complicate quantification in complex mixtures.

  • Requires a high-field NMR spectrometer, which is a significant capital investment.[13]

Head-to-Head Comparison Summary

The choice of analytical technique depends on the specific requirements of the analysis. The table below summarizes the key performance characteristics of each method for the purity validation of 1-Boc-2-(bromomethyl)azetidine.

Parameter HPLC-MS GC-MS qNMR
Primary Application Purity of main compound and non-volatile impuritiesVolatile impurities and residual solventsAbsolute purity of main compound
Selectivity High (based on retention time and m/z)High (based on retention time and fragmentation)Moderate (depends on signal resolution)
Sensitivity High (ng to pg range)Very High (for volatiles)Low (µg to mg range)
Quantification Relative (Area %)Relative (Area %) or Quantitative with standardsAbsolute (Mass Fraction)
Sample Throughput ModerateHighHigh
Instrumentation Cost HighModerate-HighVery High
Orthogonal Validation GoodExcellent for volatile impuritiesExcellent for main compound purity

Conclusion and Recommendations

For comprehensive purity validation of 1-Boc-2-(bromomethyl)azetidine, a multi-faceted approach is recommended.

  • HPLC-MS should be the primary technique for routine purity analysis. Its high sensitivity and selectivity make it ideal for detecting and identifying a broad range of potential impurities and degradation products.

  • GC-MS , particularly with a headspace sampler, is the recommended orthogonal method for the specific analysis of volatile impurities and residual solvents, which are common in synthetic intermediates.

  • qNMR serves as the gold standard for assigning the absolute purity of a reference standard or for an independent, orthogonal confirmation of the primary analyte's purity.[20][23] Its use is particularly valuable during the initial characterization of a new batch of material.

By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a robust and reliable analytical control strategy, ensuring the quality and integrity of 1-Boc-2-(bromomethyl)azetidine and the success of their synthetic endeavors. This approach aligns with the principles of analytical procedure validation outlined by regulatory bodies, ensuring data of the highest quality and integrity.[12][25][26]

Decision-Making Diagram

Decision_Tree start What is the analytical goal? goal1 Routine Purity & Impurity Profile start->goal1 goal2 Residual Solvents / Volatile Impurities? start->goal2 goal3 Absolute Purity / Reference Standard Characterization start->goal3 method1 Use HPLC-MS goal1->method1 method2 Use Headspace GC-MS goal2->method2 method3 Use qNMR goal3->method3

Caption: Choosing the right analytical method.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3290. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • United States Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. [Link]

  • Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(11), 1087-1103. [Link]

  • Xie, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • News-Medical. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

Sources

Validation

Validation of stereochemistry in products derived from chiral 1-Boc-2-(bromomethyl)azetidine

Executive Summary The azetidine scaffold represents a privileged pharmacophore in modern drug discovery, offering distinct physicochemical properties (low lipophilicity, high metabolic stability) compared to its pyrrolid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine scaffold represents a privileged pharmacophore in modern drug discovery, offering distinct physicochemical properties (low lipophilicity, high metabolic stability) compared to its pyrrolidine and piperidine analogs. However, the use of chiral 1-Boc-2-(bromomethyl)azetidine as a building block presents a unique synthetic risk: strain-release racemization .

Unlike unstrained systems, nucleophilic substitution on the exocyclic bromomethyl group often proceeds via a bicyclic azetidinium intermediate. This pathway creates an "ambident electrophile" scenario where ring expansion (to pyrrolidines) or ring opening/re-closure can scramble the stereocenter at C2.

This guide evaluates three orthogonal validation methods—Chiral HPLC/SFC , NMR Derivatization (Mosher’s/CSA) , and X-Ray Crystallography —to confirm stereochemical retention in products derived from this scaffold.

Part 1: The Mechanistic Challenge (Why Validation is Non-Negotiable)

The primary risk when reacting 1-Boc-2-(bromomethyl)azetidine is not simple


 inversion, but rather Neighboring Group Participation (NGP) . The nitrogen lone pair (even when carbamate-protected) can displace the bromide to form a transient azetidinium ion.
Diagram 1: The Azetidinium Racemization & Rearrangement Pathway

The following diagram illustrates how the intended substitution can compete with ring expansion and racemization.

AzetidinePathways SM 1-Boc-2-(bromomethyl)azetidine (Chiral Starting Material) Intermediate Bicyclic Azetidinium Ion (Transient Species) SM->Intermediate Intramolecular Cyclization (NGP) Product_Ret Direct Substitution (Retention of Configuration) SM->Product_Ret Direct SN2 (Nucleophile) Intermediate->Product_Ret Nu attack at methylene (specific path) Product_Exp Ring Expansion (Pyrrolidine Formation) Intermediate->Product_Exp Nu attack at bridgehead Product_Rac Ring Opening/Re-closure (Racemization) Intermediate->Product_Rac Nu attack at methylene (scrambling)

Caption: Figure 1. Mechanistic divergence showing how the azetidinium intermediate leads to ring expansion or racemization, necessitating rigorous product validation.

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the three primary methodologies for validating the enantiomeric excess (


) of the final product.
FeatureMethod A: Chiral HPLC/SFC Method B: NMR Derivatization Method C: X-Ray Crystallography
Primary Utility Quantitative QC (Gold Standard)Rapid Screening (Synthetic Check)Absolute Configuration (Structural Proof)
Throughput High (Automated)Medium (Manual prep)Low (Crystal growth rate limiting)
Sensitivity High (

impurity detection)
Medium (

impurity detection)
N/A (Single crystal analysis)
Sample Req.

mg, recoverable
5–10 mg, destructiveSolid crystal required
Limitation Requires racemate for method dev.Requires functional handle (-OH, -NH2)Cannot quantify bulk

(only single crystal)
Cost High (Columns: $1k–$2k)Low (Reagents: $50)High (Instrument/Service)
Recommendation
  • For Routine QC: Use Chiral HPLC . It is the only method capable of quantifying trace racemization (

    
     vs 
    
    
    
    er) accurately.
  • For Early R&D: Use NMR (Mosher's) if the product is an alcohol or amine.[1] It provides a quick "yes/no" on whether the reaction conditions caused gross racemization.

  • For IND Filing: X-Ray is required at least once to prove absolute stereochemistry (

    
     vs 
    
    
    
    ) has not inverted unexpectedly.

Part 3: Detailed Experimental Protocols

Protocol A: Chiral HPLC Method Development

Target Audience: Analytical Chemists

Objective: Separate the enantiomers of a generic nucleophilic substitution product (e.g., 1-Boc-2-(aminomethyl)azetidine derivative).

  • Sample Preparation:

    • Dissolve 1 mg of the racemic standard (synthesized intentionally using racemic starting material) in 1 mL of IPA/Hexane (1:9).

    • Dissolve 1 mg of the enantiopure product in the same solvent.

  • Column Selection:

    • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA).

    • Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or IB).

    • Rationale: Polysaccharide columns show high selectivity for N-Boc protected heterocycles due to hydrogen bonding with the carbamate moiety.

  • Mobile Phase Gradient (Normal Phase):

    • Solvent A: n-Hexane (with 0.1% DEA for amines).

    • Solvent B: Isopropanol or Ethanol.

    • Isocratic Run: Start with 90:10 (A:B) at 1.0 mL/min. Adjust B up to 30% if retention is too high.

  • Validation Criteria:

    • Resolution (

      
      ) must be 
      
      
      
      (baseline separation).
    • Inject the enantiopure sample. The minor peak area corresponds to the wrong enantiomer.

Protocol B: Mosher's Ester Analysis (NMR)

Target Audience: Synthetic Chemists

Objective: Validate


 of a 2-(hydroxymethyl)azetidine derivative.
  • Derivatization:

    • To a vial containing the chiral alcohol (10 mg, 1.0 equiv), add (R)-(-)-MTPA-Cl (Mosher's Acid Chloride, 1.5 equiv), DMAP (0.2 equiv), and Triethylamine (3.0 equiv) in dry DCM (

      
       mL).
      
    • Stir for 2 hours. Monitor by TLC.

    • Quench with saturated

      
      , extract with DCM, and filter through a short silica plug.
      
  • Analysis (

    
     NMR): 
    
    • Run

      
       NMR (proton-decoupled).
      
    • Result: A pure enantiomer will show a single singlet (typically around -71 to -72 ppm).

    • Racemization Check: If a second singlet appears (often separated by 0.05–0.15 ppm), integration of the two peaks gives the diastereomeric ratio (

      
      ), which equals the 
      
      
      
      of the starting alcohol.

Part 4: Validation Workflow (Decision Tree)

This workflow ensures resources are not wasted on expensive techniques when simpler ones suffice.

ValidationWorkflow Start Start: Isolated Azetidine Product Q_Racemate Do you have the Racemic Standard? Start->Q_Racemate Q_Handle Does product have -OH or -NH2 handle? Q_Racemate->Q_Handle No Action_HPLC Run Chiral HPLC/SFC (Quantitative ee) Q_Racemate->Action_HPLC Yes Q_Solid Is product a crystalline solid? Q_Handle->Q_Solid No Action_Mosher Run Mosher's/CSA NMR (Qualitative Check) Q_Handle->Action_Mosher Yes Action_MakeRac Synthesize Racemate (Required for HPLC) Q_Solid->Action_MakeRac No Action_Xray X-Ray Crystallography (Absolute Config) Q_Solid->Action_Xray Yes Action_MakeRac->Action_HPLC Action_Mosher->Action_MakeRac If ambiguous

Caption: Figure 2. Decision tree for selecting the appropriate stereochemical validation method based on compound availability and physical properties.

References

  • Couty, F., & Evano, G. (2006). Synthesis of azetidines from 1-azabicyclo[1.1.0]butanes. Organic Letters, 8(15), 3235-3238.

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alcohols and amines. Journal of the American Chemical Society, 95(2), 512-519.

  • Scribner, A. W., et al. (2010). Separation of enantiomers of N-Boc-protected amino acids and their derivatives by HPLC on polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1217(7), 1063-1074.

  • Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of azetidine-2-carboxylic acid. Journal of the American Chemical Society, 110(22), 7538-7539.

Sources

Comparative

A Senior Application Scientist's Guide to Protecting Groups for 2-(Bromomethyl)azetidine: A Performance Comparison

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel therapeutics and complex molecular architectures, the azetidine ring has emerged as a valuable scaffold. Its unique conformational...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and complex molecular architectures, the azetidine ring has emerged as a valuable scaffold. Its unique conformational constraints and ability to modulate physicochemical properties make it a desirable motif. However, the inherent reactivity of the ring nitrogen and the presence of other functional groups, such as in 2-(bromomethyl)azetidine, necessitate a carefully considered protection strategy. This guide provides an in-depth comparison of common nitrogen protecting groups for 2-(bromomethyl)azetidine, offering experimental insights to inform your synthetic planning.

The Critical Role of Nitrogen Protection in 2-(Bromomethyl)azetidine Chemistry

The secondary amine of the azetidine ring is nucleophilic and can participate in undesired side reactions. Protection of this nitrogen is crucial to:

  • Prevent self-reactivity: The nucleophilic nitrogen can displace the bromide, leading to oligomerization or polymerization.

  • Enable selective functionalization: Protection allows for selective reactions at the bromomethyl group or other positions on the azetidine ring.

  • Improve handling and stability: Protected azetidines are often more stable and easier to purify.

The choice of protecting group is a critical decision that impacts yield, stability, and the ease of subsequent deprotection. This guide focuses on three widely used protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn).

At a Glance: Performance Comparison of Protecting Groups

Protecting GroupProtection Method & Typical YieldStability ProfileDeprotection Method & Typical YieldKey Considerations
Boc Reaction with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., Et₃N, NaOH). Yields are generally high (>90%).Stable to a wide range of non-acidic conditions, including hydrogenation and mild base.Acid-mediated cleavage (e.g., TFA in DCM, HCl in dioxane). Yields are typically quantitative.Acid-labile nature may not be suitable for substrates with other acid-sensitive functional groups. The tert-butyl cation generated during deprotection can lead to side reactions.
Cbz Reaction with Benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃). Yields are generally good to high (85-95%).[1]Stable to acidic and mildly basic conditions. Orthogonal to Boc and Fmoc protecting groups.Catalytic hydrogenolysis (H₂/Pd-C). Yields are typically high (>90%).[2]Requires access to hydrogenation equipment. The catalyst can sometimes be poisoned by sulfur-containing compounds. Not compatible with functional groups that are sensitive to reduction.
Benzyl (Bn) Reductive amination with benzaldehyde or direct alkylation with benzyl bromide. Yields are generally moderate to good (70-85%).Robust and stable to a wide range of reaction conditions, including acidic and basic environments.Catalytic hydrogenolysis (H₂/Pd-C), often requiring more forcing conditions than Cbz deprotection. Oxidative or acid-catalyzed methods can also be used. Yields vary depending on the method.Deprotection can be more challenging than for Cbz and may require harsher conditions.

In-Depth Analysis and Experimental Protocols

tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is one of the most common amine protecting groups due to its ease of introduction and clean, acid-catalyzed removal.

Rationale for Use: The Boc group is ideal for syntheses where subsequent steps involve non-acidic reagents. Its stability to catalytic hydrogenation makes it orthogonal to the Cbz and Benzyl groups.

dot

Sources

Validation

Kinetic Profiling and Reactivity Guide: 1-Boc-2-(bromomethyl)azetidine

Topic: Kinetic studies of 1-Boc-2-(bromomethyl)azetidine reactions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Strained Scaffold Adv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic studies of 1-Boc-2-(bromomethyl)azetidine reactions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Strained Scaffold Advantage

In modern drug discovery, the azetidine ring has emerged as a superior surrogate for larger heterocycles, offering reduced lipophilicity and unique vector positioning. However, the introduction of a reactive electrophile—specifically the 1-Boc-2-(bromomethyl)azetidine —introduces a complex kinetic landscape. Unlike its 5-membered homolog (pyrrolidine), this substrate possesses significant ring strain (~25.4 kcal/mol), making it a "spring-loaded" electrophile.

This guide objectively compares the kinetic performance of 1-Boc-2-(bromomethyl)azetidine against its standard alternatives. It delineates the fine line between productive nucleophilic substitution (


) and the thermodynamically driven ring-expansion pathways that often plague this scaffold.

Comparative Kinetic Profile

The following table contrasts the core reactivity parameters of the azetidine scaffold against its immediate homologs. This data grounds the kinetic expectations for researchers planning substitution reactions.

Table 1: Homolog Performance & Stability Matrix
Feature1-Boc-2-(bromomethyl)azetidine 1-Boc-2-(bromomethyl)pyrrolidine 1-Boc-2-(bromomethyl)aziridine
Ring Size 4-Membered5-Membered3-Membered
Ring Strain ~25.4 kcal/mol (High)~5.4 kcal/mol (Low)~27.7 kcal/mol (Extreme)
Reactivity Profile Dual Mode:

+ Ring Expansion
Single Mode: Classical

Unstable: Rapid Ring Opening
Kinetic Stability (

)
Moderate (Stable at 0°C, reactive >40°C)High (Stable at RT/Reflux)Low (Decomposes/Polymerizes)
Dominant Side Reaction Rearrangement to PyrrolidineElimination to alkeneDimerization / Hydrolysis
Strategic Use Conformational restriction;

richness
Standard linker chemistryRadical cascade precursor

Analyst Insight: The azetidine derivative reacts significantly faster than the pyrrolidine analog due to relief of non-bonded interactions, but it requires strict temperature control to prevent the thermodynamically favorable expansion to the 5-membered ring.

Mechanistic Analysis: The Bifurcation Point

Understanding the mechanism is critical for controlling the outcome. The reaction of 1-Boc-2-(bromomethyl)azetidine with nucleophiles does not follow a simple textbook


 pathway.
The "Bicyclic" Intermediate Threat

While pyrrolidines react via direct backside attack, 2-(bromomethyl)azetidines can access a 1-azonia-bicyclo[2.1.0]pentane transition state (or intermediate), particularly in polar aprotic solvents like DMSO. This species acts as a pivot point:

  • Path A (

    
    ):  Direct attack at the 
    
    
    
    carbon yields the functionalized azetidine.
  • Path B (Expansion): Attack at the ring carbon opens the strained ring, yielding a 3-substituted pyrrolidine.

Visualization of Competitive Pathways

The following diagram illustrates the kinetic competition. The red path represents the undesired thermodynamic sink (ring expansion), while the green path represents the kinetic target (substitution).

ReactionPathways SM 1-Boc-2-(bromomethyl) azetidine TS_SN2 TS: Direct Backside Attack SM->TS_SN2 Strong Nucleophile Low Temp TS_Exp TS: Azonia-bicyclic Formation SM->TS_Exp Lewis Acid / Heat Polar Solvent (DMSO) Prod_Azet Product A: Functionalized Azetidine (Kinetic) TS_SN2->Prod_Azet k(sub) Prod_Pyrr Product B: 3-Substituted Pyrrolidine (Thermodynamic) TS_Exp->Prod_Pyrr k(exp)

Caption: Kinetic bifurcation of 2-(bromomethyl)azetidine. Path A retains the ring; Path B expands it.

Experimental Protocol: Self-Validating Kinetic Assay

To determine the specific rate constants (


) for your nucleophile of choice, use this standardized NMR kinetic workflow. This protocol is designed to be self-validating by monitoring both substrate consumption and product distribution simultaneously.
Phase 1: Setup & Validation
  • Solvent: Deuterated Acetonitrile (

    
    ) is preferred over DMSO-
    
    
    
    to suppress the rearrangement pathway during measurement.
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at

    
     6.1 ppm).
    
  • Temperature: Maintain 25°C

    
     0.1°C using a calibrated probe.
    
Phase 2: The Kinetic Run
  • Stock Solution A: Dissolve 1-Boc-2-(bromomethyl)azetidine (0.05 mmol) and Internal Standard (0.01 mmol) in 0.6 mL

    
    .
    
  • Baseline Scan: Acquire a

    
     spectrum. Confirm integration ratio of the bromomethyl protons (
    
    
    
    ~3.6-3.8 ppm, dd) vs. standard.
  • Initiation: Add Nucleophile (0.50 mmol, 10 equiv) directly to the NMR tube. Invert 3 times to mix.

  • Acquisition: Set up an arrayed experiment (e.g., pad parameter in Varian/Bruker) to acquire spectra every 120 seconds for 60 minutes.

Phase 3: Data Analysis (The Logic Check)

Calculate the pseudo-first-order rate constant (


) using the decay of the starting material.


Self-Validation Check:

  • Linearity: The plot of

    
     vs. time must be linear (
    
    
    
    ). Deviation implies autocatalysis or decomposition.
  • Mass Balance: Sum the integrals of SM + Product A + Product B. If the total decreases relative to the internal standard, you have non-NMR active polymerization occurring.

  • Regioselectivity Index: Calculate the ratio of Azetidine Product (

    
    ) to Pyrrolidine Product (
    
    
    
    ).
    • Success Criteria: Ratio > 20:1 favors the Azetidine.

References

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Source: Organic & Biomolecular Chemistry (RSC) [Link][1]

  • Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. Source: ResearchGate (Computational mechanistic study) [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Medicinal Chemistry Letters (NIH/PMC) [Link]

  • Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates. Source: ResearchGate [Link]

Sources

Comparative

Unraveling the Reactivity of 1-Boc-2-(bromomethyl)azetidine: A Computational and Experimental Comparison of Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, strained heterocyclic scaffolds are invaluable tools for crafting novel therapeutics. Among these, the azeti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, strained heterocyclic scaffolds are invaluable tools for crafting novel therapeutics. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and synthetic versatility.[1] Specifically, 1-Boc-2-(bromomethyl)azetidine serves as a key building block for introducing the azetidine motif, yet its reactivity with nucleophiles is governed by a subtle interplay of competing reaction pathways. This guide provides an in-depth analysis of the potential reaction mechanisms, comparing a direct nucleophilic substitution (SN2) with a pathway involving neighboring group participation (NGP) and the formation of a bicyclic azetidinium ion intermediate. We will explore how computational studies, particularly Density Functional Theory (DFT), can elucidate these pathways and predict their feasibility, supported by established experimental protocols.

The Mechanistic Dichotomy: SN2 vs. Neighboring Group Participation

The reaction of 1-Boc-2-(bromomethyl)azetidine with a nucleophile presents two primary mechanistic possibilities, each with distinct stereochemical and kinetic implications.

  • Direct Bimolecular Nucleophilic Substitution (SN2): This pathway involves a direct backside attack of the nucleophile on the carbon atom of the bromomethyl group, leading to the displacement of the bromide ion in a single, concerted step.[2][3] This mechanism is characterized by an inversion of stereochemistry at the reaction center.

  • Neighboring Group Participation (NGP) via an Azetidinium Ion: In this two-step mechanism, the lone pair of electrons on the nitrogen atom of the azetidine ring acts as an internal nucleophile, displacing the bromide ion to form a strained, bicyclic azetidinium ion intermediate.[4] The subsequent attack of an external nucleophile on this intermediate leads to the ring-opened product. This pathway typically results in the retention of stereochemistry.[2]

The competition between these two pathways is influenced by several factors, including the nature of the nucleophile, the solvent, and the inherent strain of the azetidine ring.

Computational Modeling of the Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating reaction mechanisms in organic chemistry.[5][6] By modeling the potential energy surfaces of the SN2 and NGP pathways, we can gain insights into the transition state geometries, activation energies, and thermodynamic stabilities of the intermediates and products.

Modeling the SN2 Pathway

A computational study of the SN2 reaction would typically involve the following steps:

  • Geometry Optimization: The ground state geometries of the reactants (1-Boc-2-(bromomethyl)azetidine and the nucleophile) and the product are optimized.

  • Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface corresponding to the concerted displacement of the bromide ion. This is often the most computationally intensive step.

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or a true transition state (one imaginary frequency).

  • Energy Profile Calculation: The relative energies of the reactants, transition state, and products are calculated to determine the activation energy (ΔG‡) and the overall reaction energy (ΔGrxn).

Solvent effects are crucial in modeling SN2 reactions and are typically incorporated using a polarizable continuum model (PCM).[2]

Modeling the NGP Pathway

The computational investigation of the NGP mechanism involves a two-step process:

  • Formation of the Azetidinium Ion:

    • The geometries of the starting material and the bicyclic azetidinium ion intermediate are optimized.

    • The transition state for the intramolecular cyclization is located.

    • The activation energy for the formation of the azetidinium ion is calculated.

  • Nucleophilic Ring-Opening of the Azetidinium Ion:

    • The geometry of the azetidinium ion is used as the starting point for the second step.

    • The transition state for the attack of the external nucleophile on one of the bridgehead carbons of the azetidinium ion is located.

    • The activation energy for the ring-opening step is calculated.

By comparing the calculated activation energies for the SN2 and NGP pathways, we can predict which mechanism is kinetically favored under a given set of conditions.

Comparative Analysis of Reaction Pathways

The following table summarizes the key characteristics and expected computational and experimental outcomes for the two competing mechanisms.

FeatureDirect SN2 PathwayNeighboring Group Participation (NGP) Pathway
Mechanism Concerted, one-stepStepwise, two-step
Intermediate NoneBicyclic azetidinium ion
Stereochemistry Inversion of configurationRetention of configuration
Rate Law Second order: Rate = k[Substrate][Nucleophile]Can be complex, may show first-order dependence on the substrate under certain conditions
Computational Focus Locating a single transition state for the concerted displacement.Locating two transition states: one for cyclization and one for ring-opening.
Predicted Activation Energy Dependent on nucleophile strength and steric hindrance.Formation of the strained azetidinium ion is often the rate-determining step.

Experimental Protocol: One-Pot Synthesis of 3-((Arylamino)methyl)azetidine Derivatives

The following protocol, adapted from a procedure for the synthesis of 3-substituted azetidines from 1-Boc-3-(bromomethyl)azetidine, provides a practical example of a nucleophilic substitution reaction on a related azetidine system and can be modified to study the reactivity of the 2-substituted isomer.[7] This one-pot, two-step procedure involves an initial nucleophilic substitution followed by in-situ deprotection of the Boc group.

Materials:
  • 1-Boc-2-(bromomethyl)azetidine

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:
  • To a solution of 1-Boc-2-(bromomethyl)azetidine (1.0 mmol) in acetonitrile (10 mL), add the substituted aniline (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature.

  • Carefully add trifluoroacetic acid (5.0 mmol) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the two competing reaction mechanisms.

G cluster_SN2 Direct SN2 Pathway Reactants_SN2 1-Boc-2-(bromomethyl)azetidine + Nu⁻ TS_SN2 [Transition State]‡ Reactants_SN2->TS_SN2 Concerted Backside Attack Product_SN2 1-Boc-2-(nucleomethyl)azetidine + Br⁻ TS_SN2->Product_SN2

Caption: The direct SN2 pathway for the reaction of 1-Boc-2-(bromomethyl)azetidine.

G cluster_NGP Neighboring Group Participation (NGP) Pathway Reactant_NGP 1-Boc-2-(bromomethyl)azetidine TS1_NGP [TS1]‡ Reactant_NGP->TS1_NGP Intramolecular Cyclization Intermediate Bicyclic Azetidinium Ion TS1_NGP->Intermediate TS2_NGP [TS2]‡ Intermediate->TS2_NGP Nucleophilic Attack (Nu⁻) Product_NGP 1-Boc-2-(nucleomethyl)azetidine TS2_NGP->Product_NGP

Caption: The Neighboring Group Participation (NGP) pathway involving a bicyclic azetidinium ion intermediate.

Conclusion

The reactivity of 1-Boc-2-(bromomethyl)azetidine is a nuanced subject where two primary mechanisms, direct SN2 and neighboring group participation, are in competition. While experimental studies provide the ultimate verdict on the operative pathway under specific conditions, computational modeling, particularly with DFT, offers a powerful predictive tool to dissect the energetic landscape of these reactions. By understanding the factors that favor one mechanism over the other, researchers can better control the outcomes of their synthetic transformations, leading to more efficient and selective access to novel azetidine-containing molecules for drug discovery and development. The interplay of theoretical calculations and practical experimentation is key to mastering the chemistry of such valuable building blocks.

References

  • O'Brien, P., & Coldham, I. (2012).
  • Smith, M. B. (2023).
  • Oloyede, A. A., et al. (2021). Theoretical investigation of the stability, reactivity, and the interaction of methylsubstituted peridinium-based ionic liquids.
  • Al-Zoubi, R. M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Bott, T. M., & West, F. G. (2012).
  • El-Sayed, W. S., & Ali, E. A. (2015).
  • Zhang, L., et al. (2019).
  • Wuts, P. G. M. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Ashenhurst, J. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
  • Foley, D. A., & Maguire, A. R. (2017). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • de Souza, M. A., et al. (2024). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride.
  • Glavač, D., et al. (2022).
  • Forgács, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Narsaria, A., et al. (2024). A DFT study on an 18-crown-6-like-N8 structure as a material for metal ion storage: stability and performance. RSC Publishing.
  • Ashenhurst, J. (2018).
  • Wolters, L. P., et al. (2022). SN2 versus SN2′ Competition.
  • Morack, T., & Seidel-Morgenstern, A. (2020).
  • Chad's Prep. (2020). SN1 vs SN2 Reactions. YouTube.
  • Wikipedia contributors. (n.d.).
  • Abdullahi, U., et al. (2024).
  • Apollo Scientific. (n.d.). 1-Boc-3-(bromomethyl)azetidine.
  • BenchChem. (2025). One-Pot Synthesis of Azetidine Derivatives from 3-(Bromomethyl)

Sources

Safety & Regulatory Compliance

Safety

1-Boc-2-(bromomethyl)azetidine proper disposal procedures

Executive Summary: Immediate Action Directive 1-Boc-2-(bromomethyl)azetidine (CAS: 253605-31-1) is a functionalized alkyl bromide and a protected azetidine. It presents dual hazards: alkylating potential (due to the brom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

1-Boc-2-(bromomethyl)azetidine (CAS: 253605-31-1) is a functionalized alkyl bromide and a protected azetidine. It presents dual hazards: alkylating potential (due to the bromomethyl group) and ring strain (azetidine core).

  • Primary Disposal Stream: Halogenated Organic Waste .

  • Critical Prohibition: Do NOT dispose of down the drain or in general trash. Do NOT mix with strong oxidizers or strong bases in the waste container.

  • Immediate Spill Response: Isolate the area. Absorb liquids with inert material; sweep solids gently to avoid dust.

Chemical Profile & Hazard Logic (The "Why")

To dispose of this compound safely, one must understand its reactivity profile. This is not merely "chemical waste"; it is a strained electrophile.

Structural MoietyChemical BehaviorDisposal Implication
Bromomethyl Group (-CH₂Br) Primary Alkylating Agent. The carbon-bromine bond is polarized, making the methylene carbon highly electrophilic. It can alkylate DNA/proteins (toxicity) and react violently with nucleophiles.Must be incinerated at high temperatures. Do not mix with nucleophilic waste (e.g., waste containing high concentrations of amines or thiols) to prevent exothermic polymerization in the drum.
Azetidine Ring High Ring Strain (~26 kcal/mol). The 4-membered ring is kinetically stable but thermodynamically unstable. Acidic conditions can trigger ring opening.Avoid mixing with strong acid waste streams. Ring opening releases significant energy (heat), potentially pressurizing waste containers.
Boc Group (tert-Butyloxycarbonyl) Lipophilicity & Flammability. Adds organic character, making the compound soluble in organic solvents.Compatible with standard organic waste solvents (DCM, Ethyl Acetate).

GHS Classification:

  • H302: Harmful if swallowed.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][3][5][6][7]

Standard Operational Procedure: Disposal

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes laboratory risk.

Step 1: Waste Stream Segregation

Segregate this compound into Halogenated Organic Waste .

  • Reasoning: The presence of Bromine requires specific incineration protocols (scrubbers) to capture acid gases (HBr) generated during combustion. Non-halogenated streams often lack this filtration, leading to illegal emissions.

Step 2: Preparation for Disposal

Scenario A: Pure Substance (Expired/Unwanted Stock)

  • Dissolution: Do not dispose of the solid/neat liquid directly if possible. Dissolve the compound in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate .

    • Concentration Target: <10% w/v.

    • Why: Dilution mitigates the risk of exothermic runaway reactions inside the waste container.

  • Transfer: Pour the solution into the Halogenated Waste container.

Scenario B: Reaction Mixture

  • Ensure the reaction is quenched. If unreacted 1-Boc-2-(bromomethyl)azetidine remains, treat the mixture as halogenated waste.

  • pH Check: Ensure the waste solution is neutral (pH 6-8).

    • Why: Acidic waste can cleave the Boc group or open the azetidine ring; Basic waste can trigger alkylation.

Step 3: Labeling

The waste tag must explicitly list:

  • "Halogenated Organic Solvents"

  • "1-Boc-2-(bromomethyl)azetidine" (Write out the full name; do not use abbreviations like "Boc-Azetidine").

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[1][8]

Spill Response Protocol

In the event of a spill, immediate containment is required to prevent exposure to the alkylating vapors or dust.

Reagents Required:

  • Inert Absorbent: Vermiculite, sand, or commercial spill pads.

  • Neutralizing Agent (Optional but Recommended): 10% Sodium Thiosulfate solution (aqueous).

    • Mechanism:[1][9] Thiosulfate acts as a soft nucleophile, displacing the bromide and neutralizing the alkylating capability of the molecule.

Protocol:

  • Evacuate & PPE: Clear the immediate area. Wear nitrile gloves (double gloved), lab coat, and safety goggles.[9]

  • Containment: Ring the spill with absorbent material.[4][10][11]

  • Neutralization (Liquid Spills): Gently cover the spill with 10% sodium thiosulfate solution. Allow to sit for 10-15 minutes.

  • Collection: Scoop the slurry into a wide-mouth jar.

  • Final Wash: Clean the surface with soap and water.[1]

  • Disposal: Label the jar as "Debris from Chemical Spill: 1-Boc-2-(bromomethyl)azetidine" and dispose of as hazardous waste.

Visual Workflow: Decision Logic

The following diagram illustrates the critical decision nodes for handling this compound.

DisposalWorkflow Start Start: 1-Boc-2-(bromomethyl)azetidine StateCheck Determine State/Condition Start->StateCheck IsWaste Expired/Unwanted Chemical StateCheck->IsWaste Disposal IsSpill Accidental Spill StateCheck->IsSpill Emergency SolidWaste Solid Form IsWaste->SolidWaste LiquidWaste Liquid Form IsWaste->LiquidWaste Isolate Evacuate & Isolate Area IsSpill->Isolate Dissolve Dissolve in DCM or Ethyl Acetate (Dilute <10%) SolidWaste->Dissolve LiquidWaste->Dissolve If concentrated Container Transfer to HALOGENATED Waste Container LiquidWaste->Container If already diluted Dissolve->Container Label Label: 'Toxic, Irritant, Halogenated' Container->Label Neutralize Treat with 10% Sodium Thiosulfate (Quench Alkylating Agent) Isolate->Neutralize Absorb Absorb with Vermiculite/Pads Neutralize->Absorb Collect Collect in Sealed Jar Label as Hazardous Debris Absorb->Collect

Figure 1: Decision logic for the safe disposal and spill remediation of 1-Boc-2-(bromomethyl)azetidine.[1][6][12]

References

  • MedChemExpress . tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate Safety Data Sheet. Retrieved from

  • Fisher Scientific . Safety Data Sheet: tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate (Structural Analog). Retrieved from

  • University of North Carolina at Chapel Hill . Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from

  • Towson University . Guidelines For the Safe Use & Disposal Of Ethidium Bromide (Alkyl Bromide Handling Protocol). Retrieved from

  • AchemBlock . 1-Boc-2-(bromomethyl)azetidine Product & Safety Information. Retrieved from [2]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-Boc-2-(bromomethyl)azetidine

Executive Summary 1-Boc-2-(bromomethyl)azetidine (CAS: 104597-23-9) presents a dual-hazard profile: it is a strained azetidine ring coupled with a reactive alkyl bromide. While often classified as an irritant (H315/H319/...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Boc-2-(bromomethyl)azetidine (CAS: 104597-23-9) presents a dual-hazard profile: it is a strained azetidine ring coupled with a reactive alkyl bromide. While often classified as an irritant (H315/H319/H335), the presence of the bromomethyl moiety classifies it chemically as an alkylating agent .

This guide moves beyond basic compliance, establishing a "Zero-Contamination" protocol designed to protect both the researcher from sensitization and the compound from hydrolysis or degradation.

Chemical Hazard Assessment: The "Why" Behind the Protocol

To handle this compound safely, one must understand its reactivity profile. The safety protocols below are dictated by two structural features:

  • The Bromomethyl Group (Electrophile): This is a primary alkyl halide. In biological systems, it can act as an alkylating agent, potentially modifying DNA or proteins. This creates a risk of sensitization or long-term toxicity not always reflected in a standard SDS.

  • The Azetidine Ring (Ring Strain): The 4-membered nitrogenous ring possesses significant ring strain (~26 kcal/mol). While the Boc group stabilizes the amine, the molecule remains susceptible to ring-opening reactions under acidic conditions or high heat.

Critical Implication: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate. Standard "splash protection" is insufficient; barrier integrity is paramount.

PPE Selection Matrix

The following matrix prescribes PPE based on the specific operational state. Note that when in solution, the solvent (often Dichloromethane or THF) dictates the glove breakthrough time, not just the solute.

PPE CategoryStandard Handling (Weighing/Solid)Solution Phase (Synthesis/Work-up)Rationale
Hand Protection Double Nitrile (4 mil minimum outer)Laminate Film (Silver Shield) or Double Nitrile*Nitrile degrades rapidly with halogenated solvents (DCM).[1] Laminate offers >4h breakthrough.[1]
Eye Protection Chemical Splash Goggles Chemical Splash Goggles + Face Shield (if >100mL)Safety glasses do not seal against vapors or aerosols.
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood (Sash at working height)Prevents inhalation of alkylating dust or solvent vapors.
Body Defense Lab Coat (Cotton/Poly), Long SleevesLab Coat + Chemical Apron (Tyvek/Rubber)Protects personal clothing from difficult-to-detect contamination.

*Note on Gloves: If using Double Nitrile for solution work, employ the "Spot-Change" technique: Change outer gloves immediately upon any visual contact with liquid.

Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for handling 1-Boc-2-(bromomethyl)azetidine, ensuring safety checks are integrated into the workflow.

HandlingWorkflow Start Start: Handling 1-Boc-2-(bromomethyl)azetidine RiskAssess 1. Risk Assessment (Check Solvent & Scale) Start->RiskAssess EngControl 2. Engineering Controls (Fume Hood Verification) RiskAssess->EngControl PPE_Solid PPE: Solid Handling (Double Nitrile + Goggles) EngControl->PPE_Solid Solid State PPE_Soln PPE: Solution Handling (Laminate Gloves Recommended) EngControl->PPE_Soln In Solvent Action 3. Execute Experiment (Keep Sash Low) PPE_Solid->Action PPE_Soln->Action SpillCheck Spill or Splash? Action->SpillCheck Decon Emergency Decon: 1. Remove Gloves 2. Wash 15 mins 3. Medical Eval SpillCheck->Decon Yes Waste 4. Disposal (Halogenated Waste Stream) SpillCheck->Waste No Decon->Waste

Figure 1: Decision logic for safe handling, distinguishing between solid-state and solution-phase risks.

Detailed Handling Protocols

A. The "Double-Glove" Technique (Solid Handling)
  • Donning: Inspect the inner glove (Nitrile, usually blue/purple) for tears. Don the outer glove (Nitrile, contrasting color if possible, e.g., white).

  • Visual Cue: If the outer glove is compromised or contaminated, the contrasting color makes the breach immediately visible.

  • Doffing: Remove the outer glove first, turning it inside out. Inspect the inner glove.[2][3] If clean, remove the inner glove; if contaminated, wash hands immediately.

B. Weighing & Transfer[1]
  • Static Control: Boc-protected amines can be static. Use an antistatic gun or ionizer if available to prevent "flying" powder.

  • Containment: Weigh inside the fume hood. If the balance is outside, tare the vial, move to the hood, add solid, cap tightly, and return to the balance. Never open the vial outside the hood.

C. Solution Preparation
  • Solvent Choice: If dissolving in Dichloromethane (DCM), be aware that DCM permeates nitrile gloves in <5 minutes.

  • Syringe Transfer: Use Luer-lock syringes to prevent needle "pop-off" due to pressure buildup (common with volatile solvents).

Emergency Response & Decontamination

Skin Contact
  • Immediate Action: Do not wipe. Wiping drives the alkyl bromide deeper into the dermal layer.

  • Flush: Rinse with copious amounts of water for 15 minutes.

  • Soap: Use a mild soap (surfactant) to help solubilize the organic residue.

  • Medical: Seek medical attention. Provide the SDS to the physician, highlighting the alkylating nature of the compound.

Spills (Benchtop)
  • Evacuate: If the spill is outside the hood (>5 mL), evacuate the immediate area.

  • PPE Upgrade: Don Silver Shield/Laminate gloves and a respiratory mask (if hood ventilation is insufficient).

  • Absorb: Use a non-combustible absorbent (vermiculite or sand). Avoid paper towels for large spills as they increase surface area for evaporation.

  • Clean: Wipe the area with a dilute surfactant solution, followed by water.

Waste Disposal Strategy

Disposal compliance is critical for halogenated compounds to prevent environmental contamination and regulatory fines.

Waste StreamClassificationContainer Labeling Requirements
Primary Waste Halogenated Organic "Contains: 1-Boc-2-(bromomethyl)azetidine, [Solvent Name]. Hazard: Irritant, Alkylating Agent."
Solid Waste Contaminated DebrisDouble-bagged in chemically resistant bags. Label as "Solid Hazardous Waste - Halogenated."
Aquous Waste Aqueous (Trace)If a quench was performed, verify pH is neutral (6-8). Do not mix with acidic waste (risk of Boc deprotection).

Prohibited Actions:

  • NEVER mix with strong oxidizers (e.g., Nitric Acid) – risk of exothermic reaction.

  • NEVER dispose of down the drain.[4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

  • PubChem. Compound Summary: Azetidine derivatives and Alkyl Bromides Safety Data.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-2-(bromomethyl)azetidine
Reactant of Route 2
Reactant of Route 2
1-Boc-2-(bromomethyl)azetidine
© Copyright 2026 BenchChem. All Rights Reserved.